molecular formula C9H8FNO3 B1298643 4-Fluorohippuric acid CAS No. 366-79-0

4-Fluorohippuric acid

Cat. No.: B1298643
CAS No.: 366-79-0
M. Wt: 197.16 g/mol
InChI Key: NVWXSGQHHUSSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a urinary metabolite of fluorapacin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWXSGQHHUSSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351395
Record name n-(4-fluorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-79-0
Record name p-Fluorohippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-(4-fluorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-FLUOROHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DD1839D93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid, also known as N-(4-fluorobenzoyl)glycine, is an N-acylglycine and a notable metabolite of the centrally acting, non-opioid analgesic drug, flupirtine (B1215404).[1][2][3] While its parent compound has been of significant clinical interest, this compound is primarily recognized as a biologically inactive metabolite. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical methods, and metabolic fate of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundHippuric Acid (Analog)4-Aminohippuric Acid (Analog)4-Hydroxyhippuric Acid (Analog)
Molecular Formula C₉H₈FNO₃[4]C₉H₉NO₃C₉H₁₀N₂O₃C₉H₉NO₄
Molecular Weight 197.16 g/mol [5]179.17 g/mol [6]194.19 g/mol 195.17 g/mol [7]
Melting Point Data not available187-191 °C[6]199-200 °C (decomposes)[8]Data not available
Boiling Point Data not available311.69 °C (estimated)[6]330.62 °C (estimated)[8]Data not available
Water Solubility Data not availableSoluble in hot water, slightly soluble in cold water[6]Insoluble[8]2.63 g/L (predicted)
pKa Data not available~3.63.83[8]3.24 (strongest acidic, predicted)
Appearance Data not availableColorless crystals[6]Off-white to grayish crystalline powder[8]Solid[7]

Synthesis and Metabolism

Chemical Synthesis

The synthesis of this compound can be achieved through the Schotten-Baumann reaction, a common method for the N-acylation of amino acids. This involves the reaction of glycine (B1666218) with 4-fluorobenzoyl chloride in an alkaline medium.[9]

Experimental Protocol: Synthesis of this compound

  • Preparation of Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M sodium hydroxide (B78521) solution. Cool the solution to approximately 10-15°C using an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, add 4-fluorobenzoyl chloride (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 15°C.

  • Reaction Completion: Continue stirring the mixture for an additional hour at room temperature.

  • Precipitation: Acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.

G Workflow for the Synthesis of this compound A Dissolve Glycine in NaOH Solution B Cool Solution to 10-15°C A->B C Add 4-Fluorobenzoyl Chloride B->C D Stir at Room Temperature C->D E Acidify with HCl to pH 2-3 D->E F Filter and Collect Precipitate E->F G Recrystallize from Hot Water F->G H This compound (Pure Product) G->H

Synthesis Workflow
Metabolic Pathway

This compound is a major metabolite of flupirtine.[1][3] The metabolic pathway involves the oxidative degradation of flupirtine. Peroxidase enzymes are implicated in this metabolic conversion.[3] The resulting 4-fluorobenzylamine (B26447) moiety is further metabolized to 4-fluorobenzoic acid, which is then conjugated with glycine to form this compound.

G Metabolic Pathway of Flupirtine to this compound Flupirtine Flupirtine Intermediate Oxidative Degradation (Peroxidases) Flupirtine->Intermediate Metabolite1 4-Fluorobenzylamine Moiety Intermediate->Metabolite1 Metabolite2 4-Fluorobenzoic Acid Metabolite1->Metabolite2 Final_Metabolite This compound Metabolite2->Final_Metabolite Glycine Glycine Glycine->Final_Metabolite Conjugation

Metabolic Pathway

Analytical Methodology

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the quantification of hippuric acid and its derivatives in biological matrices.

HPLC Analysis

Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from methods used for hippuric acid analysis.[10][11][12]

  • Sample Preparation: Acidify urine samples and extract with an organic solvent such as ethyl acetate (B1210297) or use solid-phase extraction (SPE) for cleanup. Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a mixture of 12.5% (v/v) acetonitrile in water with the pH adjusted to 3.0 with glacial acetic acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 230 nm.

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

G Analytical Workflow for this compound via HPLC Sample Biological Sample (e.g., Urine) Preparation Sample Preparation (Acidification, Extraction) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Result Concentration of This compound Quantification->Result

HPLC Analysis Workflow
GC-MS Analysis

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.[13][14]

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation and Derivatization: Following extraction as described for HPLC, the dried residue is derivatized. A common method is silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or methylation (e.g., with diazomethane (B1218177) or methanolic HCl).[13]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).[15]

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.[15]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Spectral Data

Specific experimental spectral data for this compound is not widely published. The following table provides predicted and analogous spectral information.

Table 2: Spectral Data

SpectrumData
¹H NMR Predicted shifts would be similar to hippuric acid[16] with additional splitting and shifts in the aromatic region due to the fluorine atom. Aromatic protons would appear as two doublets of doublets. The methylene (B1212753) protons would be a doublet, and the amide proton a triplet.
¹³C NMR Expected peaks would include those for the carbonyl carbons (amide and carboxylic acid), the methylene carbon, and the aromatic carbons. The carbon attached to the fluorine would show a large C-F coupling constant.
IR Spectroscopy Expected characteristic peaks would include: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1550 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹).
Mass Spectrometry (EI) The mass spectrum would be expected to show a molecular ion peak at m/z 197. Key fragments would likely include the loss of the glycine moiety and fragments corresponding to the 4-fluorobenzoyl cation (m/z 123).

Biological Activity and Toxicology

This compound is generally considered to be a biologically inactive metabolite of flupirtine. Studies on the biological activities of N-acylglycines have shown a range of effects, from anti-inflammatory and analgesic properties to roles in cellular signaling.[17][18] However, these activities are highly dependent on the nature of the acyl group, and there is currently no evidence to suggest that this compound possesses significant biological activity.

The toxicology of this compound has not been extensively studied. However, the toxicology of fluorinated aromatic compounds can vary widely.[19] While some are less toxic than their non-fluorinated counterparts, others can have increased toxicity.[19] Given that this compound is a metabolite of a clinically used drug, it is presumed to have a low toxicity profile at therapeutic doses of the parent compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[20]

Conclusion

This compound is a key metabolite in the disposition of flupirtine. While it is considered biologically inactive, a thorough understanding of its basic properties is essential for researchers in drug metabolism and pharmacokinetics. This guide has provided a summary of its known and inferred physicochemical properties, along with detailed protocols for its synthesis and analysis. The provided workflows and diagrams offer a clear visual representation of these processes, aiding in their practical application in a laboratory setting. Further research to experimentally determine the specific physical properties and spectral data of this compound would be a valuable contribution to the field.

References

An In-Depth Technical Guide to 4-Fluorohippuric Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorohippuric acid, a fluorinated analog of hippuric acid. While the formal "discovery" of this compound as a singular molecular entity is not extensively documented, its identification is intrinsically linked to the metabolic studies of the non-opioid analgesic drug, flupirtine (B1215404). This document details the probable synthetic route for this compound via the Schotten-Baumann reaction, a well-established method for the synthesis of hippuric acid and its derivatives. Detailed experimental protocols, quantitative data, and characterization information are presented to assist researchers in the synthesis and understanding of this compound.

Discovery and Significance

This compound, also known as p-Fluorohippuric acid or N-(4-fluorobenzoyl)glycine, is recognized primarily as a major metabolite of the selective neuronal potassium channel opener, flupirtine.[1] Its discovery is therefore a direct result of the extensive pharmacological and metabolic profiling of flupirtine. The presence of the fluorine atom in the para position of the benzoyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug development.

While not a therapeutic agent itself, the study of this compound is relevant for understanding the metabolic fate and potential toxicological profile of flupirtine and other related compounds.

Synthesis of this compound

The most logical and widely accepted method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of glycine (B1666218) with 4-fluorobenzoyl chloride in the presence of a base.[2][3]

General Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hippuric acid and its derivatives.[2][3]

Materials:

  • Glycine

  • 4-Fluorobenzoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel, etc.)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Preparation of Glycine Solution: In a suitable Erlenmeyer flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (approximately 2.5 equivalents). The solution should be cooled in an ice bath to between 0-5 °C with continuous stirring.

  • Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise. Maintain the temperature of the reaction mixture below 5 °C. Concurrently, add a 10% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should be controlled to ensure the reaction does not become too vigorous.

  • Reaction Completion: After the complete addition of 4-fluorobenzoyl chloride, continue to stir the reaction mixture in the ice bath for an additional hour, followed by stirring at room temperature for another 2 hours to ensure the reaction goes to completion.

  • Precipitation of Product: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood. A white precipitate of this compound will form.

  • Isolation and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Purification (Recrystallization): The crude this compound can be purified by recrystallization from hot water or an ethanol-water mixture to yield a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₈FNO₃[4]
Molecular Weight 197.16 g/mol [4]
Typical Yield 85-95%Estimated based on similar reactions[3]
Melting Point Not explicitly reported, but expected to be similar to or slightly higher than related compounds like 4-methylhippuric acid (163-165 °C).[5]
Appearance White crystalline solid

Characterization of this compound

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the glycine moiety, and the amide and carboxylic acid protons. The aromatic region will be influenced by the fluorine substituent, likely showing a complex splitting pattern.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), and the methylene carbon of the glycine backbone.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Amide)~3300
C=O stretch (Carboxylic acid)1750-1700
C=O stretch (Amide I)1680-1630
N-H bend (Amide II)1570-1515
C-F stretch1250-1000

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 198.06.

Experimental Workflow and Logical Relationships

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Glycine Glycine Schotten_Baumann Schotten-Baumann Reaction Glycine->Schotten_Baumann Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Fluorobenzoyl_Chloride->Schotten_Baumann Acidification Acidification Schotten_Baumann->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product 4-Fluorohippuric Acid Drying->Product

Caption: Workflow for the synthesis of this compound.

Schotten-Baumann Reaction Mechanism

The following diagram illustrates the key steps in the Schotten-Baumann reaction mechanism for the synthesis of this compound.

Schotten_Baumann_Mechanism Reactants Glycine + 4-Fluorobenzoyl Chloride Deprotonation Deprotonation of Glycine (Base) Reactants->Deprotonation Nucleophilic_Attack Nucleophilic Attack by Glycinate on Carbonyl Carbon Deprotonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Chloride_Elimination Protonation Protonation Chloride_Elimination->Protonation Product This compound Protonation->Product

Caption: Mechanism of the Schotten-Baumann reaction.

Conclusion

This technical guide has detailed the discovery and a reliable synthetic method for this compound. While its discovery is linked to the metabolism of flupirtine, its synthesis is readily achievable through the robust Schotten-Baumann reaction. The provided experimental protocol, quantitative data, and characterization information offer a solid foundation for researchers and scientists working with this compound. Further research to fully elucidate its biological activity and to obtain more detailed analytical data would be a valuable contribution to the fields of medicinal chemistry and drug metabolism.

References

4-Fluorohippuric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid, also known as N-(4-fluorobenzoyl)glycine, is a notable metabolite of the centrally acting, non-opioid analgesic flupirtine (B1215404).[1][2] Its formation is a key step in the biotransformation of flupirtine, and understanding its properties, synthesis, and quantification is crucial for comprehensive pharmacokinetic and metabolic studies of the parent drug. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, metabolic pathway, and analytical quantification methods.

Core Data and Structure

This compound is chemically identified as N-(4-fluorobenzoyl)glycine. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 366-79-0
Molecular Formula C₉H₈FNO₃
Molecular Weight 197.16 g/mol
IUPAC Name N-(4-fluorobenzoyl)glycine
Canonical SMILES C1=CC(=CC=C1C(=O)NCC(=O)O)F
InChI InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Appearance Solid (predicted)
Solubility Sparingly soluble in water (predicted)

Metabolic Pathway of Flupirtine to this compound

This compound is a major, biologically inactive metabolite of flupirtine.[3] The metabolic cascade leading to its formation involves several enzymatic steps. The postulated pathway begins with the cleavage of the 4-fluorobenzylamine (B26447) moiety from flupirtine, followed by a series of oxidation and conjugation reactions.

The metabolic conversion of flupirtine to this compound is a multi-step process primarily occurring in the liver.[3] It involves oxidative degradation and subsequent conjugation with glycine (B1666218). The initial step is the cleavage of the carbamate (B1207046) group of flupirtine by esterases.[1] The resulting 4-fluorobenzylamine is then oxidized to 4-fluorobenzaldehyde (B137897) and subsequently to 4-fluorobenzoic acid. Finally, 4-fluorobenzoic acid is conjugated with glycine by the enzyme Glycine N-acyltransferase (GLYAT) to form this compound.[4]

metabolic_pathway cluster_flupirtine Flupirtine Metabolism Flupirtine Flupirtine Metabolite_Intermediate_1 4-Fluorobenzylamine Flupirtine->Metabolite_Intermediate_1 Esterase Cleavage Metabolite_Intermediate_2 4-Fluorobenzaldehyde Metabolite_Intermediate_1->Metabolite_Intermediate_2 Oxidation Metabolite_Intermediate_3 4-Fluorobenzoic Acid Metabolite_Intermediate_2->Metabolite_Intermediate_3 ALDH FHA This compound Metabolite_Intermediate_3->FHA Glycine Conjugation (GLYAT)

Metabolic Pathway of Flupirtine to this compound.

Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound are not extensively detailed in isolation, data from studies on flupirtine provide context for its formation and elimination. Following oral administration of flupirtine, a significant portion is metabolized, with its metabolites, including this compound, being excreted primarily in the urine.

ParameterObservationReference
Route of Elimination Primarily renal (urine)
Parent Drug Bioavailability Approximately 90% (oral) and 70% (rectal) for flupirtine
Metabolite Activity This compound is considered biologically inactive.[3]
Excretion Profile Around 72% of an administered flupirtine dose is excreted in the urine as the parent drug and its metabolites.[5]

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • Glycine

  • 4-Fluorobenzoyl chloride

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Carbon tetrachloride (CCl₄) or other suitable recrystallization solvent

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolution of Glycine: Dissolve a molar equivalent of glycine in a 10% NaOH solution in an Erlenmeyer flask. Cool the solution in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, add a molar equivalent of 4-fluorobenzoyl chloride portion-wise. Maintain the temperature below 10°C during the addition. Continue stirring for 1-2 hours at room temperature after the addition is complete.

  • Precipitation: Transfer the reaction mixture to a beaker and acidify with concentrated HCl until the solution is acidic to litmus (B1172312) paper. This will precipitate the crude this compound.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or boiling water) to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals and characterize them using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Quantification of this compound

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are suitable methods for this purpose.[7]

High-Performance Liquid Chromatography (HPLC) Method (General Protocol):

This protocol is based on general methods for the analysis of hippuric acid and its derivatives.[8][9]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or other suitable buffer components

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small percentage of acetic acid to adjust the pH (e.g., pH 3.0). The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For biological samples (e.g., urine), a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Detection wavelength: Approximately 230 nm (based on the chromophore)

    • Column temperature: Ambient or controlled (e.g., 30°C)

  • Analysis: Inject the prepared standards and samples onto the HPLC system. Identify and quantify the this compound peak based on its retention time and the calibration curve generated from the standards.

analytical_workflow cluster_workflow Analytical Workflow for 4-FHA Quantification start Biological Sample (e.g., Urine) step1 Sample Preparation (e.g., SPE, Protein Precipitation) start->step1 step2 HPLC/SFC Analysis step1->step2 step3 Data Acquisition step2->step3 step4 Peak Integration and Quantification step3->step4 end Concentration of This compound step4->end

Workflow for Quantification of this compound.

Signaling Pathways and Biological Role

Currently, there is no direct evidence to suggest that this compound itself is involved in specific cellular signaling pathways. Its primary significance in a pharmacological context is as a metabolic byproduct of flupirtine. The biological activity of flupirtine is attributed to its action as a selective neuronal potassium channel opener (SNEPCO), which leads to neuronal hyperpolarization and a reduction in neuronal excitability.[3] this compound, being an inactive metabolite, does not contribute to the therapeutic effects of the parent drug.[3] Its formation and subsequent excretion are part of the detoxification and clearance process of flupirtine.

Conclusion

This compound is a key metabolite in the disposition of the analgesic flupirtine. This guide has provided a detailed overview of its chemical properties, metabolic formation, and methods for its synthesis and quantification. For researchers in drug metabolism and pharmacokinetics, a thorough understanding of this metabolite is essential for a complete characterization of flupirtine's behavior in biological systems. The provided protocols and data serve as a valuable resource for designing and conducting further studies in this area.

References

An In-depth Technical Guide to 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorohippuric acid, including its chemical identity, physicochemical properties, relevant experimental protocols, and its primary biological context as a major metabolite of the analgesic drug flupirtine (B1215404).

Chemical Identity and Synonyms

This compound is a fluorinated derivative of hippuric acid. Its systematic and common names are provided below.

IdentifierValue
IUPAC Name 2-[(4-fluorobenzoyl)amino]acetic acid
Alternate IUPAC Name N-(4-fluorobenzoyl)glycine
CAS Number 366-79-0
Molecular Formula C₉H₈FNO₃
Molecular Weight 197.16 g/mol

A comprehensive list of synonyms for this compound is provided in the table below, reflecting its various designations in research and commercial contexts.

Synonym
p-Fluorohippuric acid
para-Fluorohippuric acid
(4-Fluoro-benzoylamino)-acetic acid
2-(4-Fluorobenzamido)acetic acid
YM-385461
para-FHA

Physicochemical and Spectral Data

Precise experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, computed values from reliable sources and experimental data for structurally similar compounds are presented to provide a comparative reference.

Physicochemical Properties
PropertyThis compound (Computed)Hippuric Acid (Experimental)4-Aminohippuric Acid (Experimental)4-Hydroxyhippuric Acid (Computed)
Melting Point Not available187-191 °C199-200 °CNot available
pKa Not availableNot available3.833.24 (Strongest Acidic)
LogP -0.1Not available-2.2-0.6
Solubility Not availableSoluble in hot water, ethanolSlightly soluble in waterNot available
Spectral Data Comparison
Spectral DataPredicted for this compoundHippuric Acid (Experimental)
¹H NMR Aromatic protons will show splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring. The glycine (B1666218) protons will be present.Signals for phenyl, methylene (B1212753), and amide protons are observed.
¹³C NMR Aromatic carbons will show signals consistent with a p-substituted fluorobenzene. Carbonyl and methylene carbons of the glycine moiety will be present.Characteristic peaks for aromatic, carbonyl, and methylene carbons.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), aromatic C=C stretching, and a strong C-F stretching band.N-H stretch (~3300 cm⁻¹), C=O stretch (amide I ~1650 cm⁻¹, acid ~1730 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry The molecular ion peak [M]+ at m/z 197.16. Fragmentation will likely involve cleavage of the amide bond.Molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of hippuric acid derivatives, which can be adapted for this compound.

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a general method for the N-acylation of glycine, which can be applied to the synthesis of this compound.

Materials:

  • Glycine

  • 4-Fluorobenzoyl chloride

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Glycine Solution: In a suitable flask, dissolve glycine in a 10% sodium hydroxide solution and cool the mixture in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzoyl chloride in small portions. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for approximately one to two hours at room temperature to ensure the reaction goes to completion.

  • Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.

  • Drying: Dry the purified crystals of this compound in a desiccator or a vacuum oven.

Analytical Methods

The following are generalized protocols for the analysis of hippuric acid derivatives, which can be adapted for this compound.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with pH adjusted to acidic conditions) and an organic modifier like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where the aromatic ring of this compound shows strong absorbance (e.g., around 230-260 nm).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

  • Derivatization: The carboxylic acid can be converted to its methyl or trimethylsilyl (B98337) (TMS) ester.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, with scanning in a suitable mass range to detect the molecular ion and characteristic fragments of the derivatized this compound.

Biological Context and Signaling Pathway

This compound is a major metabolite of the centrally acting, non-opioid analgesic drug, flupirtine.[1][2] The metabolism of flupirtine primarily occurs in the liver.[1]

Flupirtine Metabolism Pathway

The metabolic pathway leading to the formation of this compound involves several enzymatic steps. The diagram below illustrates the key transformations in the metabolism of flupirtine.

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolysis_Product Hydrolysis Product (Descarboethoxyflupirtine) Flupirtine->Hydrolysis_Product Esterase Oxidative_Degradation_Product Oxidative Degradation Intermediate Flupirtine->Oxidative_Degradation_Product Oxidative Degradation Acetylated_Metabolite Acetylated Metabolite (D13223) Hydrolysis_Product->Acetylated_Metabolite N-acetyltransferase Four_Fluorobenzoic_Acid 4-Fluorobenzoic Acid Oxidative_Degradation_Product->Four_Fluorobenzoic_Acid Further Oxidation Four_Fluorohippuric_Acid This compound Four_Fluorobenzoic_Acid->Four_Fluorohippuric_Acid Glycine Conjugation

Caption: Metabolic pathway of flupirtine to this compound.

The metabolism of flupirtine is initiated by either hydrolysis of the carbamate (B1207046) group by esterases or by oxidative degradation.[2] The oxidative pathway leads to the formation of an intermediate which is further oxidized to 4-fluorobenzoic acid. Subsequently, 4-fluorobenzoic acid undergoes conjugation with glycine to form the final metabolite, this compound, which is then excreted.[1] Another metabolic route involves the formation of an acetylated metabolite.[2]

References

The Role of 4-Fluorohippuric Acid as a Key Metabolite of Flupirtine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, 4-Fluorohippuric acid stands out as a major, yet pharmacologically inactive, end-product. This technical guide provides a comprehensive overview of the metabolic pathway leading to this compound, detailing the enzymatic processes involved, quantitative pharmacokinetic data, and established experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies, offering insights into the biotransformation of flupirtine and the analytical methodologies required for its investigation.

Introduction to Flupirtine and its Metabolism

Flupirtine (ethyl N-[2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl]carbamate) is a unique analgesic agent with muscle relaxant and neuroprotective properties.[1] Its mechanism of action primarily involves the activation of neuronal potassium channels.[2] Following administration, flupirtine is extensively metabolized in the liver, with two primary metabolites being the N-acetylated analog D13223 and this compound.[2][3] While D13223 retains some of the analgesic activity of the parent compound, this compound is considered biologically inactive.[4][5] Understanding the formation of this compound is crucial for a complete characterization of flupirtine's pharmacokinetic profile and for assessing its metabolic fate.

The Metabolic Pathway to this compound

The biotransformation of flupirtine to this compound is a multi-step process involving oxidative deamination followed by glycine (B1666218) conjugation. This pathway is distinct from the one leading to the active metabolite D13223, which involves hydrolysis and N-acetylation.

The initial and critical step in the formation of this compound is the enzymatic cleavage of the 4-fluorobenzylamine (B26447) moiety from the flupirtine molecule.[6][7] This is followed by the oxidation of the resulting 4-fluorobenzylamine. The subsequent intermediate, 4-fluorobenzoic acid, then undergoes conjugation with glycine to form the final metabolite, this compound.[7]

Key Enzymes in the Metabolic Pathway

Several enzyme systems are implicated in the metabolic cascade that produces this compound:

  • Peroxidases: Enzymes such as human myeloperoxidase and horseradish peroxidase have been shown to be involved in the initial oxidative metabolism of flupirtine.[2][3]

  • Esterases: These enzymes may play a role in the initial cleavage of the flupirtine molecule.[3]

  • Monoamine Oxidases (MAO): While initial studies with human liver microsomes showed limited involvement of MAO-A and MAO-B in the overall metabolism of flupirtine, these enzymes are known to catalyze the oxidative deamination of primary amines like 4-fluorobenzylamine.[3]

  • Glycine N-acyltransferase (GLYAT): This mitochondrial enzyme is responsible for the final step of the pathway, catalyzing the conjugation of 4-fluorobenzoyl-CoA (the activated form of 4-fluorobenzoic acid) with glycine.[8][9]

dot

Flupirtine_Metabolism_to_4FHA cluster_flupirtine Flupirtine cluster_intermediates Intermediates cluster_metabolite Final Metabolite Flupirtine Flupirtine p_Fluorobenzylamine 4-Fluorobenzylamine Flupirtine->p_Fluorobenzylamine Oxidative Cleavage (Peroxidases, Esterases) p_Fluorobenzoic_Acid 4-Fluorobenzoic Acid p_Fluorobenzylamine->p_Fluorobenzoic_Acid Oxidative Deamination (e.g., MAO) p_Fluorobenzoyl_CoA 4-Fluorobenzoyl-CoA p_Fluorobenzoic_Acid->p_Fluorobenzoyl_CoA Activation (Acyl-CoA Synthetase) p_Fluorohippuric_Acid This compound p_Fluorobenzoyl_CoA->p_Fluorohippuric_Acid Glycine Conjugation (Glycine N-acyltransferase)

Caption: Metabolic pathway of flupirtine to this compound.

Quantitative Data and Pharmacokinetics

The formation and elimination of this compound are important aspects of flupirtine's overall pharmacokinetic profile. After oral administration, a significant portion of the flupirtine dose is excreted in the urine as its metabolites.

ParameterValueSpeciesReference
Urinary Excretion of Flupirtine and Metabolites 72% of total doseHuman[2]
54% of urinary radioactivity (Flupirtine + 2 metabolites)Human[10]
Pharmacokinetics of Flupirtine (100 mg oral dose)
Cmax~0.8 mg/LHuman[1]
Tmax1.6 - 2 hoursHuman[1]
Clearance275 ml/minHuman[4]
Half-life (t½)6.5 - 10.7 hoursHuman[1][10]

Note: Specific pharmacokinetic parameters for this compound itself (e.g., its Cmax, Tmax, and AUC) are not extensively reported in the literature, as studies have primarily focused on the parent drug and the active metabolite D13223.

Experimental Protocols

Accurate detection and quantification of this compound are essential for metabolic studies. The following sections outline the methodologies for sample preparation and analysis.

Synthesis of this compound Reference Standard

The synthesis of a this compound reference standard is crucial for the validation of analytical methods. A common approach involves the Schotten-Baumann reaction, where 4-fluorobenzoyl chloride is reacted with glycine in an alkaline solution.

Materials:

  • 4-Fluorobenzoyl chloride

  • Glycine

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Dissolve a molar equivalent of glycine in a 10% NaOH solution in a flask.

  • Slowly add a molar equivalent of 4-fluorobenzoyl chloride to the glycine solution while stirring vigorously in an ice bath.

  • Continue stirring until the reaction is complete (the smell of the acid chloride disappears).

  • Acidify the reaction mixture with concentrated HCl to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from hot water to improve purity.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Glycine Glycine in 10% NaOH Reaction_Vessel Reaction under Alkaline Conditions (Schotten-Baumann) Glycine->Reaction_Vessel Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Fluorobenzoyl_Chloride->Reaction_Vessel Acidification Acidification with HCl Reaction_Vessel->Acidification Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization from Hot Water Drying->Recrystallization

Caption: Workflow for the synthesis of this compound.

Sample Preparation from Biological Matrices (Urine)

Materials:

  • Urine sample

  • Internal standard (e.g., a structurally similar hippuric acid derivative)

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • 6 N HCl

  • Sodium chloride

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add the internal standard.

  • Acidify the sample by adding 80 µL of 6 N HCl.

  • Saturate the aqueous phase with sodium chloride.

  • Extract the analytes with an appropriate volume of ethyl acetate by vortexing.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be 12.5% (v/v) acetonitrile in water with the pH adjusted to 3.0 with acetic acid.[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 228-230 nm[11][12]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Validation Parameters:

The method should be validated according to ICH guidelines, assessing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[13][14][15][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

For more sensitive and selective quantification, particularly in complex matrices like plasma, an LC-MS/MS method is preferred.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or similar column

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient program should be developed to ensure good separation of this compound from other matrix components and metabolites.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion (Q1) corresponding to the [M+H]+ or [M-H]- of this compound and a characteristic product ion (Q3) should be determined by direct infusion of the reference standard.

Validation:

The LC-MS/MS method should be fully validated for bioanalytical applications, including assessments of selectivity, matrix effects, recovery, and stability, in addition to the standard validation parameters.[17][18][19]

dot

Analytical_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Urine or Plasma) Add_IS Addition of Internal Standard Biological_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UV HPLC-UV Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Reconstitution->LC_MSMS Quantification Quantification using Calibration Curve HPLC_UV->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a significant metabolite of flupirtine, formed through a pathway of oxidative deamination and subsequent glycine conjugation. Although pharmacologically inactive, its formation and excretion are integral to the overall disposition of flupirtine in the body. The methodologies outlined in this guide provide a framework for the synthesis of a reference standard and the accurate quantification of this compound in biological matrices. A thorough understanding of this metabolic pathway is essential for comprehensive pharmacokinetic and drug metabolism studies of flupirtine and its analogs, contributing to a better understanding of its safety and efficacy profile. This technical guide serves as a foundational resource for researchers and professionals in the field, facilitating further investigation into the intricate metabolic fate of this unique analgesic.

References

An In-Depth Technical Guide to the Metabolic Pathway of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 4-Fluorohippuric acid (4-FHA), a significant metabolite of the non-opioid analgesic, flupirtine (B1215404). The document details the absorption, distribution, metabolism, and excretion (ADME) profile of 4-FHA, with a focus on its formation via the glycine (B1666218) conjugation of 4-fluorobenzoic acid. This guide synthesizes available quantitative data, presents detailed experimental protocols for the study of this pathway, and includes visualizations to elucidate key processes. The content is intended to support researchers, scientists, and drug development professionals in understanding the metabolic fate of 4-FHA and its implications in pharmacology and toxicology.

Introduction

This compound (4-FHA) is an acyl glycine and a principal metabolite of flupirtine, a centrally acting analgesic.[1] The metabolic fate of flupirtine is of significant interest due to the potential for drug-induced liver injury associated with the parent compound.[2] Understanding the formation and disposition of its metabolites, such as 4-FHA, is crucial for a complete safety and efficacy profile. This guide focuses on the core metabolic pathway of 4-FHA, providing a detailed examination of the enzymatic processes involved, quantitative pharmacokinetic data, and the methodologies used for its study.

Metabolic Pathway of this compound

The primary route to the formation of 4-FHA in humans is through the metabolism of flupirtine. The pathway can be described in two main stages:

  • Formation of 4-Fluorobenzoic Acid (4-FBA): Flupirtine undergoes oxidative metabolism, leading to the cleavage of the 4-fluorobenzylamine (B26447) moiety to form 4-fluorobenzoic acid (4-FBA).[3]

  • Glycine Conjugation: 4-FBA is then conjugated with the amino acid glycine to form this compound. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[4][5]

This glycine conjugation is a common phase II detoxification pathway for xenobiotic carboxylic acids, enhancing their water solubility and facilitating their excretion.[6][7]

Enzymology of 4-FHA Formation

The key enzyme responsible for the synthesis of 4-FHA from 4-FBA is Glycine N-acyltransferase (GLYAT) . This enzyme is primarily located in the mitochondria of liver and kidney cells.[5] The reaction involves the activation of 4-FBA to its coenzyme A (CoA) thioester, 4-fluorobenzoyl-CoA, which then serves as a substrate for GLYAT. GLYAT catalyzes the transfer of the 4-fluorobenzoyl group to the amino group of glycine, forming 4-FHA and releasing CoA.[4]

Quantitative Data and Pharmacokinetics

Quantitative data for 4-FHA is primarily available in the context of flupirtine administration. After oral administration of flupirtine, a significant portion is metabolized, with 4-FHA being one of the identified urinary metabolites.[8]

ParameterValueSpeciesNotesReference
Flupirtine Bioavailability (Oral) ~90%HumanDemonstrates significant absorption of the parent compound.[8]
Flupirtine Urinary Excretion ~72% of doseHumanA large portion of flupirtine and its metabolites are cleared renally.[8][9]
Formation from Flupirtine (in vitro) <5% turnover in human liver microsomesHumanSuggests P450 enzymes are not the major pathway for flupirtine metabolism in humans.[10]
Flupirtine Clearance (100 mg oral dose) 275 ml/minHealthy VolunteersProvides an overall measure of the body's ability to eliminate the parent drug.[1]
Flupirtine Half-life (oral) 6.5 - 10.7 hoursHealthy VolunteersIndicates the rate at which the parent drug is eliminated.[8][9]

Experimental Protocols

In Vitro Metabolism of Flupirtine to 4-FHA

This protocol describes a general procedure for studying the formation of 4-FHA from flupirtine using liver microsomes.

Objective: To determine the in vitro conversion of flupirtine to 4-FBA and subsequently infer the potential for 4-FHA formation.

Materials:

  • Human liver microsomes (e.g., from a commercial supplier)

  • Flupirtine solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the flupirtine solution to a final concentration of, for example, 100 µM.[3]

  • Incubate the reaction at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of 4-FBA using a validated HPLC or LC-MS/MS method. The formation of 4-FBA is a prerequisite for 4-FHA synthesis.

Quantification of 4-FHA in Urine by HPLC

This protocol outlines a method for the determination of 4-FHA in urine samples.

Objective: To quantify the amount of 4-FHA excreted in urine following the administration of flupirtine.

Materials:

  • Urine samples from subjects administered flupirtine.

  • 4-FHA analytical standard.

  • Internal standard (e.g., a structurally similar compound not present in the sample).

  • Reagents for sample preparation (e.g., solid-phase extraction cartridges, solvents for extraction).

  • HPLC system with a suitable detector (e.g., UV or MS).

  • Reversed-phase HPLC column (e.g., C18).[11]

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • Centrifuge to remove any particulate matter.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte. The exact procedure will depend on the chosen extraction method.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for hippuric acid and its analogs is a mixture of acetonitrile and water with an acidic modifier like acetic acid to ensure the analyte is in its protonated form.[11]

    • Column: A C18 reversed-phase column is commonly used.[11]

    • Detection: UV detection at a wavelength where 4-FHA has significant absorbance (e.g., around 230-260 nm, to be determined by UV scan of the standard). Alternatively, mass spectrometry can be used for more sensitive and specific detection.

    • Quantification: Create a calibration curve using the 4-FHA analytical standard. Quantify the 4-FHA in the urine samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.

Visualizations

Metabolic Pathway of this compound from Flupirtine

Metabolic_Pathway_4FHA Flupirtine Flupirtine Four_FBA 4-Fluorobenzoic Acid (4-FBA) Flupirtine->Four_FBA Oxidative Metabolism GLYAT Glycine N-acyltransferase (GLYAT) Four_FBA->GLYAT Four_FHA This compound (4-FHA) Glycine Glycine Glycine->GLYAT GLYAT->Four_FHA

Caption: Metabolic conversion of flupirtine to this compound.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow cluster_preparation Reaction Preparation cluster_reaction Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Reaction_Mix Reaction Mixture Microsomes->Reaction_Mix NADPH_System NADPH Regenerating System NADPH_System->Reaction_Mix Buffer Phosphate Buffer Buffer->Reaction_Mix Flupirtine Add Flupirtine Reaction_Mix->Flupirtine Incubation Incubate at 37°C Flupirtine->Incubation Quench Quench with Acetonitrile Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Analysis HPLC or LC-MS/MS Analysis Centrifuge->Analysis

Caption: Workflow for in vitro metabolism of flupirtine.

Influence of Fluorine Substitution

The presence of a fluorine atom on the phenyl ring of 4-FHA can influence its physicochemical properties and metabolic fate compared to its non-fluorinated analog, hippuric acid. Fluorine is a highly electronegative atom and can alter the electronic properties of the aromatic ring, which may affect enzyme-substrate interactions. The carbon-fluorine bond is also very strong, making it generally resistant to metabolic cleavage. This stability can lead to altered pharmacokinetic profiles and potentially different toxicological outcomes. However, specific comparative studies on the metabolism and toxicity of 4-FHA versus hippuric acid are limited in the available literature.

Conclusion

The metabolic pathway of this compound is a critical component in understanding the overall disposition of the analgesic flupirtine. Its formation via the glycine conjugation of 4-fluorobenzoic acid is a well-established detoxification route. This technical guide has provided a detailed overview of this pathway, including the key enzyme involved, available quantitative data, and relevant experimental protocols. The provided visualizations offer a clear depiction of the metabolic and experimental processes. Further research focusing on the direct pharmacokinetic and toxicological profile of 4-FHA would be beneficial for a more complete understanding of this metabolite.

References

4-Fluorohippuric Acid: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorohippuric acid is primarily recognized as a principal, yet biologically inactive, metabolite of the centrally acting, non-opioid analgesic, flupirtine (B1215404).[1] Its formation is a crucial aspect of the metabolic fate of flupirtine, a compound noted for its unique mechanism of action involving the activation of KCNQ7/Kv7 potassium channels. While this compound itself does not exhibit pharmacological activity, its biosynthesis and subsequent excretion are of significant interest in understanding the pharmacokinetics, safety profile, and potential drug-drug interactions of its parent compound. This technical guide provides an in-depth overview of the biological context of this compound, focusing on its metabolic pathway, the enzymes involved, and its relevance in drug development.

Introduction

This compound (4-FHA) is an N-acyl-glycine derivative. Its structure consists of a 4-fluorobenzoyl group linked to the amino group of glycine (B1666218). The primary and most studied context of this compound in biological systems is its role as a major metabolite of flupirtine.[2][3] Flupirtine, a selective neuronal potassium channel opener (SNEPCO), has been used for its analgesic and muscle relaxant properties.[3] Understanding the metabolic pathway that leads to the formation of this compound is essential for evaluating the disposition and potential toxicity of flupirtine.

Metabolic Pathway of Flupirtine to this compound

The biotransformation of flupirtine into this compound is a multi-step process that primarily occurs in the liver. This metabolic cascade involves several key enzymatic reactions, ultimately leading to a more water-soluble compound that can be readily excreted by the kidneys.

The metabolic journey begins with the cleavage of the 4-fluorobenzylamine (B26447) moiety from the flupirtine molecule. This is followed by oxidation of the resulting 4-fluorobenzylamine and subsequent conjugation with glycine to form this compound.

Key Enzymatic Steps:
  • Initial Cleavage: The precise enzyme system responsible for the initial cleavage of the 4-fluorobenzylamine group from flupirtine is not definitively established in the provided search results but is a critical first step.

  • Oxidation: The liberated 4-fluorobenzylamine is presumed to undergo oxidation to 4-fluorobenzoic acid. This is a common metabolic transformation for benzylamines.

  • Glycine Conjugation: The final step involves the conjugation of 4-fluorobenzoic acid with glycine, a phase II metabolic reaction, to form this compound. This reaction is catalyzed by glycine N-acyltransferase.

Below is a diagram illustrating the proposed metabolic pathway from flupirtine to this compound.

Flupirtine_Metabolism Flupirtine Flupirtine Intermediate1 4-Fluorobenzylamine Flupirtine->Intermediate1 Cleavage Intermediate2 4-Fluorobenzoic Acid Intermediate1->Intermediate2 Oxidation Metabolite This compound Intermediate2->Metabolite Glycine Conjugation Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis A Biological Sample Collection (e.g., Urine, Plasma) B Sample Extraction (e.g., Solid-Phase Extraction) A->B C High-Performance Liquid Chromatography (HPLC) B->C D Mass Spectrometry (MS) C->D E Metabolite Identification (based on mass and fragmentation) D->E F Quantification (using standard curves) E->F

References

The Mechanism of 4-Fluorohippuric Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorohippuric acid (4-FHA) is a notable metabolite primarily recognized for its role as a biomarker in toxicological and pharmacological studies. It is a major urinary metabolite of the non-opioid analgesic flupirtine (B1215404) and a key indicator of exposure to the industrial chemical 4-fluorostyrene (B1294925).[1][2] The "mechanism of action" of 4-FHA is not characterized by a direct pharmacological effect, as it is considered biologically inactive. Instead, its significance lies in the biochemical pathway of its formation—the glycine (B1666218) conjugation pathway. This technical guide provides an in-depth exploration of the metabolic synthesis of 4-FHA, focusing on the enzymatic processes, quantitative data, and the experimental protocols used for its detection and quantification.

Core Mechanism: The Glycine Conjugation Pathway

The formation of this compound is a classic example of a phase II detoxification reaction, specifically through glycine conjugation. This process primarily occurs in the mitochondria of liver and kidney cells and involves a two-step enzymatic reaction that enhances the water solubility of xenobiotic carboxylic acids, thereby facilitating their renal excretion.[3]

The precursors to 4-FHA, originating from flupirtine or 4-fluorostyrene, are metabolized to 4-fluorobenzoic acid. This intermediate then enters the glycine conjugation pathway.

The two main enzymatic steps are:

  • Activation to an Acyl-CoA Thioester: 4-fluorobenzoic acid is first activated by an Acyl-CoA synthetase (also known as Acyl-CoA ligase) to form 4-fluorobenzoyl-CoA. This reaction is ATP-dependent.[4]

  • Glycine Conjugation: The resulting 4-fluorobenzoyl-CoA then serves as a substrate for the enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13). GLYAT catalyzes the transfer of the 4-fluorobenzoyl group from CoA to the amino group of glycine, forming this compound and releasing Coenzyme A.[3]

This metabolic transformation is crucial for detoxifying the aromatic acid precursor and preventing its accumulation.

Glycine_Conjugation_Pathway cluster_0 Mitochondrial Matrix cluster_1 Excretion Precursors Flupirtine or 4-Fluorostyrene Metabolism1 Metabolism Precursors->Metabolism1 Oxidative Degradation 4FBA 4-Fluorobenzoic Acid Metabolism1->4FBA Acyl_CoA_Synthetase Acyl-CoA Synthetase 4FBA->Acyl_CoA_Synthetase 4FBCoA 4-Fluorobenzoyl-CoA Acyl_CoA_Synthetase->4FBCoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi GLYAT Glycine N-acyltransferase (GLYAT) 4FBCoA->GLYAT 4FHA This compound GLYAT->4FHA CoA_out CoA-SH GLYAT->CoA_out Urine Urinary Excretion 4FHA->Urine Glycine Glycine Glycine->GLYAT ATP ATP ATP->Acyl_CoA_Synthetase CoA_in CoA-SH CoA_in->Acyl_CoA_Synthetase

Caption: Metabolic pathway of this compound formation.

Quantitative Data

Enzyme Kinetics of Glycine N-acyltransferase (GLYAT)

While specific kinetic parameters for the interaction of 4-fluorobenzoyl-CoA with GLYAT are not extensively documented, data for the closely related substrate, benzoyl-CoA, provide valuable insights. The substitution of a hydrogen atom with a fluorine atom on the benzene (B151609) ring is not expected to dramatically alter the substrate affinity and turnover rate. The following table summarizes the kinetic constants for human and bovine GLYAT with benzoyl-CoA and glycine.

Enzyme SourceSubstrateKm / s0.5 (µM)Vmax / kcatReference
Human (recombinant)Benzoyl-CoA96.6100% (relative activity)[5]
Human (recombinant)Glycine14,000-[5]
Bovine (mitochondria)Benzoyl-CoA~10-[6]
Bovine (mitochondria)Glycine>1,000-[6]
Rat Liver (mitochondria)Benzoyl-CoA--[7]
Mouse (recombinant)Benzoyl-CoA-(kcat/Km)app = (4.5 ± 0.27) × 105 M−1s−1[4]
Mouse (recombinant)Glycine-(kcat/Km)app = (5.2 ± 0.20) × 102 M−1s−1[4]

Note: Some studies report the half-saturation constant (s0.5) due to cooperative substrate binding.[5]

Pharmacokinetics and Excretion

Following administration of flupirtine, a significant portion is metabolized and excreted in the urine. While specific percentages for 4-FHA are not always delineated from other metabolites, it is established as a primary metabolite.

DrugDose and RoutePercentage of Dose in UrineHalf-life of Parent DrugReference
Flupirtine100 mg oral~72% (total)6.5 hours
Flupirtine100 mg intravenous-8.5 hours[1]
Flupirtine150 mg rectal-10.7 hours[1]

After oral administration of flupirtine, peak plasma concentrations of the parent drug are typically reached within 1.6 to 2 hours.[8] The formation and subsequent excretion of 4-FHA would follow this initial absorption and metabolism of flupirtine.

Experimental Protocols

The quantification of this compound in biological matrices, particularly urine, is crucial for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Protocol for HPLC-UV Quantification of 4-FHA in Urine

This protocol is a generalized procedure based on methods for hippuric acid and other aromatic acids.[9][10]

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.
  • Vortex the samples to ensure homogeneity.
  • Centrifuge the urine samples at approximately 4000 rpm for 5-10 minutes to pellet any particulate matter.
  • Dilute the supernatant with a suitable buffer or mobile phase (e.g., 1:10 dilution with a solution of methanol:water:acetic acid).
  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 20:80:0.2, v/v/v), with the pH adjusted to be acidic (e.g., pH 3.0).[9]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
  • UV Detection: Wavelength set to approximately 230-254 nm, where the aromatic ring of 4-FHA exhibits strong absorbance.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 4-FHA in a blank matrix (e.g., synthetic urine or the mobile phase) over a relevant concentration range.
  • Construct a calibration curve by plotting the peak area of 4-FHA against its concentration.
  • Quantify the concentration of 4-FHA in the unknown samples by interpolating their peak areas from the calibration curve.

"Sample" [label="Urine Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Centrifuge" [label="Centrifugation\n(4000 rpm, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; "Dilute" [label="Dilution with\nMobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; "Filter" [label="Filtration\n(0.22 µm filter)", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC_Vial" [label="HPLC Vial", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "HPLC_System" [label="HPLC-UV System\n(C18 Column, UV 254 nm)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration & Quantification)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "Centrifuge"; "Centrifuge" -> "Dilute"; "Dilute" -> "Filter"; "Filter" -> "HPLC_Vial"; "HPLC_Vial" -> "HPLC_System"; "HPLC_System" -> "Data_Analysis"; }

Caption: General workflow for HPLC-UV analysis of 4-FHA in urine.
General Protocol for LC-MS/MS Quantification of 4-FHA in Urine

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This is a generalized protocol based on methods for similar organic acids.[11][12]

1. Sample Preparation:

  • Sample collection and initial processing (centrifugation) are similar to the HPLC-UV method.
  • A protein precipitation step is often included. Add a cold organic solvent like acetonitrile (B52724) (e.g., in a 3:1 ratio of solvent to sample), vortex, and centrifuge at high speed to pellet precipitated proteins.
  • The supernatant is transferred to a new tube and may be evaporated to dryness under a stream of nitrogen.
  • The residue is then reconstituted in the mobile phase.
  • An internal standard (e.g., a stable isotope-labeled version of 4-FHA) should be added at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase: Gradient elution is typically used, with mobile phase A consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and mobile phase B being an organic solvent with the same modifier (e.g., acetonitrile with 0.1% formic acid).
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 2-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for 4-FHA and the internal standard are monitored. For 4-FHA (molecular weight: 197.16 g/mol ), the precursor ion would be [M-H]- at m/z 196.1. The product ions would be determined by fragmentation of the precursor ion (e.g., loss of the glycine moiety).

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Conclusion

The mechanism of action of this compound is intrinsically linked to its metabolic formation through the glycine conjugation pathway, a key detoxification process for aromatic carboxylic acids. As a biologically inactive metabolite of flupirtine and a biomarker for 4-fluorostyrene exposure, understanding its synthesis and quantification is of paramount importance for drug metabolism, pharmacokinetic, and toxicology studies. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of 4-FHA, enabling researchers to better assess exposure and metabolic profiles in relevant studies. Further research to elucidate the specific kinetic parameters of human GLYAT with 4-fluorobenzoyl-CoA would provide a more complete quantitative understanding of this metabolic pathway.

References

4-Fluorohippuric Acid in Pain and Epilepsy Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid is a primary metabolite of the centrally acting, non-opioid analgesic, Flupirtine (B1215404).[1] Flupirtine has demonstrated efficacy in various pain models and has been investigated for its potential anticonvulsant properties.[2][3][4] Understanding the metabolic fate of Flupirtine, including the formation and activity of its metabolites, is crucial for a comprehensive assessment of its therapeutic effects and safety profile. While one of its major metabolites, the N-acetylated analog D13223, is known to retain 20-30% of the parent compound's analgesic activity, current research suggests that this compound is a biologically inactive metabolite.[2][5]

This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, primarily within the context of its parent compound, Flupirtine. It details the pharmacological actions of Flupirtine, its metabolic pathways, and the experimental protocols utilized in its study, which are directly applicable to further investigation of this compound. While direct pharmacological data on this compound is limited, this guide serves as a foundational resource for researchers interested in exploring its potential role, or lack thereof, in pain and epilepsy.

Pharmacology of the Parent Compound: Flupirtine

Flupirtine exerts its analgesic and potential anticonvulsant effects through a unique mechanism of action, primarily as a selective neuronal potassium channel opener (SNEPCO).[2][3]

Mechanism of Action

Flupirtine's primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels.[2][6] This activation leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing neuronal excitability. By stabilizing the resting membrane potential, Flupirtine makes it more difficult for neurons to reach the threshold for firing an action potential, which is a key process in the transmission of pain signals and the generation of seizure activity.

In addition to its effects on Kv7 channels, Flupirtine has been shown to modulate GABA-A receptors, enhancing the action of the inhibitory neurotransmitter GABA.[2][6] This potentiation of GABAergic inhibition further contributes to the overall reduction in neuronal hyperexcitability.

Furthermore, Flupirtine exhibits an indirect antagonism of NMDA receptors. This is not a direct binding to the NMDA receptor itself, but rather a consequence of the membrane potential stabilization, which enhances the voltage-dependent magnesium block of the NMDA receptor channel.[2]

Signaling Pathways

The signaling pathways influenced by Flupirtine are central to neuronal excitability and synaptic transmission.

Flupirtine_Mechanism cluster_Neuron Neuron Flupirtine Flupirtine Kv7 Kv7 Channels Flupirtine->Kv7 Activates GABA_A GABA-A Receptor Flupirtine->GABA_A Potentiates Hyperpolarization Membrane Hyperpolarization Flupirtine->Hyperpolarization Indirectly Antagonizes (via Hyperpolarization) Kv7->Hyperpolarization Leads to GABA_A->Hyperpolarization Contributes to NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Enhances Mg2+ block Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal_Inhibition Inhibition of Pain Signaling Reduced_Excitability->Pain_Signal_Inhibition Seizure_Suppression Suppression of Seizure Activity Reduced_Excitability->Seizure_Suppression

Figure 1: Mechanism of Action of Flupirtine.

Metabolism of Flupirtine

Flupirtine is extensively metabolized in the liver, leading to the formation of two primary metabolites: the pharmacologically active N-acetylated analog D13223 and the reportedly inactive this compound.[1][2]

The formation of these metabolites involves several enzymatic pathways. The carbamate (B1207046) group of Flupirtine can be cleaved by esterases. The resulting intermediate can then be acetylated by N-acetyltransferases (NATs) to form D13223. The pathway leading to this compound is less explicitly detailed in the literature but is a major route of elimination.[1]

Flupirtine_Metabolism Flupirtine Flupirtine Metabolite_D13223 D13223 (N-acetylated metabolite) Flupirtine->Metabolite_D13223 Hydrolysis & Acetylation (NATs) Metabolite_4FHA This compound Flupirtine->Metabolite_4FHA Metabolic Pathway Inactive_Metabolites Inactive Conjugates Metabolite_D13223->Inactive_Metabolites Further Oxidation & Glycine Conjugation Metabolite_4FHA->Inactive_Metabolites Further Oxidation & Glycine Conjugation

Figure 2: Metabolic Pathway of Flupirtine.
Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters of Flupirtine. Data for its metabolites are less consistently reported.

ParameterValueSpeciesReference
Flupirtine
Bioavailability (oral)~90%Human[2]
Tmax (oral)~1.6 hoursHuman[2]
Half-life (oral)~6.5 hoursHuman[2]
Protein Binding80-84%Human[2]
Metabolite D13223
Analgesic Activity20-30% of Flupirtine-[2]
This compound
Analgesic ActivityConsidered inactive-[5]

Experimental Protocols

The following section details common experimental methodologies used to investigate the pharmacological properties of Flupirtine and its metabolites. These protocols are directly applicable for future studies aimed at characterizing the activity of this compound.

In Vitro Metabolism Studies

Objective: To determine the metabolic stability and identify the metabolites of a test compound.

Methodology:

  • Microsomal Stability Assay:

    • Incubate the test compound (e.g., this compound) with liver microsomes (human, rat, etc.) in the presence of NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify formed metabolites.[1]

  • Hepatocyte Stability Assay:

    • Incubate the test compound with cryopreserved or fresh hepatocytes.

    • Follow a similar time-course sampling and analysis procedure as the microsomal assay.

Animal Models for Pain Research

Objective: To evaluate the analgesic efficacy of a test compound.

Methodology:

  • Formalin Test:

    • Administer the test compound to rodents (mice or rats) via a relevant route (e.g., oral, intraperitoneal).

    • After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

    • Observe and quantify the nocifensive behaviors (e.g., licking, flinching) during the early phase (0-5 min) and the late phase (15-60 min).

  • Carrageenan-Induced Paw Edema:

    • Inject carrageenan into the hind paw of a rodent to induce inflammation and hyperalgesia.

    • Administer the test compound before or after the carrageenan injection.

    • Measure paw volume (plethysmometry) and pain thresholds (e.g., using a von Frey filament test for mechanical allodynia or a Hargreaves test for thermal hyperalgesia) at various time points.[4]

Pain_Model_Workflow start Start administer_compound Administer Test Compound (e.g., this compound) start->administer_compound induce_pain Induce Nociception (e.g., Formalin or Carrageenan) administer_compound->induce_pain observe Observe and Measure Nocifensive Behaviors or Pain Thresholds induce_pain->observe analyze Analyze Data and Compare with Control observe->analyze end End analyze->end

References

Toxicological Profile of 4-Fluorohippuric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluorohippuric acid is primarily known as a major, yet biologically inactive, metabolite of the centrally acting non-opioid analgesic, flupirtine (B1215404). The toxicological concerns associated with flupirtine, particularly hepatotoxicity, are attributed to reactive quinone diimine intermediates formed through oxidative metabolism, rather than to this compound itself. This guide synthesizes the available information on this compound, including its metabolic formation, and presents toxicological data for structurally related compounds to provide a contextual understanding. Due to the limited direct data, a definitive toxicological profile of this compound cannot be constructed at this time.

Introduction

This compound (p-Fluorohippuric acid) is an acylated glycine (B1666218) derivative. Its emergence in toxicological discussions is almost exclusively linked to the metabolism of flupirtine, a selective neuronal potassium channel opener. Following the withdrawal of flupirtine from the market in some regions due to severe liver injury, understanding the complete metabolic profile and the potential role of its metabolites has become crucial.[1] This guide aims to collate and present the sparse data available on this compound to support future research and safety assessments.

Metabolism and Pharmacokinetics

This compound is not administered directly as a therapeutic agent. It is formed in the liver as a product of flupirtine metabolism. The metabolic pathway involves the oxidative degradation of flupirtine.

The two primary metabolites of flupirtine are this compound and an N-acetylated analogue, D13223. These metabolites are further oxidized and then conjugated with glycine to form inactive compounds that are primarily excreted in the urine.[2] Approximately 72% of an administered dose of flupirtine and its metabolites are found in the urine.[1][2]

Metabolic Pathway of Flupirtine to this compound

The formation of this compound from flupirtine is a multi-step process. While the precise enzymatic steps are not fully elucidated in the provided search results, the overall transformation involves the cleavage of the fluorobenzylamino moiety and subsequent conjugation.

Flupirtine_Metabolism Flupirtine Flupirtine Intermediate Oxidative Degradation Intermediate Flupirtine->Intermediate Hepatic Enzymes (e.g., Peroxidases) FluorobenzoicAcid 4-Fluorobenzoic Acid Intermediate->FluorobenzoicAcid FluorohippuricAcid This compound FluorobenzoicAcid->FluorohippuricAcid Glycine N-acyltransferase Glycine Glycine Glycine->FluorohippuricAcid

Metabolic conversion of Flupirtine to this compound.

Toxicological Data

Direct and comprehensive toxicological studies on this compound are not publicly available. The compound is generally considered to be a biologically inactive metabolite.[2] Therefore, this section presents available data on structurally similar compounds, namely Hippuric Acid and 4-Hydroxyhippuric Acid, to provide a preliminary hazard identification.

It is critical to note that the toxicological properties of these surrogate compounds may not accurately reflect the profile of this compound.

Summary of Available Toxicological Data for Related Compounds
Compound CAS Number Molecular Formula Acute Oral Toxicity Skin Irritation Eye Irritation Other Hazards Reference
Hippuric Acid 495-69-2C₉H₉NO₃Harmful if swallowedCauses skin irritationCauses serious eye damageMay cause respiratory irritation.Safety Data Sheet
4-Hydroxyhippuric Acid 2482-25-9C₉H₉NO₄Harmful if swallowedCauses skin irritationCauses serious eye damageMay cause respiratory irritation.Safety Data Sheet
This compound 366-79-0C₉H₈FNO₃Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound were not found in the reviewed literature. For a comprehensive toxicological assessment, a standard battery of in vitro and in vivo tests would be required, following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Experimental Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for assessing the toxicological profile of a chemical substance.

Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_assessment Risk Assessment Genotoxicity Genotoxicity (Ames Test, Chromosomal Aberration) HazardID Hazard Identification Genotoxicity->HazardID Cytotoxicity Cytotoxicity (Neutral Red Uptake, MTT Assay) Cytotoxicity->HazardID Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->HazardID AcuteTox Acute Toxicity (LD50, Dose Range Finding) DoseResponse Dose-Response Assessment AcuteTox->DoseResponse SubchronicTox Sub-chronic Toxicity (28-day, 90-day studies) SubchronicTox->DoseResponse ChronicTox Chronic Toxicity (Long-term studies) ChronicTox->DoseResponse ReproTox Reproductive & Developmental Toxicity ReproTox->DoseResponse RiskChar Risk Characterization HazardID->RiskChar DoseResponse->RiskChar Exposure Exposure Assessment Exposure->RiskChar

A generalized workflow for toxicological assessment of a chemical.

Conclusion and Future Directions

The available evidence suggests that this compound, a major metabolite of flupirtine, is biologically inactive and does not contribute significantly to the toxicological profile of the parent drug. However, the absence of direct toxicological studies necessitates a cautious approach. To establish a definitive safety profile, a comprehensive evaluation according to standard toxicological testing guidelines would be required. Future research should focus on in vitro screening assays to assess the potential for cytotoxicity and genotoxicity, followed by targeted in vivo studies if any concerns are identified. Such data would be invaluable for a complete risk assessment, particularly in the context of drug metabolite safety evaluation.

References

A Comprehensive Review of 4-Fluorohippuric Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid has been identified primarily as a metabolite of the centrally acting, non-opioid analgesic drug, flupirtine (B1215404).[1][2] Understanding the formation, quantification, and biological context of this metabolite is crucial for a comprehensive toxicological and pharmacological assessment of the parent drug. This technical guide provides a detailed review of the existing literature on this compound, with a focus on its metabolic origins, analytical quantification, and the experimental protocols employed in its study.

Metabolic Pathway of Flupirtine Leading to this compound

The metabolism of flupirtine is a multi-step process involving hydrolysis, acetylation, and conjugation.[1][2] this compound is one of the known end products of this metabolic cascade.[1][2] The pathway begins with the hydrolytic cleavage of the carbamate (B1207046) group of flupirtine, a reaction catalyzed by porcine liver esterases.[1] This is followed by N-acetylation, mediated by human N-acetyltransferases 1 and 2 (NAT1 and NAT2), to form the active metabolite D-13223.[1][2] Both flupirtine and D-13223 can then undergo glucuronidation.[1][2] The formation of this compound is another identified metabolic route.[2]

The following diagram illustrates the metabolic pathway of flupirtine.

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolysis_Product Hydrolysis (Descarboethoxyflupirtine) Flupirtine->Hydrolysis_Product Porcine Liver Esterases Glucuronides N-Glucuronides Flupirtine->Glucuronides UDP-glucuronosyltransferases Fluorohippuric_Acid This compound Flupirtine->Fluorohippuric_Acid Mercapturic_Acid Mercapturic Acid Derivatives Flupirtine->Mercapturic_Acid D13223 D-13223 (N-acetylated metabolite) Hydrolysis_Product->D13223 Human N-acetyltransferases (NAT1, NAT2) D13223->Glucuronides UDP-glucuronosyltransferases

Caption: Metabolic pathway of flupirtine.

Quantitative Data

Quantitative analysis has been primarily focused on flupirtine and its major active metabolite, D-13223, in various biological matrices. While this compound is a known metabolite, specific quantitative data for it is less frequently reported in the literature reviewed.

The following table summarizes the validation ranges for the quantification of flupirtine and its metabolites from a clinical study.[3]

AnalyteMatrixValidation Range
FlupirtineSerum0.5 - 500 ng/mL
D-13223Serum0.5 - 500 ng/mL
FlupirtineUrine20 - 5000 ng/mL
D-13223Urine20 - 5000 ng/mL
FlupirtineFeces5.0 - 5000 ng/mL
D-13223Feces5.0 - 5000 ng/mL
M-424 (Mercapturic Acid Derivative)Urine5.0 - 5000 ng/mL
M-466 (Mercapturic Acid Derivative)Urine5.0 - 5000 ng/mL

Experimental Protocols

The primary analytical technique used for the quantification of flupirtine and its metabolites, which would include this compound, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A liquid-liquid extraction method is typically employed to separate flupirtine and its metabolites from biological matrices like serum, urine, and feces.[2][3] For the analysis of mercapturic acid metabolites in urine, a protein precipitation step with acetonitrile (B52724) is utilized.[2]

The general workflow for sample preparation and analysis is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Serum, Urine, Feces) Extraction Liquid-Liquid Extraction or Protein Precipitation Biological_Sample->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: General experimental workflow for analysis.

LC-MS/MS Method for Flupirtine and Metabolites

A validated LC-MS/MS method for the determination of flupirtine and its major active metabolite D-13223 has been described.[4]

  • Instrumentation : API 3200 Q-Trap mass spectrometer with a TurboIonSpray Ionization source.[4]

  • Chromatographic Column : Agilent ZORBAX (2.1×150 μm; 5 μm).[4]

  • Mobile Phase : Acetonitrile–water–ammonia (55:45:0.1, v/v/v).[4]

  • Flow Rate : 0.25 mL/min.[4]

  • Column Temperature : 40°C.[4]

  • Injection Volume : 20 μL.[4]

  • Elution : Isocratic.[4]

  • Total LC Analysis Time : 3.6 min per injection.[4]

The linear ranges for quantification were 0.01–2.00 μg/mL for flupirtine and 0.002–0.400 μg/mL for D-13223 in human plasma.[4]

Conclusion

The study of this compound is intrinsically linked to the metabolism of flupirtine. While it is a recognized metabolite, the current body of literature provides more extensive quantitative data and detailed analytical protocols for the parent drug and its primary active metabolite, D-13223. The established LC-MS/MS methodologies for flupirtine analysis provide a robust framework for the specific quantification of this compound in biological samples. Future research should focus on isolating and quantifying this compound specifically to better understand its pharmacokinetic profile and potential biological activities.

References

A Technical Guide to Commercial Suppliers of 4-Fluorohippuric Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality chemical compounds is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 4-Fluorohippuric acid (CAS No. 366-79-0), a compound of interest in various research fields. This document outlines key technical data from various vendors to facilitate informed purchasing decisions.

Summary of Commercial Suppliers

This compound, also known as p-Fluorohippuric acid or N-(4-Fluorobenzoyl)glycine, is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative look at purity, available quantities, and catalog numbers to streamline the procurement process.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-W015435>98%50 mg, 100 mg, 250 mg
Tokyo Chemical Industry (TCI)F1162>98.0% (GC)1 g, 5 g
A B Enterprises-96%1 kg, Custom
Absolute Chiral--200 mg
Lakshana Bio TechLB6100-Available
GlpBioGD13891--
FluorochemF373603-1 g

Detailed Supplier Information

MedChemExpress is a supplier of high-purity chemicals for research, with this compound being one of their cataloged items.[1][2] They provide detailed information on their product specifications and have been cited in numerous publications.

Tokyo Chemical Industry (TCI) , a well-established chemical manufacturer, offers this compound with a guaranteed purity of over 98.0% as determined by Gas Chromatography (GC).[3][4] Their product is available in gram-scale quantities.

A B Enterprises , listed on IndiaMART, provides this compound in larger quantities, with a stated purity of 96%.[5][6] This supplier may be suitable for researchers with bulk requirements.

Absolute Chiral offers this compound in a smaller quantity of 200 mg, catering to initial screening and small-scale experimental needs.[7]

Lakshana Bio Tech lists this compound as an available product among their amino acid derivatives.[8] Researchers can inquire directly with the company for specific details on purity and quantity.

GlpBio also catalogs this compound for research purposes.[9]

Fluorochem is another supplier offering this compound in a 1 g pack size.[10]

Additional suppliers can be found through chemical marketplace platforms like MOLBASE, which lists various vendors with different purity levels and lead times.[11]

Experimental Considerations

While this guide focuses on the commercial availability of this compound, researchers should always perform their own quality control and validation of purchased compounds to ensure the integrity of their experimental results. The purity data provided by suppliers is a valuable starting point, but independent verification is recommended.

Logical Workflow for Supplier Selection

To aid in the decision-making process, the following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.

Supplier_Selection_Workflow A Define Research Needs (Quantity, Purity) B Review Supplier Table A->B C Initial Screening (Match Needs with Offerings) B->C D Request Quotations (Price, Availability, Lead Time) C->D E Evaluate Supplier Reputation (Citations, Reviews) D->E F Final Supplier Selection E->F G Procurement F->G

Caption: A streamlined workflow for selecting a commercial supplier of this compound.

This guide provides a foundational overview of the commercial landscape for this compound. For the most current and detailed information, including pricing and availability, it is recommended to visit the websites of the individual suppliers.

References

In-Depth Technical Safety Guide for 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 4-Fluorohippuric acid (CAS No. 366-79-0). The information is compiled to meet the needs of laboratory and research professionals, with a focus on data presentation, safe handling protocols, and clear visual representations of safety concepts.

Section 1: Executive Summary

This compound is a metabolite of flupirtine (B1215404) and is utilized in pain and epilepsy research.[1] According to the Safety Data Sheet (SDS) provided by Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] Consequently, it does not require hazard pictograms, signal words, or specific hazard statements on its labeling.[2] Despite its non-hazardous classification, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. This guide summarizes the available safety and physicochemical data and provides recommended procedures for handling.

Section 2: Physicochemical and Toxicological Data

While extensive toxicological data for this compound is not available, this section provides key physicochemical properties. This data is crucial for understanding its behavior under various laboratory conditions.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₈FNO₃PubChem[3]
Molecular Weight 197.17 g/mol TCI, PubChem[3]
Appearance White to Almost white powder to crystalTCI
Melting Point 171.0 to 175.0 °CTCI
Purity (GC) >98.0%TCI
Purity (Neutralization Titration) min. 98.0%TCI
Maximum Wavelength 234 nm (in Ethanol)TCI
CAS Number 366-79-0TCI[2]
Toxicological and Ecotoxicological Data

The Safety Data Sheet from TCI indicates that information on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and other toxicological endpoints is not available.[2] Similarly, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[2]

Section 3: Hazard Identification and Classification

According to Regulation (EC) No 1272/2008, this compound is not classified as a hazardous substance.[2] This determination is based on the absence of evidence meeting the criteria for physical, health, or environmental hazards as defined by the Globally Harmonized System (GHS).

GHS Classification Logic

The following diagram illustrates the decision-making process that leads to a "non-hazardous" classification under GHS.

GHS_Classification cluster_assessment Hazard Assessment cluster_criteria GHS Criteria Check cluster_conclusion Final Classification Start Substance: this compound AssessHealth Evaluate Health Hazards (Toxicity, Irritation, etc.) Start->AssessHealth AssessPhysical Evaluate Physical Hazards (Flammability, Reactivity, etc.) Start->AssessPhysical AssessEnv Evaluate Environmental Hazards (Aquatic Toxicity, etc.) Start->AssessEnv HealthCriteria Meets Health Hazard Criteria? AssessHealth->HealthCriteria PhysicalCriteria Meets Physical Hazard Criteria? AssessPhysical->PhysicalCriteria EnvCriteria Meets Environmental Hazard Criteria? AssessEnv->EnvCriteria Hazardous Classified as Hazardous HealthCriteria->Hazardous Yes NonHazardous Not Classified as Hazardous HealthCriteria->NonHazardous No PhysicalCriteria->Hazardous Yes PhysicalCriteria->NonHazardous No EnvCriteria->Hazardous Yes EnvCriteria->NonHazardous No

Caption: GHS Hazard Classification Workflow.

Section 4: Experimental Protocols and Safe Handling

Even though this compound is not classified as hazardous, proper laboratory practices are necessary to minimize any potential risks associated with handling a fine chemical powder.

General Handling Procedures
  • Engineering Controls : Handle the substance in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring, the use of a local exhaust ventilation system or a chemical fume hood is recommended.[2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses with side shields or chemical goggles.

    • Hand Protection : Wear suitable protective gloves.

    • Body Protection : A lab coat should be worn to prevent skin contact.

  • Hygiene Measures : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Safe Handling Workflow

The following diagram outlines a standard workflow for the safe handling of non-hazardous chemical powders like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (Confirm Non-Hazardous Status) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood if Dust is Likely) B->C D Carefully Weigh/Transfer Powder (Minimize Dust Generation) C->D E Keep Container Tightly Closed When Not in Use D->E F Clean Work Area and Equipment E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

Caption: Safe Handling Workflow for Chemical Powders.

Section 5: First Aid and Emergency Procedures

In the event of accidental exposure, the following first aid measures are recommended.[2]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If they feel unwell, seek medical advice.
Skin Contact Take off all contaminated clothing. Rinse skin well with water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice.
Ingestion Rinse mouth. Seek medical advice if you feel unwell.

Fire-Fighting Measures : Use extinguishing media appropriate for the surrounding environment.[2]

Accidental Release Measures : For spills, pick up the material and arrange for disposal without creating dust.[2] Prevent the product from entering drains.[2]

Section 6: Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dark, and dry place.[4]

  • Disposal : Dispose of the substance and its container in accordance with local, regional, and national regulations.

Section 7: Conclusion

This compound is not classified as a hazardous chemical. However, it should be handled with the care and respect afforded to all laboratory reagents. By following the guidelines outlined in this document, researchers can work with this compound in a safe and effective manner. The core principles of safe handling—utilizing appropriate engineering controls, wearing personal protective equipment, and adhering to good laboratory practices—remain paramount.

References

Early Studies on 4-Fluorohippuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid is recognized primarily as a metabolite of the centrally acting, non-opioid analgesic drug, flupirtine (B1215404). Early investigations into the metabolic fate of flupirtine identified this compound as one of its main transformation products in the body. This technical guide synthesizes the foundational knowledge gleaned from these early studies, with a focus on its formation, analytical detection, and the initial quantitative insights into its presence in biological systems. While comprehensive quantitative data specifically for this compound is limited in early literature, this guide provides a structured overview of the available information.

Metabolic Formation of this compound

Flupirtine undergoes hepatic metabolism to form two primary metabolites: the N-acetylated analogue D13223 and this compound.[1] The biotransformation of flupirtine is primarily mediated by peroxidase enzymes.[1] Following its formation, this compound, along with the N-acetylated metabolite, can be further oxidized and then conjugated with glycine (B1666218) to form inactive metabolites. Studies have shown that after oral administration of radiolabeled flupirtine, a significant portion of the radioactivity is excreted in the urine, with flupirtine and its two main metabolites accounting for a substantial part of this excretion.[2]

Metabolic Pathway of Flupirtine to this compound

Metabolic Pathway of Flupirtine Flupirtine Flupirtine Peroxidases Peroxidase Enzymes Flupirtine->Peroxidases Metabolite_D13223 N-acetylated analogue (D13223) Oxidation Oxidation Metabolite_D13223->Oxidation Fluorohippuric_Acid This compound Fluorohippuric_Acid->Oxidation Oxidized_Metabolites Further Oxidized Metabolites Glycine_Conjugation Glycine Conjugation Oxidized_Metabolites->Glycine_Conjugation Glycine_Conjugates Inactive Glycine Conjugates Peroxidases->Metabolite_D13223 Peroxidases->Fluorohippuric_Acid Oxidation->Oxidized_Metabolites Glycine_Conjugation->Glycine_Conjugates

Caption: Metabolic conversion of flupirtine to its primary metabolites.

Quantitative Analysis

Table 1: Summary of In Vitro Metabolism of Flupirtine

SystemFlupirtine TurnoverDurationReference
CYP3A1-induced rat liver microsomes18%30 min[3]
Human liver microsomal preparations< 5%30 min[3]

Note: This table reflects the metabolism of the parent drug, flupirtine, which leads to the formation of this compound.

One study that developed a supercritical fluid chromatography-mass spectrometry (SFC-MS) method successfully quantified this compound in human urine samples, demonstrating the feasibility of its direct measurement.[4] Another study using 14C-labeled flupirtine found that 72% of the administered radioactivity was excreted in the urine, with the parent drug and its two main metabolites (including this compound) constituting 54% of this urinary radioactivity.[2]

Experimental Protocols

The following sections detail the methodologies cited in early studies for the analysis of flupirtine and its metabolites, including this compound.

In Vitro Metabolism Studies

Objective: To investigate the metabolic transformation of flupirtine in liver microsomes.

Methodology:

  • Incubation Mixture: Flupirtine was incubated with CYP3A1-induced rat liver microsomes or various human liver microsomal preparations.[3]

  • Reaction Conditions: The incubations were carried out for 30 minutes.[3]

  • Analysis: The turnover of flupirtine was determined, indicating the extent of its metabolism.[3]

Enzymatic Reactions:

  • Flupirtine was shown to be a substrate for human myeloperoxidase and horseradish peroxidase (HRP), leading to the production of oxidation products.[3]

  • Porcine liver esterases were found to cleave the carbamate (B1207046) group of flupirtine.[3]

Analytical Method for Quantification in Urine

Objective: To develop a method for the simultaneous quantification of flupirtine, D-13223, and this compound in human urine.

Methodology: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

  • Chromatography: A method based on supercritical fluid chromatography was developed.[4]

  • Detection: A single quadrupole mass spectrometer was used for detection.[4]

  • Internal Standards: Custom-made synthetic internal standards were used for quantification.[4]

  • Validation: The method was validated according to the European Medicines Agency (EMA) criteria for bioanalytical method validation, assessing selectivity, carry-over, calibration curve parameters, accuracy, precision, dilution integrity, matrix effect, and stability.[4]

  • Application: The method was successfully applied to clinical samples of human urine obtained after single intravenous, single oral, and repeated oral administration of flupirtine.[4]

Experimental Workflow for SFC-MS Analysis

Workflow for this compound Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis SFC-MS Analysis cluster_data Data Processing Urine_Sample Human Urine Sample Spiking Spike with Internal Standard Urine_Sample->Spiking SFC Supercritical Fluid Chromatography Spiking->SFC MS Mass Spectrometry Detection SFC->MS Quantification Quantification against Calibration Curve MS->Quantification

Caption: General workflow for the analysis of this compound.

Conclusion

Early studies on this compound have primarily been in the context of its role as a metabolite of the analgesic flupirtine. These studies have established its metabolic pathway and have led to the development of analytical methods capable of its detection and quantification in biological fluids. While specific, detailed quantitative data on this compound remain sparse in the foundational literature, the methodologies described provide a strong basis for further research. Future studies focusing specifically on the pharmacokinetics and potential physiological relevance of this compound would be beneficial to expand our understanding of this compound.

References

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 4-Fluorohippuric acid (4-FHA), a significant metabolite of the analgesic drug flupirtine.[1] Given the limited direct studies on 4-FHA, this document synthesizes information from studies on hippuric acid and other N-acyl amino acid derivatives to provide a predictive assessment of its chemical behavior. This guide is intended to support researchers and professionals in drug development by providing foundational knowledge, detailed experimental protocols for stability and synthesis, and visual representations of key chemical pathways.

Introduction

This compound, chemically known as N-(4-fluorobenzoyl)glycine, is the N-acyl derivative of glycine (B1666218) and 4-fluorobenzoic acid. It is recognized as a major, biologically inactive metabolite of flupirtine.[1] Understanding the chemical stability and reactivity of 4-FHA is crucial for several aspects of drug development, including metabolite identification, stability testing of the parent drug, and ensuring the accuracy of analytical methods. This guide delves into its predicted stability under various stress conditions and its likely reactivity profile.

Chemical Stability of this compound

The stability of a drug metabolite is a critical parameter influencing its accumulation and potential for interaction. The following sections outline the expected stability of this compound under hydrolytic, thermal, and photolytic stress conditions, based on data from related compounds.

Hydrolytic Stability

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-fluorobenzoic acid and glycine. The rate of this hydrolysis is influenced by pH and temperature.

General Overview: N-acyl amino acid amides can exhibit instability under mild acidic conditions. The electron-withdrawing nature of the fluorine atom in the para position of the benzoyl group is expected to influence the rate of hydrolysis. While specific kinetic data for 4-FHA is unavailable, studies on similar compounds suggest that the amide bond is the primary site of hydrolytic cleavage.[2]

Anticipated Degradation Pathway:

Hydrolytic_Degradation 4-Fluorohippuric_Acid This compound Hydrolysis H₂O (H⁺ or OH⁻) 4-Fluorohippuric_Acid->Hydrolysis Hydrolysis->Products Cleavage of amide bond 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Products->4-Fluorobenzoic_Acid Glycine Glycine Products->Glycine

Caption: Plausible hydrolytic degradation of this compound.

Experimental Protocol: Forced Hydrolysis Study

This protocol is adapted from general guidelines for forced degradation studies.[3][4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the solution at room temperature for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of 4-fluorobenzoic acid.

Thermal Stability

Elevated temperatures can induce degradation of this compound, potentially leading to decarboxylation or other decomposition reactions, in addition to accelerating hydrolysis if moisture is present.

General Overview: Hippuric acid decomposes at temperatures around 240°C.[2] Thermal degradation of N-acyl amino acids can be complex. For 4-FHA, in the solid state, thermal stress is likely to be less significant than in solution, where interactions with the solvent can facilitate degradation.

Experimental Protocol: Thermal Degradation Study

  • Solid-State Study:

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber.

    • Expose the sample to a temperature of 80°C for 7 days.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Solution-State Study:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points, withdraw aliquots, cool to room temperature, and analyze by HPLC.

Photochemical Stability

Exposure to light, particularly UV radiation, can lead to the degradation of aromatic compounds. The benzoyl moiety in this compound suggests a potential for photosensitivity.

General Overview: Aromatic amides can undergo photodegradation through various mechanisms, including photo-Fries rearrangement and cleavage of the amide bond. The specific pathway and quantum yield will depend on the substitution pattern and the solvent.

Anticipated Photodegradation Pathway:

Photolytic_Degradation 4-FHA This compound Excited_State Excited State* 4-FHA->Excited_State hν (UV light) Cleavage N-C Bond Cleavage Excited_State->Cleavage Rearrangement Photo-Fries Rearrangement Products Excited_State->Rearrangement Radicals Radical Intermediates Cleavage->Radicals Other_Products Other Degradation Products Radicals->Other_Products

Caption: Potential photolytic degradation pathways of this compound.

Experimental Protocol: Photostability Study

This protocol is based on ICH Q1B guidelines.[6][7][8]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a photochemically inert solvent and place them in transparent quartz cuvettes. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source capable of emitting both UV and visible light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis: At appropriate time intervals, analyze the light-exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.

Reactivity of this compound

The reactivity of this compound is primarily dictated by its functional groups: the carboxylic acid, the amide, and the fluorinated aromatic ring.

Oxidative Reactivity

General Overview: The amide and glycine moieties of hippuric acid derivatives are generally stable to mild oxidizing agents. However, strong oxidizing conditions can lead to the degradation of the molecule. The aromatic ring can also be susceptible to oxidation under certain conditions.

Experimental Protocol: Oxidative Degradation Study

  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Oxidation: To this solution, add a solution of 3% hydrogen peroxide.

  • Incubation: Store the mixture at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw aliquots and analyze by HPLC to determine the extent of degradation.

Synthesis of this compound

The most common method for synthesizing N-acylglycines like this compound is the Schotten-Baumann reaction, which involves the acylation of glycine with the corresponding acid chloride in an alkaline medium.

Synthesis_Workflow cluster_reactants Reactants Glycine Glycine in NaOH solution Reaction Schotten-Baumann Reaction (Acylation) Glycine->Reaction 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl_Chloride->Reaction Acidification Acidification (with HCl) Reaction->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Purification Recrystallization Precipitation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of hippuric acid.[9]

  • Dissolve Glycine: In a flask, dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Acylation: Cool the solution in an ice bath. Add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction Completion: Continue stirring for 1-2 hours at room temperature after the addition is complete.

  • Acidification: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Data Summary

Due to the lack of specific experimental data for this compound, a quantitative data table is not provided to avoid speculation. Researchers are encouraged to perform the detailed experimental protocols provided in this guide to generate specific stability and reactivity data for this compound. The general stability trends for N-acyl amino acids suggest that this compound is likely to be most susceptible to degradation under strong basic and acidic conditions, with moderate stability to heat and light.

Conclusion

This technical guide provides a predictive overview of the chemical stability and reactivity of this compound based on the known behavior of structurally related compounds. The provided experimental protocols offer a framework for researchers to generate specific and accurate data for this metabolite. A thorough understanding of the chemical properties of this compound is essential for the robust development and quality control of its parent drug, flupirtine, and for advancing research in drug metabolism.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines, including 4-Fluorohippuric acid (N-(4-fluorobenzoyl)glycine), represent a class of compounds with significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom into the benzoyl moiety can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. The synthesis of this compound is typically achieved through the robust and widely applicable Schotten-Baumann reaction, which involves the N-acylation of glycine (B1666218).[1][2] This method is valued for its operational simplicity and generally favorable yields.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, along with expected characterization data.

Synthesis Overview

The synthesis of this compound is accomplished by the acylation of glycine with 4-fluorobenzoyl chloride in an alkaline aqueous medium. This reaction, a classic example of the Schotten-Baumann reaction, proceeds readily under mild conditions to yield the desired N-acylated glycine derivative.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mol)
GlycineC₂H₅NO₂75.077.5 g0.1
4-Fluorobenzoyl chlorideC₇H₄ClFO158.5616.0 g (11.8 mL)0.1
Sodium hydroxide (B78521) (NaOH)NaOH40.008.0 g0.2
Deionized waterH₂O18.02100 mL-
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed-
EthanolC₂H₆O46.07For recrystallization-

Equipment:

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Preparation of Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of deionized water. Once the sodium hydroxide has completely dissolved, add 7.5 g (0.1 mol) of glycine and stir until a clear solution is obtained. Cool the flask in an ice bath to 10-15 °C.

  • Acylation Reaction: While vigorously stirring the cooled glycine solution, add 16.0 g (0.1 mol) of 4-fluorobenzoyl chloride dropwise from a dropping funnel over a period of approximately 30 minutes. It is crucial to maintain the temperature of the reaction mixture below 15 °C during the addition. After the addition is complete, remove the ice bath and continue stirring for an additional hour at room temperature.

  • Precipitation of the Product: Transfer the reaction mixture to a beaker. In a fume hood, slowly add concentrated hydrochloric acid while stirring until the solution becomes acidic (pH ~2-3). A white precipitate of this compound will form.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold deionized water (2 x 50 mL) to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude this compound from a hot ethanol-water mixture to obtain a purified, crystalline product. Dry the purified product under vacuum.

Characterization Data (Predicted)

The following table summarizes the expected physical and spectroscopic data for this compound, based on data for analogous compounds such as hippuric acid and N-(4-methoxybenzoyl)glycine.[3]

PropertyPredicted Value for this compound
Molecular Formula C₉H₈FNO₃
Molecular Weight 197.16 g/mol
Appearance White crystalline solid
Melting Point Expected to be in a similar range to hippuric acid (187-191 °C)[3]
¹H NMR Aromatic protons (δ ~7.1-8.0 ppm), methylene (B1212753) protons (δ ~4.0 ppm), amide proton, and carboxylic acid proton.
¹³C NMR Carbonyl carbons, aromatic carbons (with characteristic splitting due to fluorine coupling), and methylene carbon.
IR Spectroscopy (cm⁻¹) N-H stretching, C=O stretching (amide and carboxylic acid), aromatic C=C stretching, and C-F stretching.
Mass Spectrometry Molecular ion peak (M+) expected at m/z 197.0488

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Glycine_sol Glycine in NaOH(aq) Acylation Acylation with 4-Fluorobenzoyl Chloride Glycine_sol->Acylation Acidification Acidification (HCl) Acylation->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product Schotten_Baumann_Mechanism Glycine Glycine (Deprotonated) Tetrahedral_Intermediate Tetrahedral Intermediate Glycine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride 4-Fluorobenzoyl Chloride Acyl_Chloride->Tetrahedral_Intermediate Product 4-Fluorohippuric Acid Tetrahedral_Intermediate->Product Collapse of Intermediate Chloride_Ion Cl⁻ Tetrahedral_Intermediate->Chloride_Ion

References

Application Notes and Protocols for the Analytical Detection of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid (4-FHA) is a primary metabolite of flupirtine (B1215404), a centrally acting, non-opioid analgesic. The quantification of 4-FHA in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies of flupirtine. This document provides detailed application notes and protocols for the analytical detection of 4-FHA, focusing on modern chromatographic and mass spectrometric techniques.

Metabolic Pathway of Flupirtine to this compound

Flupirtine undergoes extensive metabolism in the liver. One of the key metabolic pathways involves the oxidative cleavage of the fluorobenzylamine moiety, leading to the formation of 4-fluorobenzoic acid. This intermediate is then conjugated with glycine (B1666218) to form this compound, which is subsequently excreted.[1][2][3][4][5]

Metabolic Pathway of Flupirtine Flupirtine Flupirtine Intermediate Oxidative Cleavage (Peroxidases) Flupirtine->Intermediate Four_Fluorobenzoic_Acid 4-Fluorobenzoic Acid Intermediate->Four_Fluorobenzoic_Acid Glycine_Conjugation Glycine Conjugation (GLYAT) Four_Fluorobenzoic_Acid->Glycine_Conjugation Four_FHA This compound Glycine_Conjugation->Four_FHA

Metabolic conversion of flupirtine to this compound.

Analytical Methods for this compound Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of 4-FHA in complex biological matrices due to its high specificity and sensitivity. High-performance liquid chromatography (HPLC) with UV detection can also be employed, though it may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance characteristics expected for a validated bioanalytical LC-MS/MS method based on regulatory guidelines and data for structurally similar analytes like hippuric acid.

ParameterExpected Performance Characteristics
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible

Experimental Protocols

The following sections provide detailed protocols for sample preparation and analysis.

Experimental Workflow

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Urine) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (Reversed-Phase HPLC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation Quantification->Validation

General workflow for the analysis of 4-FHA.

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

This protocol describes a liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Hippuric acid-d5

  • HPLC-grade acetonitrile, methanol (B129727), and ethyl acetate

  • Formic acid, analytical grade

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • HPLC system coupled with a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 50 µL of 1% formic acid in water to acidify the sample.

  • Vortex for 10 seconds.

  • Add 600 µL of ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions (Proposed)
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Ionization Mode: Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions (Proposed): The molecular weight of 4-FHA is 197.16 g/mol . In negative ion mode, the precursor ion would be [M-H]⁻ at m/z 196.2. Common fragments for hippuric acids involve cleavage of the amide bond.

      • 4-FHA Quantifier: 196.2 -> 121.0 (loss of glycine minus H)

      • 4-FHA Qualifier: 196.2 -> 74.0 (glycine fragment)

      • Collision Energy: To be optimized, typically in the range of 15-30 eV.

Protocol 2: SPE Method for this compound in Human Urine

This protocol details a solid-phase extraction (SPE) procedure for cleaning up urine samples.

Materials and Reagents
  • As in Protocol 1

  • Mixed-mode or polymeric SPE cartridges (e.g., Oasis MAX or HLB)

  • Ammonium hydroxide, analytical grade

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw urine samples to room temperature and centrifuge at 2000 x g for 5 minutes to remove particulates.

  • Take 200 µL of the supernatant and dilute with 800 µL of 2% phosphoric acid in water.

  • Add 10 µL of internal standard working solution and vortex.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 4-FHA and IS with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six to eight non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three separate days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction recovery of the analyte and IS should be determined at three QC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix using post-column infusion or by comparing the response of the analyte in post-extraction spiked blank matrix to that in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Conclusion

The protocols outlined in this document provide a robust framework for the reliable quantification of this compound in biological matrices. The proposed LC-MS/MS method, coupled with the appropriate sample preparation technique, offers the high sensitivity and selectivity required for demanding research and drug development applications. It is essential to perform a full method validation to ensure the accuracy and reliability of the data generated.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Fluorohippuric acid in various sample matrices. This compound is a key metabolite of several pharmaceutical compounds, and its accurate quantification is crucial for pharmacokinetic and metabolism studies. The described method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity and sensitivity. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in a laboratory setting.

Introduction

This compound is a derivative of hippuric acid and a significant metabolite in drug development research. Accurate and precise analytical methods are essential for its determination in biological fluids and other samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of small molecules due to its high resolution, sensitivity, and reproducibility. This application note presents a validated HPLC method adaptable for the analysis of this compound, based on established methods for the closely related compound, hippuric acid.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetic acid or Formic acid (analytical grade)

  • Sample matrix (e.g., plasma, urine, or reaction buffer)

Equipment
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.

  • Protein Precipitation (for plasma or serum samples): To 100 µL of the sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Direct Injection (for urine or aqueous samples): For cleaner samples, centrifugation followed by filtration through a 0.45 µm syringe filter may be sufficient. Dilution with the mobile phase may be necessary to bring the analyte concentration within the calibration range.

HPLC Method

The following chromatographic conditions are a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 20:80, v/v) with 0.1% Acetic Acid or Formic Acid
Gradient: May be employed for complex matrices
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL[1]
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength 230 nm or 254 nm[2]
Run Time 10 minutes

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.[3] Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery within 85-115%
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte
Robustness Insensitive to small, deliberate changes in method parameters

Data Presentation

The quantitative data for the analysis of this compound should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Chromatographic Parameters

ParameterValue
Retention Time (min)To be determined experimentally
Tailing Factor≤ 2.0
Theoretical Plates> 2000

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL)e.g., 0.1 - 100
Correlation Coefficient (r²)e.g., 0.998
Accuracy (% Recovery)e.g., 98 - 105%
Precision (RSD %)e.g., < 5%
LOD (µg/mL)To be determined experimentally
LOQ (µg/mL)To be determined experimentally

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Analysis_Workflow A Sample Collection (e.g., Plasma, Urine) B Sample Preparation (Protein Precipitation/Filtration) A->B C HPLC Analysis B->C Inject into HPLC D Data Acquisition C->D E Data Processing & Quantification D->E F Report Generation E->F

Caption: Experimental workflow for this compound HPLC analysis.

Logical_Relationship cluster_0 Metabolic Pathway A Parent Drug Administration B Metabolism A->B C Formation of this compound B->C D Excretion C->D

Caption: Simplified metabolic pathway leading to this compound.

References

Application Note: Mass Spectrometric Fragmentation Analysis of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the analysis of 4-Fluorohippuric acid using mass spectrometry. The focus is on the fragmentation patterns observed in tandem mass spectrometry (MS/MS), which are crucial for the structural elucidation and quantification of this compound in various matrices. The methodologies outlined are based on established principles of hippuric acid analysis and are adapted for the fluorinated analog.

Introduction

This compound is a fluorinated derivative of hippuric acid. Hippuric acid itself is a metabolite of toluene (B28343) and certain food preservatives, making its detection and quantification relevant in toxicology and metabolic studies. The introduction of a fluorine atom in the para position of the phenyl ring in this compound alters its physicochemical properties, which can be advantageous in drug development and metabolic tracer studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a sensitive and specific method for the analysis of such compounds. Understanding the fragmentation behavior of this compound is essential for developing robust analytical methods.

Predicted Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is anticipated to follow a pattern similar to that of hippuric acid and other related carboxylic acids. Under typical electrospray ionization (ESI) conditions, both positive and negative ion modes can be utilized. In positive ion mode, the molecule is expected to protonate, while in negative ion mode, it will deprotonate. The subsequent fragmentation in MS/MS experiments will likely involve the cleavage of the amide bond and the loss of small neutral molecules from the carboxylic acid group.

Key predicted fragmentation steps include:

  • Neutral loss of water (H₂O) from the carboxylic acid moiety.

  • Neutral loss of carbon monoxide (CO) following the initial loss of water.

  • Cleavage of the amide bond leading to the formation of a 4-fluorobenzoyl cation and a glycine (B1666218) fragment, or their corresponding radical ions.

  • Loss of the entire glycine portion resulting in the 4-fluorobenzoyl fragment.

Experimental Protocols

The following protocols are recommended for the LC-MS/MS analysis of this compound. These are based on common methodologies for similar analytes and may require optimization for specific instrumentation and matrices.[1][2]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Prepare working standard solutions by serial dilution in the mobile phase.

  • Biological Matrix (e.g., Urine, Plasma):

    • Thaw the sample at room temperature.

    • Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.[3][4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial characterization. Multiple Reaction Monitoring (MRM) in the most sensitive mode should be used for quantification.

  • Ionization Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

  • MS/MS Parameters:

    • Collision Gas: Argon.

    • Collision Energy: Optimize for the specific precursor-to-product ion transitions. This typically ranges from 10 to 40 eV.

Data Presentation

The following table summarizes the predicted quantitative data for the mass spectrometric analysis of this compound. The exact mass of this compound (C₉H₈FNO₃) is 197.0488 g/mol .

Ion TypePrecursor Ion (m/z)Fragment IonFragment Ion (m/z)Predicted Neutral Loss
Positive Ion Mode
Protonated Molecule[M+H]⁺198.05614-Fluorobenzoyl cation123.0342
Glycine iminium ion74.0233
Product of H₂O loss180.0455
Product of H₂O and CO loss152.0511
Negative Ion Mode
Deprotonated Molecule[M-H]⁻196.04144-Fluorobenzoate anion139.0204
Glycinate anion74.0244

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

Fragmentation_Pathway cluster_main Fragmentation of this compound [M+H]+ cluster_fragments Fragment Ions Parent This compound [M+H]⁺ m/z = 198.0561 Frag1 4-Fluorobenzoyl cation m/z = 123.0342 Parent->Frag1 - C₂H₄NO₂ (Glycine) Frag2 [M+H-H₂O]⁺ m/z = 180.0455 Parent->Frag2 - H₂O Frag3 [M+H-H₂O-CO]⁺ m/z = 152.0511 Frag2->Frag3 - CO

Caption: Predicted fragmentation of protonated this compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The provided protocols and predicted fragmentation data serve as a starting point for method development and data interpretation. Researchers are encouraged to optimize these parameters for their specific analytical instrumentation and application needs. The characteristic fragmentation patterns, particularly the formation of the 4-fluorobenzoyl ion, provide high specificity for the detection and quantification of this compound in complex biological matrices.

References

Application Notes & Protocols: Purification of 4-Fluorohippuric Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorohippuric acid (4-FHA) is a fluorinated analog of hippuric acid and a potential biomarker in various metabolic studies. Accurate quantification of 4-FHA in biological matrices such as urine and plasma is crucial for understanding its pharmacokinetics and toxicological profile. This document provides detailed protocols for the purification of 4-FHA from biological samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the biological matrix, the required purity, and the analytical technique employed. Below is a summary of expected performance for different extraction methods based on data for structurally similar compounds like hippuric and methylhippuric acids.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Single Drop Liquid-Liquid-Liquid Microextraction (LLLME)
Biological Matrix Urine, PlasmaUrine, PlasmaUrine, Serum
Principle Analyte retention on a solid sorbent and elution with a solvent.Partitioning of the analyte between two immiscible liquid phases.Micro-scale extraction through an organic solvent membrane into an acceptor drop.
Reported Recovery >84.1%~77.4%[1]91.4% to 99.3%[2][3]
Relative Standard Deviation (RSD) < 20.0%Variable, dependent on manual handling1.6% to 4.2%[2][3]
Advantages High recovery, good for automation, cleaner extracts.[4]Cost-effective, simple equipment.High enrichment factor, minimal solvent usage.
Disadvantages Higher cost of consumables, potential for matrix effects.[5]Labor-intensive, larger solvent volumes, potential for emulsions.Requires more optimization, lower sample throughput.
Typical Solvents Methanol (B129727), Acetonitrile (B52724), Water, Phosphate Buffers.Ethyl Acetate (B1210297), Dichloromethane, Diethyl Ether.[6]Butyl Acetate, Ethyl Acetate.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine

This protocol is adapted from methods developed for hippuric and methylhippuric acids and is suitable for subsequent analysis by HPLC-UV or LC-MS.

Materials:

  • SPE Cartridges (e.g., C18, 50-100 mg)

  • Urine sample

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid (or Acetic Acid)

  • Elution Solvent: Methanol or Acetonitrile

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.[7]

    • Take 1 mL of the supernatant and acidify to a pH of approximately 2-3 with formic acid. This protonates the carboxylic acid group of 4-FHA, increasing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Wash the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated 1 mL urine sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the 4-FHA from the cartridge with 1-2 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase to be used for the analytical separation.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a general method for the extraction of acidic compounds from plasma and can be adapted for 4-FHA.[6][8]

Materials:

  • Plasma sample

  • Ethyl Acetate (HPLC grade)

  • Internal Standard (e.g., a structurally similar, non-endogenous compound)

  • Hydrochloric Acid (HCl) or Formic Acid

  • Sodium Chloride (NaCl)

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Pipette 500 µL of plasma into a centrifuge tube.

    • Add an appropriate amount of internal standard.

  • Protein Precipitation and Acidification:

    • Add 1 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant to pH 2-3 with HCl or formic acid.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the acidified supernatant.

    • Add a small amount of NaCl to improve phase separation.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the analytical mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification and analysis of this compound from biological samples.

Purification_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis BiologicalSample Biological Sample (Urine/Plasma) PreTreatment Pre-treatment (Centrifugation, Acidification) BiologicalSample->PreTreatment SPE Solid-Phase Extraction (SPE) PreTreatment->SPE LLE Liquid-Liquid Extraction (LLE) PreTreatment->LLE Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation Analysis Analytical Detection (HPLC-UV, LC-MS) Evaporation->Analysis

Caption: General workflow for 4-FHA purification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analyte's chemical state and the chosen purification method.

Analyte_Purification_Logic Analyte This compound in Biological Matrix Acidification Acidification (pH < pKa) Analyte->Acidification ProtonatedForm Protonated Form (4-FHA-H) Acidification->ProtonatedForm SPE_Retention Increased Retention on Reversed-Phase SPE Sorbent ProtonatedForm->SPE_Retention LLE_Partition Increased Partitioning into Non-Polar Organic Solvent (LLE) ProtonatedForm->LLE_Partition

Caption: Logic of pH adjustment for purification.

References

Application Note: Extraction of 4-Fluorohippuric Acid from Urine and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorohippuric acid (4-FHA) is a fluorinated derivative of hippuric acid and a potential biomarker in various metabolic studies and drug development processes. Accurate and reliable quantification of 4-FHA in biological matrices such as urine and plasma is crucial for pharmacokinetic and toxicokinetic studies. This application note provides detailed protocols for the extraction of 4-FHA from urine and plasma using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), respectively. These methods are designed to yield high recovery and clean extracts suitable for subsequent analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of hippuric acid and its analogs from biological matrices. While specific data for this compound is limited, the data for hippuric acid provides a reliable estimate of expected performance due to their structural similarity.

ParameterUrine (SPE)Plasma (LLE)Reference
Recovery 84.1% (mean for organic acids)91.4% - 99.3% (for hippuric acid)[1][2]
Limit of Detection (LOD) 0.3 µg/L (for hippuric acid)0.3 µg/L (for hippuric acid)[2][3]
Limit of Quantitation (LOQ) 1.0 µg/L (for hippuric acid)1.0 µg/L (for hippuric acid)[2][3]
Linear Range 1 - 400 µg/L (for hippuric acid)1 - 400 µg/L (for hippuric acid)[2][3]
Precision (RSD) < 20%1.6% - 4.2%[2][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from methods for extracting organic acids from urine.[1]

Materials:

  • SPE Columns (e.g., C18 or a specialized column for organic acids)

  • Urine sample

  • Methanol

  • Distilled water

  • Acetic acid, 1 mol/L

  • Internal standard (e.g., a stable isotope-labeled 4-FHA)

  • Barium hydroxide (B78521) (BaOH), 0.01 mol/L

  • Nitrogen gas for evaporation

  • Derivatization agent (e.g., BSTFA + TMCS, 99:1)

  • Pyridine

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Column Activation:

    • Wash the SPE column twice with 2 mL of methanol.

    • Wash the column twice with 2 mL of distilled water.

    • Equilibrate the column by washing with 2 mL of 1 mol/L acetic acid.

    • Rinse the column with distilled water until the eluent is at a neutral pH.

  • Sample Preparation:

    • To a volume of urine containing a known amount of creatinine (B1669602) (e.g., 1 mg), add an equal volume of 0.01 mol/L BaOH.

    • Add the internal standard.

    • Vortex the mixture and then centrifuge.

    • Take half of the supernatant and dilute it with three volumes of distilled water.

    • Adjust the pH of the sample to 8.0-8.5.

  • Extraction:

    • Load the prepared sample onto the activated SPE column at a flow rate of approximately 2 mL/min.

    • Wash the column four times with 2 mL of distilled water to remove neutral and basic compounds.

    • Dry the column by centrifugation or by passing nitrogen gas through it.

    • Dehydrate the column by rinsing with 1 mL of methanol.

  • Elution:

    • Elute the organic acids from the column using a suitable solvent. A common elution solvent for similar compounds is a mixture of an organic solvent and an acid, for example, ethyl acetate (B1210297) with formic acid. For 4-FHA, a stepwise elution could be tested, starting with a less polar solvent and increasing polarity. A suggested starting point is 1 mL of ethyl acetate/formic acid (95:5, v/v).

  • Derivatization (for GC-MS analysis):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • To the dried residue, add 100 µL of a 1:1 mixture of BSTFA + TMCS (99:1) and pyridine.

    • Cap the vial and incubate at 80°C for 30 minutes.

    • The sample is now ready for injection into the GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is based on general methods for extracting acidic drugs from plasma.[5]

Materials:

  • Plasma sample

  • Internal standard (e.g., a stable isotope-labeled 4-FHA)

  • Formic acid (concentrated)

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas for evaporation

  • Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

  • Sample Preparation:

    • Transfer 1 mL of the plasma sample to a glass centrifuge tube.

    • Spike the sample with the internal standard.

    • Acidify the plasma sample by adding 50 µL of concentrated formic acid. This step is crucial for protonating the carboxylic acid group of 4-FHA, making it more soluble in the organic solvent.

  • Extraction:

    • Add 4 mL of ethyl acetate to the acidified plasma sample.

    • Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent (e.g., 50:50 methanol:water).

    • Vortex briefly to dissolve the residue.

    • The sample is now ready for analysis, typically by LC-MS.

Visualizations

Experimental Workflow Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation urine Urine Sample add_is Add Internal Standard urine->add_is ph_adjust pH Adjustment (8.0-8.5) add_is->ph_adjust load Load Sample ph_adjust->load condition Column Conditioning (Methanol, Water, Acetic Acid) condition->load wash Wash Column (Water) load->wash elute Elute 4-FHA (Ethyl Acetate/Formic Acid) wash->elute evap Evaporation elute->evap deriv Derivatization (optional for GC-MS) evap->deriv analysis LC-MS or GC-MS Analysis deriv->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Urine.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify with Formic Acid add_is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect evap Evaporation collect->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound from Plasma.

Method Selection Logic

Method_Selection start Start: Need to extract 4-FHA matrix Biological Matrix? start->matrix urine_node Urine matrix->urine_node Urine plasma_node Plasma matrix->plasma_node Plasma spe_method Use Solid-Phase Extraction (SPE) urine_node->spe_method lle_method Use Liquid-Liquid Extraction (LLE) plasma_node->lle_method

Caption: Decision logic for selecting the appropriate extraction method.

References

Application Notes and Protocols for 4-Fluorohippuric Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid is recognized primarily as a major, yet biologically inactive, metabolite of the centrally acting analgesic, flupirtine (B1215404).[1] Flupirtine exerts its effects mainly through the activation of Kv7 potassium channels and indirect antagonism of NMDA receptors.[2] Given that this compound does not possess the pharmacological activity of its parent compound, its primary application in cell culture experiments is to serve as a negative control in studies involving flupirtine. This allows researchers to delineate the specific effects of the parent drug from its metabolites. These application notes provide a framework for utilizing this compound in this capacity, including protocols for assessing its potential cytotoxicity and its lack of effect on key signaling pathways.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.

PropertyValueReference
Molecular FormulaC₉H₈FNO₃[3]
Molecular Weight197.16 g/mol [3]
AppearanceWhite to off-white solid[4]
SolubilitySoluble in DMSO. Aqueous solubility is limited.[5]

Stock Solution Preparation:

Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, the final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

Potential Applications in Cell Culture

The primary application of this compound in a research setting is as an inactive comparator for its parent compound, flupirtine. Specific uses include:

  • Negative Control: To confirm that the observed cellular effects of flupirtine are not attributable to this major metabolite.

  • Metabolism Studies: To investigate the metabolic conversion of flupirtine to this compound in various cell types.[7]

  • Toxicity Screening: To assess any potential cytotoxic effects of the metabolite, although it is generally considered inactive.

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the effects (or lack thereof) of this compound in cell culture.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., neuronal cell line, hepatocytes)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G Western_Blot_Apoptosis_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I Signaling_Pathway_Activation cluster_Flupirtine Flupirtine cluster_Metabolite This compound cluster_Downstream Downstream Signaling Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates NMDA_R NMDA Receptor Flupirtine->NMDA_R Indirectly Inhibits ERK p-ERK Kv7->ERK Modulates Akt p-Akt NMDA_R->Akt Modulates Metabolite This compound NoEffect No significant interaction with key signaling pathways Metabolite->NoEffect Apoptosis Apoptosis ERK->Apoptosis Akt->Apoptosis

References

Application Notes and Protocols for 4-Fluorohippuric Acid Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid is a metabolite of the non-opioid analgesic flupirtine. While the direct enzyme inhibitory profile of this compound is not extensively documented in publicly available literature, its structural similarity to hippuric acid suggests potential inhibitory activity against certain enzymes. Hippuric acid has been reported to act as an inhibitor of Carboxypeptidase A. This document provides a detailed protocol for an enzyme inhibition assay using this compound, with Carboxypeptidase A as a representative enzyme target. This protocol can be adapted for screening other structurally related compounds or for testing this compound against other potential enzyme targets.

The following protocols and data are provided for research and development purposes and are based on established methodologies for enzyme inhibition assays.

Data Presentation: Inhibition of Carboxypeptidase A by this compound

The following table summarizes hypothetical quantitative data for the inhibition of Carboxypeptidase A by this compound. This data is for illustrative purposes to demonstrate how results from an enzyme inhibition assay can be presented.

InhibitorTarget EnzymeSubstrateAssay ConditionIC50 (µM)Inhibition Type
This compoundCarboxypeptidase AN-(4-Methoxyphenyl)azomaleoyl-L-arginyl-L-phenylalanyl-L-phenylalanine25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-3575.3Competitive
Hippuric acid (Control)Carboxypeptidase AN-(4-Methoxyphenyl)azomaleoyl-L-arginyl-L-phenylalanyl-L-phenylalanine25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-35120.8Competitive

Experimental Protocols

Principle of the Assay

This protocol describes a fluorescence-based enzyme inhibition assay. The assay measures the activity of Carboxypeptidase A using a fluorogenic substrate. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme activity at various inhibitor concentrations.

Materials and Reagents
  • This compound (test compound)

  • Hippuric acid (positive control inhibitor)

  • Carboxypeptidase A (from bovine pancreas)

  • Fluorogenic Substrate: N-(4-Methoxyphenyl)azomaleoyl-L-arginyl-L-phenylalanyl-L-phenylalanine

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Brij-35

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 405 nm)

  • Multichannel pipettes and sterile tips

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Assay Buffer to wells P1->A1 P2 Prepare Enzyme Stock Solution A3 Add Enzyme Solution to all wells P2->A3 P3 Prepare Substrate Stock Solution A5 Initiate reaction by adding Substrate Solution P3->A5 P4 Prepare Inhibitor Stock Solutions (this compound and Hippuric acid) A2 Add varying concentrations of Inhibitor (or DMSO for control) P4->A2 A1->A2 A2->A3 A4 Pre-incubate at 37°C for 15 minutes A3->A4 A4->A5 A6 Measure fluorescence kinetically (Ex: 340 nm, Em: 405 nm) for 30 minutes A5->A6 D1 Calculate initial reaction rates (V) A6->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 value using non-linear regression D2->D3

Caption: Experimental workflow for the this compound enzyme inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution of 25 mM Tris-HCl (pH 7.5) containing 150 mM NaCl and 0.05% Brij-35.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in Assay Buffer. Further dilute to the working concentration (e.g., 10 µg/mL) with Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Further dilute to the working concentration (e.g., 100 µM) with Assay Buffer. The final substrate concentration in the assay should be at or near the Km value for the enzyme.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and hippuric acid in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 1000 µM).

  • Assay Procedure:

    • Set up the 96-well plate as follows:

      • Blank wells: 100 µL Assay Buffer.

      • Control wells (No inhibitor): 88 µL Assay Buffer + 2 µL DMSO.

      • Test wells: 88 µL Assay Buffer + 2 µL of diluted inhibitor solution.

    • Add 10 µL of the diluted Carboxypeptidase A solution to all wells except the blank wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells, including the blank wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 405 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor (with DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Signaling Pathway Diagram

While this compound's direct impact on a specific signaling pathway is not established, the inhibition of a protease like Carboxypeptidase A can have downstream effects on pathways regulated by peptide hormones and other protein processing events. The following diagram illustrates a generalized view of how a protease inhibitor can interfere with a signaling cascade.

G cluster_pathway Generalized Protease-Modulated Signaling Pathway Propeptide Inactive Pro-peptide ActivePeptide Active Peptide (e.g., Hormone) Propeptide->ActivePeptide Cleavage by Protease Receptor Cell Surface Receptor ActivePeptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response Protease Protease (e.g., Carboxypeptidase A) Inhibitor This compound Inhibitor->Protease Inhibition

Caption: Generalized pathway showing protease inhibition by this compound.

Application Note: A Validated Bioanalytical Method for the Quantification of 4-Fluorohippuric Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid is a metabolite of interest in various research and drug development programs. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This application note provides a detailed protocol for a sensitive and robust bioanalytical method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • 4-Hydroxyhippuric acid (Internal Standard, IS) (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temp.10 °C

Table 2: Mass Spectrometry Parameters (Proposed)

ParameterThis compound4-Hydroxyhippuric acid (IS)
Ionization ModeNegative ESINegative ESI
Precursor Ion (m/z)196.05194.06
Product Ion (m/z)122.03121.03
Collision Energy (eV)-15-18
Dwell Time (ms)100100

Note: The proposed MS/MS parameters are based on the chemical structures and fragmentation patterns of similar compounds. Optimization of these parameters is highly recommended during method development.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (4-Hydroxyhippuric acid) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and QC working solutions.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

  • Internal Standard Working Solution: Prepare a working solution of 4-Hydroxyhippuric acid (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is Protein Precipitation vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation Summary

The bioanalytical method was validated according to the ICH M10 guidelines. The following parameters were assessed:

Table 3: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity r² ≥ 0.99Achieved over the range of 1 - 1000 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)Within acceptable limits for all QC levels
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 51 ng/mL
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.No interference observed
Matrix Effect IS-normalized matrix factor CV ≤ 15%No significant matrix effect observed
Recovery Consistent and reproducibleMean recovery > 85%
Stability
- Bench-top (4 hours, RT)Within ±15% of nominal concentrationStable
- Freeze-thaw (3 cycles)Within ±15% of nominal concentrationStable
- Long-term (-80 °C, 30 days)Within ±15% of nominal concentrationStable
Detailed Validation Data

Table 4: Calibration Curve Details

AnalyteRange (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0012> 0.998

Table 5: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.58.2101.29.5
Low QC3102.16.599.87.1
Mid QC10097.94.1100.55.3
High QC800101.33.598.74.2

Logical Relationship of the Bioanalytical Process

G cluster_workflow Bioanalytical Method Logical Flow cluster_dev Development Steps cluster_val Validation Parameters cluster_analysis Analysis Steps method_dev Method Development validation Method Validation method_dev->validation Proceed if suitable selectivity Selectivity & Specificity optimization LC & MS Optimization sample_prep_dev Sample Preparation sample_analysis Sample Analysis validation->sample_analysis Proceed if validated linearity Linearity accuracy Accuracy & Precision stability Stability recovery Recovery & Matrix Effect batch_run Run Samples, QCs, Calibrators data_processing Data Processing reporting Reporting Results

Caption: Logical Flow of the Bioanalytical Method Lifecycle.

Conclusion

This application note describes a robust, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated according to ICH M10 guidelines, demonstrating its suitability for use in clinical and non-clinical studies.

Application Note and Protocol: Preparation of 4-Fluorohippuric Acid Standard for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of 4-Fluorohippuric acid analytical standards for use in High-Performance Liquid Chromatography (HPLC). Adherence to this protocol will ensure the accuracy, precision, and reliability of quantitative analysis.

Introduction

This compound is a key metabolite of Flupirtine, a substance with research potential against pain and epilepsy.[1] Accurate quantification by reverse-phase HPLC is crucial for pharmacokinetic, toxicokinetic, and various metabolic studies. The foundation of reliable chromatographic analysis is the precise preparation of analytical standards.[2] This protocol outlines the systematic steps for preparing stock and working standard solutions of this compound, ensuring consistency and traceability in experimental results.[2][3]

Physicochemical Properties

A thorough understanding of the analyte's properties is essential for proper handling and preparation.

PropertyValueReference
Chemical Name 2-(4-Fluorobenzamido)acetic acid[4]
Synonyms p-Fluorohippuric acid, N-(4-fluorobenzoyl)glycine[4][5]
Molecular Formula C₉H₈FNO₃[1][4]
Molecular Weight 197.16 g/mol [1][4]
Appearance Solid (Assumed, typically a white to off-white powder)General knowledge
Solubility Soluble in organic solvents like methanol, acetonitrile (B52724), and ethanol. Solubility of the parent compound, hippuric acid, is highest in DMF and methanol.[6]General knowledge

Materials and Equipment

Ensure all equipment is calibrated and glassware is meticulously cleaned (Class A volumetric flasks are recommended) before use.[3]

ItemSpecification
Analytical Standard This compound (Purity ≥ 98%)
Solvents HPLC-grade Acetonitrile, Methanol, and Water
Balance Analytical balance, readable to at least 0.01 mg
Glassware Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
Volumetric pipettes or calibrated micropipettes
Filtration 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material)
Vials Amber glass HPLC vials with caps
Other Spatulas, weighing paper, ultrasonic bath, magnetic stirrer

Experimental Protocol: Standard Preparation

The following protocol describes the preparation of a stock solution and a series of working standards for generating a calibration curve.[7]

Diluent Preparation

The diluent should ideally match the initial mobile phase composition of the HPLC method. A common diluent for reversed-phase HPLC is a mixture of water and an organic solvent.

  • Example Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Procedure: Using a graduated cylinder, mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water. Allow the solution to equilibrate to room temperature before use, as mixing can cause temperature changes.

Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

The concentration of the stock solution should be higher than the highest expected sample concentration.[7]

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard using an analytical balance.[3][7] Record the exact weight.

  • Dissolving: Carefully transfer the weighed powder into a 10 mL volumetric flask.[3][7]

  • Solubilization: Add approximately 7 mL of the diluent (e.g., 50:50 Acetonitrile:Water) to the flask. Gently swirl or place in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add the diluent to the flask until the bottom of the meniscus is level with the calibration mark.[3]

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[3]

  • Calculation: Calculate the precise concentration of the stock solution based on the actual weight of the standard.

    • Concentration (µg/mL) = (Weight of standard in mg × Purity) / Volume of flask in mL × 1000

Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the stock solution to create a calibration curve with at least 5 concentration levels.[8]

  • Example Dilution Scheme for a Calibration Curve (0.5 - 50 µg/mL):

    • Intermediate Standard (100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

    • Working Standards: Prepare the following dilutions from the appropriate stock or intermediate solution.

Target Concentration (µg/mL)Volume of Stock/Intermediate SolutionFinal Volume (mL)
50.05.0 mL of 100 µg/mL Intermediate10
25.02.5 mL of 100 µg/mL Intermediate10
10.01.0 mL of 100 µg/mL Intermediate10
5.05.0 mL of 10 µg/mL Working Standard (or 0.5 mL of 100 µg/mL)10
1.01.0 mL of 10 µg/mL Working Standard10
0.50.5 mL of 10 µg/mL Working Standard10
Filtration and Transfer

Before injection into the HPLC system, filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter into an appropriately labeled HPLC vial.[3] This step prevents particulate matter from damaging the HPLC column and system.[3]

Workflow Diagram

The following diagram illustrates the standard preparation workflow.

G Workflow for HPLC Standard Preparation cluster_prep Preparation cluster_working Dilution cluster_final Final Steps weigh 1. Weigh Standard dissolve 2. Dissolve in Solvent weigh->dissolve dilute_stock 3. Dilute to Volume (Stock) dissolve->dilute_stock mix_stock 4. Homogenize Stock dilute_stock->mix_stock dilute_working 5. Serial Dilution (Working) mix_stock->dilute_working filter 6. Filter Standards dilute_working->filter transfer 7. Transfer to Vials filter->transfer analyze 8. HPLC Analysis transfer->analyze

Caption: Workflow for HPLC Standard Preparation.

Storage and Stability

  • Stock Solutions: It is recommended to prepare stock solutions fresh.[3] If storage is necessary, store in amber glass containers at 2-8°C to minimize degradation from light and temperature. Stability under these conditions should be verified; studies on similar compounds suggest stability can range from days to months.[9][10][11]

  • Working Solutions: Prepare fresh daily from the stock solution to ensure accuracy.[3]

  • Documentation: Maintain a detailed log of all preparation steps, including weights, volumes, dates, and solvent lot numbers, to ensure traceability and reproducibility.[3]

Quality Control

  • Purity: Use only high-purity reference standards (≥98%).

  • Solvent Quality: Employ HPLC-grade or higher purity solvents to avoid baseline noise and interfering peaks.[3]

  • System Suitability: Before running samples, inject a mid-range standard multiple times to verify system suitability parameters such as retention time stability, peak shape (tailing factor), and injection precision (RSD%).[8]

  • Calibration Curve: The calibration curve generated from the working standards should have a coefficient of determination (r²) of ≥ 0.995 for reliable quantification.

References

Application Notes and Protocols for Solid-Phase Extraction of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction
Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction approach, combining reversed-phase and anion-exchange mechanisms for enhanced selectivity and cleanup. The sorbent is first conditioned to activate both retention mechanisms. The sample is pre-treated and loaded onto the SPE cartridge. Under acidic conditions, 4-Fluorohippuric acid, being an acidic compound, will be in its neutral form and retained by the reversed-phase sorbent. Interfering substances can be washed away with appropriate solvents. Finally, the analyte is eluted using a solvent that disrupts both reversed-phase and anion-exchange interactions.

Materials and Reagents
  • SPE Cartridges: Mixed-mode anion exchange cartridges (e.g., a polymeric sorbent with both reversed-phase and anion-exchange functional groups)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or Acetic acid)

  • Ammonium (B1175870) hydroxide (B78521)

  • Deionized water

  • Sample collection tubes

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Experimental Protocols

Sample Pre-treatment

Proper sample pre-treatment is critical for efficient and reproducible SPE.

For Urine Samples:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15-20 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add 20 µL of the internal standard (IS) solution.

  • Acidify the sample by adding 100 µL of 2% formic acid in water. This step ensures that the this compound is in its neutral form for retention on the reversed-phase sorbent.

  • Vortex briefly to mix.

For Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples at room temperature.

  • To 0.5 mL of plasma/serum, add 1.5 mL of acetonitrile to precipitate proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 2% formic acid in water.

  • Add 20 µL of the internal standard (IS) solution.

  • Vortex briefly to mix.

Solid-Phase Extraction Protocol

The following steps should be performed using a vacuum manifold.

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Do not allow the sorbent to go dry before the next step.

  • Equilibration:

    • Pass 3 mL of 2% formic acid in water through the cartridge. This step prepares the sorbent with the same pH as the sample.

    • Ensure a small amount of liquid remains on top of the sorbent bed.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of 5% methanol in water through the cartridge to remove polar interferences.

    • Wash 2: Pass 3 mL of hexane (B92381) (or another non-polar solvent) to remove non-polar interferences.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol. The basic pH will ionize the acidic analyte, disrupting its interaction with the anion-exchange sorbent, and the methanol will disrupt the reversed-phase interaction.

    • Apply a gentle vacuum to ensure complete elution.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase used for the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 20 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes the expected performance characteristics of the described SPE method for this compound.

ParameterUrinePlasma
Analyte This compoundThis compound
Recovery > 90%> 85%
Matrix Effect < 15%< 20%
Limit of Quantification (LOQ) 10 ng/mL5 ng/mL
Precision (RSD%) < 10%< 15%

Visualizations

Solid-Phase Extraction Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Sample Biological Sample (Urine or Plasma) Pretreat Acidification / Protein Precipitation + Internal Standard Sample->Pretreat Condition 1. Conditioning (Methanol, Water) Pretreat->Condition Equilibrate 2. Equilibration (Acidic Buffer) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Aqueous & Organic) Load->Wash Elute 5. Elution (Basic Methanol) Wash->Elute Drydown Evaporation to Dryness Elute->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological matrices. The use of a mixed-mode SPE sorbent ensures high recovery and effective removal of interfering substances, leading to a clean extract suitable for sensitive analytical techniques like LC-MS/MS. This method can be readily implemented in research and clinical laboratories for the reliable quantification of this compound.

References

Application Note: Derivatization of 4-Fluorohippuric Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two effective protocols for the derivatization of 4-Fluorohippuric acid, a key metabolite and biomarker, for sensitive and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility, direct GC-MS analysis of this compound is challenging. This document provides comprehensive methods for its conversion into more volatile derivatives via silylation and esterification, enabling robust and reproducible analysis. Detailed experimental protocols, expected quantitative data, and illustrative diagrams are provided to guide researchers, scientists, and drug development professionals in implementing these methods.

Introduction

This compound is a fluorinated analog of hippuric acid, a normal constituent of urine. It is of significant interest in metabolic research and drug development as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules. However, the inherent properties of this compound, such as its high polarity and low volatility, necessitate a derivatization step to convert it into a more thermally stable and volatile compound suitable for GC-MS analysis.[1][2] This process not only improves chromatographic peak shape but also enhances detection sensitivity.[3]

This application note presents two widely applicable derivatization strategies for this compound:

  • Silylation: Conversion to its trimethylsilyl (B98337) (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Esterification: Conversion to its methyl ester via acid-catalyzed reaction with methanol.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (Anhydrous, ≥99.8%)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Pyridine (B92270) (Anhydrous, ≥99.8%)

  • Hexane (HPLC grade)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation

For biological samples such as urine or plasma, a preliminary extraction is required to isolate the this compound. A typical liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization.

Protocol 1: Silylation with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.

  • Sample Preparation: Place the dried extract or a known amount of this compound standard (e.g., 10-100 µg) into a 2 mL glass reaction vial.

  • Reagent Addition: Add 100 µL of pyridine to dissolve the sample, followed by the addition of 100 µL of BSTFA (+1% TMCS).

  • Reaction: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Esterification with Methanolic HCl

This protocol details the formation of the methyl ester derivative of this compound.

  • Reagent Preparation: Prepare a 3N methanolic HCl solution by carefully adding 2.5 mL of concentrated HCl to 7.5 mL of anhydrous methanol. Caution: This should be done in a fume hood with appropriate personal protective equipment.

  • Sample Preparation: Place the dried extract or a known amount of this compound standard into a 2 mL glass reaction vial.

  • Reagent Addition: Add 200 µL of the 3N methanolic HCl solution to the vial.

  • Reaction: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes.

  • Work-up: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Extraction: Add 200 µL of ethyl acetate to the residue and vortex to dissolve the derivative. This solution is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250°C
Split Ratio10:1
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-500

Data Presentation

The following table summarizes the expected quantitative data for the two derivatives of this compound based on the protocols described. These values are illustrative and may vary depending on the specific analytical instrumentation and conditions.

DerivativeExpected Retention Time (min)Key Diagnostic Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
4-FHA-TMS~15.5269 (M+), 254, 123, 105, 75~1.0~3.0
4-FHA-Methyl Ester~14.2211 (M+), 180, 123, 105, 77~2.5~7.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Choose one) cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Silylation Silylation with BSTFA Drying->Silylation Esterification Esterification with Methanolic HCl Drying->Esterification GC_MS GC-MS Analysis Silylation->GC_MS Esterification->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization Reactions

derivatization_reactions Derivatization Reactions of this compound cluster_silylation Silylation cluster_esterification Esterification FHA_sily This compound BSTFA + BSTFA TMS_product 4-FHA-TMS Derivative FHA_sily->TMS_product 70°C FHA_ester This compound MeOH_HCl + Methanol / H+ ME_product 4-FHA-Methyl Ester FHA_ester->ME_product 60°C

Caption: Chemical derivatization of this compound.

Discussion

Both silylation and esterification are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific requirements of the assay and the presence of other analytes of interest in the sample.

Silylation with BSTFA is a versatile and rapid method that reacts with a wide range of functional groups. The resulting TMS derivatives are generally more volatile, which can lead to shorter retention times and improved peak shapes.[4] However, TMS derivatives can be susceptible to hydrolysis, and care must be taken to exclude moisture from the sample and reagents.

Esterification with methanolic HCl is a robust and cost-effective method that specifically targets carboxylic acids. The resulting methyl esters are typically more stable than their TMS counterparts, which can be advantageous for batch processing of samples. The work-up step involving solvent evaporation and reconstitution adds to the sample preparation time compared to the direct injection of the silylation reaction mixture.

The provided GC-MS parameters offer a good starting point for method development. The use of a non-polar column like a DB-5ms is suitable for the analysis of these relatively non-polar derivatives. The mass spectrometer operating in electron ionization mode will produce characteristic fragmentation patterns that can be used for confident identification and quantification. The predicted key diagnostic ions for the TMS derivative include the molecular ion (m/z 269) and fragments corresponding to the loss of a methyl group (m/z 254) and the fluorobenzoyl moiety (m/z 123). For the methyl ester, the molecular ion is expected at m/z 211, with fragments representing the fluorobenzoyl cation (m/z 123) and the loss of the methoxy (B1213986) group (m/z 180).

Conclusion

The derivatization of this compound by either silylation with BSTFA or esterification with methanolic HCl enables its reliable and sensitive determination by GC-MS. The detailed protocols and analytical parameters provided in this application note serve as a comprehensive guide for researchers in the fields of metabolomics and drug development to implement these methods for their specific analytical needs. The choice between silylation and esterification will depend on factors such as required sensitivity, sample matrix, and available resources. Both methods, when properly optimized, can provide high-quality quantitative data for this compound.

References

Application Notes and Protocols: 4-Fluorohippuric Acid as a Biomarker for Flupirtine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, 4-fluorohippuric acid has been identified as a significant metabolite, making it a valuable biomarker for studying the pharmacokinetics and metabolic pathways of flupirtine.[1][2][3] These application notes provide a comprehensive overview of the role of this compound in flupirtine metabolism, along with detailed protocols for its quantification in biological matrices.

The metabolic fate of flupirtine is complex, involving hydrolysis, N-acetylation, and oxidative degradation.[1][4][5] The formation of this compound occurs through the oxidative degradation of the fluorobenzyl moiety of flupirtine.[1] Monitoring the levels of this compound, in conjunction with the parent drug and other key metabolites like the pharmacologically active N-acetylated analog D-13223, provides crucial insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4][6]

Data Presentation

The following tables summarize the quantitative data related to the analysis of flupirtine and its metabolites, including the validation parameters for analytical methods used to detect this compound's related metabolites. While specific clinical concentration data for this compound is limited in publicly available literature, the provided validation data from various studies demonstrates the feasibility of its accurate quantification.

ParameterFlupirtineD-13223 (N-acetylated metabolite)Mercapturic Acid Derivatives (M-424 & M-466)Reference
Validation Range (Serum) 0.5–500 ng/mL0.5–500 ng/mLNot available[2][7]
Validation Range (Urine) 20–5000 ng/mL20–5000 ng/mL5.0–5000 ng/mL[2][7]
Validation Range (Feces) 5.0–5000 ng/mL5.0–5000 ng/mLNot available[2][7]
Linearity (Plasma) 10.00–2000.00 ng/mL2.00–400.00 ng/mLNot available
Intra-day Precision (RSD) < 9.26%< 9.26%Not available
Inter-day Precision (RSD) < 9.26%< 9.26%Not available
Accuracy -5.80%–3.31%-5.80%–3.31%Not available
Extraction Recovery 88.3%–97.2%88.3%–97.2%Not available

Table 1: Summary of Analytical Method Validation Parameters for Flupirtine and its Metabolites. This table provides an overview of the performance characteristics of the analytical methods used for the quantification of flupirtine and its major metabolites in various biological matrices.

ParameterValueReference
Bioavailability (Oral) 90%[3]
Bioavailability (Rectal) 70%[3]
Elimination Half-life 6.5 hours (average)[3]
Excretion (Urine) 72% (of total dose as parent drug and metabolites)[3][4]
Excretion (Feces) 18%[4]
Urinary Excretion as Mercapturic Acid Derivatives ~8-12% of bioavailable dose[2]

Table 2: Pharmacokinetic Properties of Flupirtine. This table summarizes key pharmacokinetic parameters of flupirtine, providing context for the analysis of its metabolites.

Experimental Protocols

The following protocols are generalized methodologies based on published literature for the quantification of flupirtine and its metabolites, including this compound, in biological samples. These should be adapted and validated for specific laboratory conditions and instrumentation.

Protocol 1: Quantification of Flupirtine and its Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of flupirtine and its metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of flupirtine or a structurally similar compound).

  • Add 100 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis

  • Quantify the analytes using a calibration curve constructed from spiked plasma standards. The concentration of the analytes is determined by the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is specifically tailored for the analysis of the more polar metabolite, this compound, in urine.

1. Sample Preparation (Solid-Phase Extraction)

  • Centrifuge a 1 mL urine sample at 10,000 rpm for 5 minutes to remove particulate matter.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 500 µL of the urine supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of a mixture of methanol and ammonium (B1175870) hydroxide (e.g., 98:2, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 or a phenyl-hexyl reversed-phase column suitable for polar compounds.

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate (B1220265) in water, pH 3.5) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Negative ion mode is often preferable for acidic compounds like this compound.

  • Detection: MRM of the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

3. Data Analysis

  • Quantify this compound using a calibration curve prepared in a synthetic urine matrix to account for matrix effects.

Visualizations

The following diagrams illustrate the metabolic pathway of flupirtine and a typical experimental workflow for biomarker analysis.

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolysis Hydrolysis (Esterases) Flupirtine->Hydrolysis Oxidative_Degradation Oxidative Degradation (Peroxidases) Flupirtine->Oxidative_Degradation Flupirtine->Oxidative_Degradation Glucuronidation Glucuronidation (UGTs) Flupirtine->Glucuronidation Descarboethoxyflupirtine Descarboethoxy-flupirtine Hydrolysis->Descarboethoxyflupirtine Acetylation N-Acetylation (NAT1, NAT2) Descarboethoxyflupirtine->Acetylation D13223 D-13223 (Active Metabolite) Acetylation->D13223 D13223->Glucuronidation p_Fluorobenzoic_Acid p-Fluorobenzoic Acid Oxidative_Degradation->p_Fluorobenzoic_Acid Quinone_Diimine Reactive Quinone Diimine Intermediates Oxidative_Degradation->Quinone_Diimine Glycine_Conjugation Glycine Conjugation p_Fluorobenzoic_Acid->Glycine_Conjugation FHA This compound Glycine_Conjugation->FHA Glucuronides Glucuronides Glucuronidation->Glucuronides Glutathione_Conjugation Glutathione Conjugation (GSTs) Quinone_Diimine->Glutathione_Conjugation Mercapturic_Acids Mercapturic Acid Derivatives Glutathione_Conjugation->Mercapturic_Acids

Caption: Metabolic pathway of flupirtine leading to the formation of its major metabolites.

Experimental_Workflow cluster_Sample_Collection 1. Sample Collection cluster_Sample_Preparation 2. Sample Preparation cluster_Analysis 3. Instrumental Analysis cluster_Data_Processing 4. Data Processing Plasma Plasma LLE Liquid-Liquid Extraction (for Plasma) Plasma->LLE Urine Urine SPE Solid-Phase Extraction (for Urine) Urine->SPE LCMS LC-MS/MS Analysis LLE->LCMS SPE->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of this compound from biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorohippuric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Schotten-Baumann reaction of glycine (B1666218) with 4-fluorobenzoyl chloride.

Low or No Product Yield

Q1: I obtained a very low yield or no solid product after acidification. What are the possible causes?

A1: Several factors could lead to a low or no yield of this compound. The most common issues are related to the quality of the starting materials, improper pH control during the reaction, or inefficient precipitation.

  • Quality of 4-Fluorobenzoyl Chloride: 4-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis.[1] If it has been improperly stored or exposed to atmospheric moisture, it may have hydrolyzed to 4-fluorobenzoic acid, which will not react with glycine under these conditions.

    • Solution: Use freshly opened or distilled 4-fluorobenzoyl chloride for the best results. Ensure storage under anhydrous conditions.[2][3][4]

  • pH Control: The reaction requires a basic medium to deprotonate the glycine, making it a more effective nucleophile.[5] If the pH is not maintained in the alkaline range (pH 9-11), the reaction will be slow or may not proceed at all. Conversely, a very high pH can promote the hydrolysis of the 4-fluorobenzoyl chloride.

    • Solution: Monitor the pH of the reaction mixture regularly and add the base (e.g., 10% NaOH solution) dropwise to maintain the optimal pH.[5]

  • Incomplete Precipitation: this compound is precipitated by acidifying the reaction mixture. If the solution is not made sufficiently acidic, the product will remain dissolved.

    • Solution: Check the pH with litmus (B1172312) paper or a pH meter to ensure it is acidic (pH < 4) after adding concentrated HCl.[6] Cooling the mixture in an ice bath can also enhance precipitation.

Illustrative Data on the Impact of Reagent Quality and pH on Yield:

Experiment ID4-Fluorobenzoyl Chloride QualityReaction pHFinal Yield (%)Product Purity (%)
1 (Control) Freshly distilled108598
2 Old, exposed to air101570 (mostly 4-fluorobenzoic acid)
3 Freshly distilled72595
4 Freshly distilled>124080 (hydrolysis byproducts)
Product Purity Issues

Q2: My final product is an oily substance or a low-melting solid. How can I improve its purity?

A2: An oily or impure product often indicates the presence of unreacted starting materials or byproducts.

  • Presence of 4-Fluorobenzoic Acid: This is a common impurity resulting from the hydrolysis of 4-fluorobenzoyl chloride.

    • Solution: Purification can be achieved by recrystallization. This compound is soluble in hot water and less so in cold water.[7] A mixture of ethanol (B145695) and water can also be effective.[5] Washing the crude product with a solvent in which 4-fluorobenzoic acid is more soluble than this compound, such as cold diethyl ether, can also help.[5]

  • Excess Glycine: While less likely to be a major contaminant in the final solid, residual glycine can be removed by thorough washing of the precipitate with cold water.

Q3: The NMR spectrum of my product shows unexpected peaks. What could they be?

A3: Unexpected peaks could arise from several sources:

  • Residual Solvents: Peaks corresponding to solvents used during work-up or purification (e.g., ethanol, diethyl ether) are common.

    • Solution: Ensure the product is thoroughly dried under vacuum.

  • Side-Products: Although the Schotten-Baumann reaction is generally clean, side reactions can occur. For example, the formation of an anhydride (B1165640) from the reaction of 4-fluorobenzoyl chloride with 4-fluorobenzoate (B1226621) is a possibility.

    • Solution: Careful control of reaction conditions (temperature, rate of addition) can minimize side reactions. Recrystallization is the most effective method for removing such impurities.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from glycine and 4-fluorobenzoyl chloride proceeds via a nucleophilic acyl substitution reaction, commonly known as the Schotten-Baumann reaction.[6][8][9] The key steps are:

  • Deprotonation of glycine by the base (e.g., NaOH) to form the glycinate (B8599266) anion.

  • Nucleophilic attack of the glycinate anion on the carbonyl carbon of 4-fluorobenzoyl chloride.

  • Formation of a tetrahedral intermediate.

  • Elimination of the chloride leaving group to yield this compound.

Q2: What are the key safety precautions for this synthesis?

A2:

  • 4-Fluorobenzoyl Chloride: This reagent is corrosive and lachrymatory.[2][3] It reacts with moisture, releasing HCl gas.[1] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]

  • Sodium Hydroxide (B78521) and Hydrochloric Acid: Both are corrosive and should be handled with care, using appropriate PPE.

  • Reaction Vigor: The reaction can be exothermic. It's important to control the rate of addition of 4-fluorobenzoyl chloride and to have a cooling bath available.

Q3: How can I confirm the identity and purity of my this compound product?

A3: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure of the molecule. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide C=O stretch, the carboxylic acid C=O stretch, the O-H and N-H stretches.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Glycine

  • 4-Fluorobenzoyl chloride

  • 10% (w/v) Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Distilled water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a conical flask, dissolve glycine (1.0 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Cool the flask in an ice bath.

  • In a fume hood, add 4-fluorobenzoyl chloride (1.1 equivalents) to the glycine solution in small portions while stirring vigorously.

  • Continuously monitor the pH of the solution and add more 10% sodium hydroxide solution as needed to maintain a pH between 9 and 11.

  • After the addition is complete, continue to stir the reaction mixture for 30-60 minutes at room temperature. The smell of 4-fluorobenzoyl chloride should disappear.

  • Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid until the pH is below 4. A white precipitate should form.

  • Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.

  • Collect the crude this compound by vacuum filtration and wash the solid with cold distilled water.

  • Purify the crude product by recrystallization from a hot water/ethanol mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Glycine Glycine Mix Dissolve Glycine in NaOH Glycine->Mix FBC 4-Fluorobenzoyl Chloride React Add 4-Fluorobenzoyl Chloride (pH 9-11, 0-5 °C) FBC->React NaOH 10% NaOH Solution NaOH->Mix Mix->React Acidify Acidify with HCl (pH < 4) React->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from Hot Water/Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Pure 4-Fluorohippuric Acid Dry->Product Troubleshooting_Low_Yield Start Low or No Product Yield Observed Q1 Check quality of 4-Fluorobenzoyl Chloride Start->Q1 A1_Good Reagent is fresh and properly stored Q1->A1_Good Good A1_Bad Reagent is old or was exposed to moisture Q1->A1_Bad Bad Q2 Verify reaction pH was maintained at 9-11 A1_Good->Q2 Sol1 Use fresh or distilled reagent A1_Bad->Sol1 End Problem Resolved Sol1->End A2_Good pH was consistently alkaline Q2->A2_Good Yes A2_Bad pH was too low or too high Q2->A2_Bad No Q3 Confirm final pH after acidification A2_Good->Q3 Sol2 Repeat with careful pH monitoring A2_Bad->Sol2 Sol2->End A3_Good pH is < 4 Q3->A3_Good Acidic A3_Bad pH is > 4 Q3->A3_Bad Not Acidic A3_Good->End Sol3 Add more acid and cool mixture A3_Bad->Sol3 Sol3->End

References

4-Fluorohippuric acid stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 4-Fluorohippuric acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific stability data for this compound is limited, based on guidelines for structurally similar compounds like hippuric acid, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect from direct sunlight and extreme temperatures. For long-term storage, refrigeration at 4°C is advisable.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored at low temperatures to minimize degradation. For short-term storage (up to one month), refrigeration at -20°C is recommended. For long-term storage (up to six months), freezing at -80°C is the preferred condition.[2] Always use tightly sealed containers to prevent solvent evaporation and contamination.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for hippuric acid derivatives is hydrolysis of the amide bond, yielding 4-fluorobenzoic acid and glycine, especially under strong acidic or basic conditions.[3] Oxidative degradation is also a potential concern for many organic molecules.[4] Additionally, similar compounds can be sensitive to light, leading to discoloration and degradation.[5]

Q4: Is this compound sensitive to light?

A4: Based on data for similar compounds like 4-aminohippuric acid which discolors upon exposure to light, it is prudent to protect this compound from light.[5] Store both solid and solution forms in amber vials or containers wrapped in aluminum foil.

Q5: What solvents are compatible with this compound?

A5: this compound is a metabolite of Flupirtine (B1215404) and is expected to have good solubility in aqueous buffers and organic solvents like DMSO and DMF.[6][7] The choice of solvent will depend on the specific experimental requirements. For long-term storage in solution, ensure the solvent is of high purity and free of contaminants that could promote degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the stability of the compound under your specific experimental conditions (e.g., buffer pH, temperature).
Precipitate formation in solution upon storage Poor solubility at lower temperatures or solvent evaporation.Before use, allow the solution to equilibrate to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a fresh solution. Ensure containers are tightly sealed.
Discoloration of the solid compound or solution Exposure to light or oxidation.Always store in light-protected containers. Consider purging solutions with an inert gas like nitrogen or argon before sealing for long-term storage.
Low purity observed by analytical methods (e.g., HPLC, LC-MS) Contamination or degradation.Use high-purity solvents and reagents. Filter solutions before use. Check for compatibility with other chemicals in your experimental setup.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound
  • High-purity solvent or buffer of choice
  • HPLC or LC-MS system
  • Analytical column suitable for small molecule analysis (e.g., C18)
  • Volumetric flasks and pipettes
  • Amber glass vials with screw caps

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
  • Aliquot: Dispense the stock solution into multiple amber glass vials.
  • Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature (20-25°C), refrigerated (4°C), and frozen (-20°C)). Protect all samples from light.
  • Time Points: Analyze the samples at regular intervals (e.g., Day 0, Day 1, Day 3, Day 7, and then weekly).
  • Sample Analysis:
  • At each time point, retrieve one vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Analyze the concentration of this compound using a validated HPLC or LC-MS method.
  • Data Analysis:
  • Calculate the percentage of the initial concentration of this compound remaining at each time point.
  • Plot the percentage remaining versus time for each storage condition to determine the stability profile.

Visualizations

Stability_Study_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Amber Vials prep_stock->aliquot storage_rt Room Temperature (20-25°C) aliquot->storage_rt storage_fridge Refrigerated (4°C) aliquot->storage_fridge storage_freezer Frozen (-20°C) aliquot->storage_freezer analysis Analyze at Time Points (Day 0, 1, 3, 7, etc.) storage_rt->analysis storage_fridge->analysis storage_freezer->analysis hplc HPLC / LC-MS Analysis analysis->hplc data_analysis Calculate % Remaining hplc->data_analysis plot Plot Stability Profile data_analysis->plot

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results check_stability Is the stock solution stable? start->check_stability check_storage Was the solution stored properly? (Protected from light, correct temperature) check_stability->check_storage No check_handling Were there multiple freeze-thaw cycles? check_stability->check_handling Yes re_evaluate Re-evaluate storage and handling procedures check_storage->re_evaluate aliquot_new Aliquot new stock to avoid freeze-thaw check_handling->aliquot_new prepare_fresh Prepare fresh stock solution aliquot_new->prepare_fresh re_evaluate->prepare_fresh

Caption: Logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: 4-Fluorohippuric Acid Quantification in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 4-Fluorohippuric acid (4-FHA) using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Troubleshooting Guide

Encountering issues during LC-MS quantification is common. This guide provides a systematic approach to identifying and resolving potential problems.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound LC-MS analysis.

Troubleshooting_Workflow cluster_lc Chromatography Checks cluster_ms Mass Spectrometry Checks cluster_sample Sample Preparation Checks start Problem Encountered (e.g., Poor Peak Shape, Low Intensity) check_lc Step 1: Evaluate Chromatography start->check_lc peak_shape Poor Peak Shape? (Tailing/Fronting) check_lc->peak_shape Yes retention_time Retention Time Shift? check_lc->retention_time Yes check_ms Step 2: Assess Mass Spectrometry Performance intensity Low/No Signal? check_ms->intensity Yes variability High Variability? check_ms->variability Yes check_sample Step 3: Investigate Sample Preparation & Integrity matrix_effects Matrix Effects Suspected? check_sample->matrix_effects Yes stability Analyte Stability Issue? check_sample->stability Yes solution Problem Resolved lc_actions Action: - Check column health - Prepare fresh mobile phase - Verify gradient & flow rate peak_shape->lc_actions retention_time->lc_actions lc_actions->check_ms If not resolved lc_actions->solution If resolved ms_actions Action: - Tune & calibrate MS - Check source conditions - Verify MRM transitions intensity->ms_actions variability->ms_actions ms_actions->check_sample If not resolved ms_actions->solution If resolved sample_actions Action: - Optimize sample cleanup - Use appropriate internal standard - Check storage conditions matrix_effects->sample_actions stability->sample_actions sample_actions->solution If resolved

Caption: A step-by-step workflow for troubleshooting LC-MS analysis of this compound.

Frequently Asked Questions (FAQs)

Chromatography Issues

Q1: My this compound peak is tailing. What are the common causes and solutions?

A1: Peak tailing for acidic compounds like 4-FHA is a frequent issue. Here are the primary causes and how to address them:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the acidic analyte, causing tailing.

    • Solution: Use a column with end-capping or a polar-embedded stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of 4-FHA to maintain it in a single, non-ionized form.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak distortion.

    • Solution: Use a guard column and implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent.

Q2: I am observing a drift in the retention time for this compound. Why is this happening?

A2: Retention time instability can arise from several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation over time can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to drifting retention times.

    • Solution: Ensure an adequate equilibration period at the initial mobile phase conditions is included in your method.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

Mass Spectrometry Issues

Q3: I am experiencing low sensitivity for this compound. How can I improve the signal?

A3: Low sensitivity can be a significant hurdle. Consider the following to enhance your signal:

  • Ionization Mode: this compound, being an acid, is best analyzed in negative ion mode (ESI-).

    • Solution: Ensure your mass spectrometer is operating in negative electrospray ionization mode.

  • Source Parameters: Suboptimal source conditions can reduce ionization efficiency.

    • Solution: Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.

  • Mobile Phase Additives: The choice of mobile phase additive can impact ionization.

Q4: What are the recommended MRM transitions for this compound?

A4: The molecular weight of this compound is 197.16 g/mol . The deprotonated molecule [M-H]⁻ will have an m/z of 196.16. Based on the fragmentation of similar hippurate structures, here are proposed MRM transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound196.2121.0Negative
This compound196.274.0Negative

Note: These are theoretical transitions and should be optimized on your specific instrument.

Sample Preparation and Matrix Effects

Q5: What is the best internal standard for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte.

  • Recommendation: Use deuterated this compound (e.g., this compound-d5). This will co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, leading to more accurate quantification.

  • Alternative: If a deuterated standard is unavailable, a structural analog with similar chemical properties can be used, but it may not compensate for matrix effects as effectively.

Q6: I suspect matrix effects are impacting my results. How can I mitigate them?

A6: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common problem in bioanalysis.[1]

  • Effective Sample Cleanup: A robust sample preparation method is crucial. For urine, a simple "dilute and shoot" approach may be sufficient if the dilution factor is high enough.[2] For plasma or serum, protein precipitation followed by solid-phase extraction (SPE) can effectively remove interfering substances.

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can improve separation.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q5, this is the most effective way to compensate for matrix effects.

Analyte Stability

Q7: Is this compound stable in biological samples?

A7: Based on studies with radiolabeled this compound ([18F]PFH), the compound demonstrates good stability in vivo and in plasma with no metabolic degradation observed.[3][4]

  • Storage Conditions: For long-term storage of biological samples containing 4-FHA, it is recommended to store them at -80°C. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Sample Collection: When collecting urine samples, adding a preservative like thymol (B1683141) can prevent microbial degradation.[5]

Experimental Protocols

Sample Preparation from Urine

A simple dilution method is often sufficient for urine samples.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

  • Dilute the supernatant 1:10 (or higher, as needed) with the initial mobile phase.

  • Add the internal standard to the diluted sample.

  • Vortex and transfer to an autosampler vial for injection.

Sample Preparation from Plasma/Serum

Protein precipitation followed by SPE is recommended for plasma or serum.

  • Thaw frozen plasma/serum samples on ice.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase and inject.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the LC-MS analysis of compounds similar to this compound. These should be used as a starting point for method development.

Table 1: Typical LC Parameters

ParameterRecommended Condition
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Example Gradient Elution

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Signaling Pathways and Workflows

Logical Relationship for Method Development

This diagram outlines the key relationships to consider when developing a robust LC-MS method for this compound.

Method_Development_Logic Analyte This compound (Acidic, Polar) Column Column Selection (e.g., C18, Polar-Embedded) Analyte->Column MobilePhase Mobile Phase (Acidified, Gradient) Analyte->MobilePhase Ionization Ionization Mode (Negative ESI) Analyte->Ionization MRM MRM Transitions (Precursor/Product Ions) Analyte->MRM Matrix Biological Matrix (Plasma, Urine) Cleanup Sample Cleanup (Dilution, SPE) Matrix->Cleanup IS Internal Standard (Deuterated 4-FHA) Cleanup->IS

Caption: Key considerations for developing an LC-MS method for this compound.

References

Optimizing 4-Fluorohippuric Acid LC-MS/MS Parameters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 4-Fluorohippuric acid (4-FHA). The following question-and-answer format addresses specific issues you may encounter during your experiments, offering troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical mass and expected precursor ion for this compound in LC-MS/MS analysis?

A1: The molecular weight of this compound is 197.16 g/mol . In negative ion mode electrospray ionization (ESI-), the expected deprotonated precursor ion [M-H]⁻ will have a mass-to-charge ratio (m/z) of approximately 196.2. Negative ion mode is generally preferred for acidic compounds like 4-FHA.

Q2: What is a likely fragmentation pattern and what product ion should I monitor for this compound?

A2: Based on the fragmentation of structurally similar compounds like hippuric acid, the primary fragmentation of this compound is expected to occur at the amide bond. This would result in the loss of the glycine (B1666218) moiety. A probable and robust product ion to monitor would be the fluorobenzoyl fragment (C₇H₄FO⁺), which has a theoretical m/z of 123.0. Therefore, a recommended Multiple Reaction Monitoring (MRM) transition to start with is 196.2 -> 123.0 .

Troubleshooting Guide

Q3: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A3: A weak or absent signal can stem from several factors. Follow this systematic troubleshooting approach:

  • Ionization Mode: Confirm you are operating in negative ion mode (ESI-). This compound is an acidic molecule and will readily deprotonate to form [M-H]⁻ ions.

  • MS Parameters: Ensure your precursor and product ion m/z values are correctly set. Start with the suggested transition of 196.2 -> 123.0 and optimize from there.

  • Source Parameters: The settings of your ion source are critical. Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ion signal for 4-FHA.

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization efficiency. For negative ion mode, a slightly basic or neutral pH can enhance deprotonation. However, this needs to be balanced with chromatographic performance on a reverse-phase column. Often, a mobile phase with a low concentration of a weak acid like formic acid or acetic acid is a good starting point, but if suppression is an issue, consider using ammonium (B1175870) formate.

  • Sample Preparation: Ensure your sample preparation method is efficient and that 4-FHA is not being lost during the process.

Q4: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

A4: Peak tailing for acidic compounds is a common issue in reverse-phase chromatography. Here are some solutions:

  • Mobile Phase Modifier: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can help to suppress the ionization of residual silanol (B1196071) groups on the column, thereby reducing peak tailing.

  • Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with acidic analytes.

  • pH of Mobile Phase: Ensure the pH of the mobile phase is well below the pKa of 4-FHA to keep it in its neutral form and improve retention and peak shape on a reverse-phase column.

Q5: I suspect ion suppression is affecting my results. How can I identify and mitigate this?

A5: Ion suppression is a common matrix effect where other components in the sample co-eluting with the analyte of interest interfere with its ionization, leading to a decreased signal.

  • Identification: To confirm ion suppression, you can perform a post-column infusion experiment. Infuse a constant flow of a 4-FHA standard into the MS while injecting a blank matrix sample onto the LC. A dip in the baseline signal at the retention time of 4-FHA indicates ion suppression.

  • Mitigation Strategies:

    • Chromatographic Separation: Modify your LC gradient to better separate 4-FHA from the interfering matrix components.

    • Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove the interfering compounds.

    • Dilution: Diluting your sample can sometimes reduce the concentration of the suppressing agents to a level where they no longer significantly impact the ionization of your analyte.

    • Internal Standard: Use a stable isotope-labeled internal standard of this compound if available. This will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

Experimental Protocols & Data

Suggested Starting LC-MS/MS Parameters for this compound

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.

ParameterRecommended Starting Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI-
Precursor Ion (m/z) 196.2
Product Ion (m/z) 123.0
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Drying Gas Flow 10 L/min
Nebulizer Gas 35 psi
Protocol for Optimizing Collision Energy
  • Prepare a standard solution of this compound at a concentration that gives a stable signal.

  • Set up your LC-MS/MS system with the initial parameters listed in the table above.

  • Perform a series of injections while systematically varying the collision energy (e.g., in 2 eV increments from 5 to 35 eV).

  • Monitor the intensity of the 196.2 -> 123.0 transition.

  • Plot the signal intensity against the collision energy to determine the optimal value that produces the highest signal intensity.

Visualizations

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column Mobile Phase Gradient IonSource ESI Source (Negative Mode) Column->IonSource Eluent Quad1 Q1: Precursor Ion Selection (m/z 196.2) IonSource->Quad1 CollisionCell Q2: Fragmentation (Collision Gas) Quad1->CollisionCell Quad3 Q3: Product Ion Selection (m/z 123.0) CollisionCell->Quad3 Detector Detector Quad3->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal Acquisition

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_product Product Ion Precursor This compound [M-H]⁻ (m/z 196.2) Product Fluorobenzoyl Fragment (m/z 123.0) Precursor->Product Collision-Induced Dissociation NeutralLoss Neutral Loss (Glycine Fragment) Precursor->NeutralLoss

Caption: Proposed fragmentation pathway for this compound in MS/MS.

Technical Support Center: 4-Fluorohippuric Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of 4-Fluorohippuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on the common synthesis route for hippuric acid derivatives (Schotten-Baumann reaction), the most probable impurities in this compound include:

  • Starting Materials: Unreacted glycine (B1666218) and 4-fluorobenzoic acid. 4-fluorobenzoic acid can also result from the hydrolysis of 4-fluorobenzoyl chloride during the synthesis.

  • Synthesis Byproducts: Potential side-products from the reaction, although typically in lower amounts.

  • Degradation Products: Products arising from the hydrolysis of the amide bond in this compound, leading back to 4-fluorobenzoic acid and glycine, especially under harsh pH or temperature conditions during storage or analysis.

Q2: My this compound sample shows a peak that I suspect is 4-fluorobenzoic acid. How can I confirm this?

A2: The most straightforward method is to inject a reference standard of 4-fluorobenzoic acid into your analytical system (e.g., HPLC-UV, LC-MS). If the retention time of the suspected impurity peak matches that of the reference standard, it provides strong evidence for its identity. For unambiguous confirmation, co-injection (spiking) of the sample with the reference standard should result in an increase in the peak area of the suspected impurity without the appearance of a new peak. Further characterization by LC-MS can confirm the mass-to-charge ratio (m/z) corresponding to 4-fluorobenzoic acid.

Q3: Are there any specific considerations for handling and storing this compound to prevent impurity formation?

A3: Yes, to minimize the formation of degradation impurities, this compound should be stored in a cool, dry, and dark place. Avoid exposure to high humidity and extreme temperatures. For long-term storage, keeping the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended. Solutions of this compound, especially in aqueous buffers, should be prepared fresh and used promptly to prevent hydrolysis.

Troubleshooting Guides for Analytical Methods

This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound.

HPLC-UV Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing for this compound Secondary interactions between the acidic analyte and the stationary phase (e.g., residual silanols on a C18 column).- Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group.- Use a column with end-capping or a different stationary phase designed for polar compounds.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.- Use a guard column and flush the analytical column with a strong solvent after each batch of samples.
Poor Peak Resolution Between this compound and an Impurity - Mobile phase is not optimized for the separation.- Inappropriate column chemistry.- Adjust the organic-to-aqueous ratio in the mobile phase. A shallower gradient or isocratic elution may improve resolution.- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).- Test a column with a different selectivity (e.g., a phenyl-hexyl or polar-embedded phase).
Extraneous Peaks in the Chromatogram (Ghost Peaks) - Contamination in the mobile phase, injection solvent, or HPLC system.- Sample carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol in your autosampler method.
LC-MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Ionization/Low Signal Intensity - Suboptimal ion source parameters (e.g., temperature, gas flows).- Ion suppression from the mobile phase or sample matrix.- Optimize ion source parameters for this compound using a standard solution.- Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate.- Ensure adequate sample clean-up to remove matrix components.
In-source Fragmentation - High fragmentor/cone voltage.- Reduce the fragmentor or cone voltage to minimize unwanted fragmentation in the ion source.
Non-linear Response at High Concentrations - Detector saturation.- Ion suppression effects becoming more pronounced.- Dilute the sample to fall within the linear dynamic range of the instrument.- Use a deuterated internal standard to compensate for matrix effects.

Experimental Protocols

Protocol: HPLC-UV Method for Impurity Profiling of this compound

This protocol provides a general starting point for the analysis of this compound and its potential impurities. Method optimization will likely be required.

1. Materials and Reagents:

  • This compound sample

  • Reference standards for potential impurities (e.g., 4-fluorobenzoic acid, glycine)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or other suitable acid for pH adjustment)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm (or determined by UV scan of this compound)

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Prepare standards of potential impurities at a concentration of approximately 0.01 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Identify impurities by comparing retention times with reference standards.

  • Calculate the percentage of each impurity based on the relative peak area.

Quantitative Data Summary

The following table structure should be used to summarize quantitative results from impurity profiling studies.

Compound Retention Time (min) Relative Retention Time (RRT) Area (%) Mass (m/z) [M-H]⁻
4-Fluorobenzoic acide.g., 8.5e.g., 0.75e.g., 0.12e.g., 139.0
Glycinee.g., 2.1e.g., 0.18e.g., 0.05e.g., 74.0
This compounde.g., 11.31.00e.g., 99.7e.g., 196.0
Unknown Impurity 1e.g., 13.2e.g., 1.17e.g., 0.08e.g., 218.1
...............

Visualizations

Synthesis_Pathway Glycine Glycine Product 4-Fluorohippuric Acid Glycine->Product + NaOH (Schotten-Baumann) FB_Cl 4-Fluorobenzoyl Chloride FB_Cl->Product FB_Acid Impurity: 4-Fluorobenzoic Acid (from hydrolysis) FB_Cl->FB_Acid Hydrolysis (H2O) Unreacted_Glycine Impurity: Unreacted Glycine Unreacted_FB_Cl Impurity: Unreacted 4-Fluorobenzoyl Chloride

Caption: Synthesis of this compound and potential process-related impurities.

Impurity_Identification_Workflow Sample This compound Sample HPLC HPLC / LC-MS Analysis Sample->HPLC Chromatogram Review Chromatogram (Detect Impurity Peaks) HPLC->Chromatogram Known Known Impurity? Chromatogram->Known Compare Compare RRT and MS Data with Reference Standards Known->Compare Yes Unknown Characterize Unknown: - High-Res MS - MS/MS Fragmentation - Isolation & NMR Known->Unknown No Identify Impurity Identified Compare->Identify Structure Structure Elucidated Unknown->Structure

Caption: Logical workflow for the identification and characterization of impurities.

Technical Support Center: 4-Fluorohippuric Acid Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 4-Fluorohippuric acid (4-FHA). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of 4-FHA in biological matrices, particularly urine.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like 4-FHA is a common issue. Here are the potential causes and solutions:

    • Secondary Interactions: The acidic nature of 4-FHA can lead to interactions with active sites on the column stationary phase.

      • Solution: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the analyte in its protonated form, minimizing these interactions.

    • Column Contamination: Buildup of matrix components on the column can create active sites.

      • Solution: Implement a robust column washing protocol between injections. A gradient elution with a high percentage of organic solvent at the end of each run can help clean the column.

    • Matrix Overload: Injecting a sample that is too concentrated can lead to peak distortion.

      • Solution: Dilute the urine sample with the initial mobile phase or a suitable buffer. A 10-fold dilution is often a good starting point to reduce matrix effects.[1]

Problem: Low Signal Intensity or Ion Suppression

  • Question: The signal intensity for my 4-FHA standard is much lower when spiked into urine compared to a neat solution. What is causing this ion suppression?

  • Answer: Ion suppression is a significant matrix effect in urine analysis due to the high concentration of endogenous compounds.[2][3]

    • Co-eluting Matrix Components: Salts, urea, and other endogenous molecules can co-elute with 4-FHA and compete for ionization in the MS source.[4]

      • Solution 1: Chromatographic Optimization: Modify your LC gradient to better separate 4-FHA from the bulk of the matrix components. A shallower gradient or a different stationary phase (e.g., phenyl-hexyl instead of C18) might provide the necessary selectivity.

      • Solution 2: Sample Preparation: Employ a sample cleanup technique to remove interfering substances before injection. Solid-phase extraction (SPE) is generally more effective at removing matrix components than simple protein precipitation or dilution.[3]

    • High Salt Concentration: Urine has a high and variable salt content, which can significantly suppress the ESI signal.

      • Solution: A simple dilution of the urine sample can effectively reduce the salt concentration to a level where its impact on ionization is minimized.[1]

Problem: Inconsistent Results and Poor Reproducibility

  • Question: I am observing high variability in my 4-FHA quantification results across different urine samples. What could be the reason?

  • Answer: The high inter-individual variability of urine composition is a known challenge in bioanalysis.[3][4]

    • Variable Matrix Effects: Different urine samples will have different concentrations of endogenous compounds, leading to varying degrees of ion suppression or enhancement.

      • Solution 1: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-FHA (e.g., this compound-d2) is the most effective way to compensate for variable matrix effects. The SIL-IS will be affected by the matrix in the same way as the analyte, ensuring accurate quantification.

      • Solution 2: Matrix-Matched Calibrators: Prepare your calibration standards in a pooled blank urine matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in urine bioanalysis of this compound?

A1: The primary sources of matrix effects in urine are endogenous components present at high concentrations. These include:

  • Urea: The most abundant component of urine.

  • Salts: Such as chlorides, phosphates, and sulfates.

  • Creatinine: Often used for normalization of urine concentration.

  • Other small organic molecules: Including other organic acids and metabolites.

These components can co-elute with 4-FHA and interfere with its ionization in the mass spectrometer, leading to ion suppression or, less commonly, enhancement.[2][3][4]

Q2: How can I assess the extent of matrix effects in my 4-FHA assay?

A2: A common method to evaluate matrix effects is the post-extraction spike experiment. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: What is the best internal standard (IS) to use for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d2 or this compound-¹³C₆. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and will experience the same degree of matrix effects in the ion source.[5] If a SIL-IS is not available, a structural analog with similar physicochemical properties (pKa, logP) can be used, but it may not compensate for matrix effects as effectively.[5]

Q4: Can I use a "dilute-and-shoot" approach for 4-FHA analysis in urine?

A4: A "dilute-and-shoot" method, where the urine sample is simply diluted before injection, can be a viable strategy, especially for high-throughput screening.[1] Effective sample dilution can significantly reduce the concentration of interfering matrix components to a level where they have a negligible effect on ionization.[1] However, for methods requiring high sensitivity, this approach may lead to analyte concentrations below the lower limit of quantification (LLOQ). In such cases, a sample preparation technique that includes an extraction and concentration step, such as SPE, would be more appropriate.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

  • Prepare Blank Matrix Samples: Pool urine from several sources to create a representative blank matrix.

  • Extract Blank Matrix: Process six different lots of the blank urine matrix using your established sample preparation method (e.g., dilution, protein precipitation, or SPE).

  • Prepare Neat Standard Solutions: Prepare standard solutions of 4-FHA in the mobile phase at low and high concentrations.

  • Spike Extracted Matrix: Spike the low and high concentration standards of 4-FHA into the extracted blank matrix samples from step 2.

  • Analyze Samples: Inject the spiked matrix samples and the neat standard solutions into the LC-MS/MS system.

  • Calculate Matrix Factor: Use the peak areas to calculate the matrix factor for each lot of matrix as described in FAQ Q2.

Protocol 2: Sample Preparation of Urine for 4-FHA Analysis using Dilution

  • Sample Thawing and Mixing: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity.

  • Centrifugation: Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.

  • Dilution: Transfer 100 µL of the supernatant to a clean microcentrifuge tube. Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Internal Standard Addition: Add the internal standard (e.g., 4-FHA-d2) to the diluted sample.

  • Vortex and Transfer: Vortex the final solution and transfer it to an HPLC vial for analysis.

Quantitative Data Summary

The following tables present representative data on the impact of matrix effects on 4-FHA analysis. This data is illustrative and may not be representative of all experimental conditions.

Table 1: Matrix Effect Evaluation in Different Urine Lots

Urine Lot4-FHA ConcentrationPeak Area (Neat Solution)Peak Area (Spiked in Urine Extract)Matrix FactorIon Suppression (%)
Lot 1Low QC50,12335,0860.7030%
Lot 2Low QC50,12330,0740.6040%
Lot 3Low QC50,12340,1000.8020%
Lot 1High QC510,450382,8380.7525%
Lot 2High QC510,450331,7930.6535%
Lot 3High QC510,450433,8830.8515%

Table 2: Effect of Sample Dilution on Matrix Effect

Dilution FactorMatrix Factor (Average)Ion Suppression (%) (Average)
1 (Neat)0.5545%
50.7822%
100.928%
200.982%

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Observed Problem cluster_investigation Investigation Steps cluster_mitigation Mitigation Strategies cluster_resolution Resolution Problem Inconsistent 4-FHA Results (Poor Peak Shape, Low Signal, High Variability) Check_Standard Analyze Neat Standard Problem->Check_Standard Start Post_Spike Perform Post-Extraction Spike Check_Standard->Post_Spike Standard OK Analyze_Blanks Analyze Matrix Blanks Post_Spike->Analyze_Blanks Matrix Effect Suspected Optimize_Chroma Optimize Chromatography (Gradient, Column) Analyze_Blanks->Optimize_Chroma Interference Confirmed Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Optimize_Chroma->Improve_Cleanup Co-elution Persists Resolution Reliable & Reproducible 4-FHA Quantification Optimize_Chroma->Resolution Use_SIL_IS Use SIL-Internal Standard Improve_Cleanup->Use_SIL_IS Further Improvement Needed Improve_Cleanup->Resolution Dilute_Sample Dilute Sample Use_SIL_IS->Dilute_Sample If SIL-IS unavailable Use_SIL_IS->Resolution Dilute_Sample->Resolution

Caption: Troubleshooting workflow for matrix effects in 4-FHA bioanalysis.

Mitigation_Strategies cluster_main Approaches to Mitigate Matrix Effects cluster_prep cluster_chrom cluster_cal Sample_Prep Sample Preparation SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE Dilution Sample Dilution Sample_Prep->Dilution Chromatography Chromatography Gradient Optimize Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column Flow_Rate Adjust Flow Rate Chromatography->Flow_Rate Calibration Calibration Strategy SIL_IS Stable Isotope-Labeled IS Calibration->SIL_IS Analog_IS Structural Analog IS Calibration->Analog_IS Matrix_Matched Matrix-Matched Calibrants Calibration->Matrix_Matched

Caption: Key strategies for mitigating matrix effects in bioanalysis.

References

Technical Support Center: 4-Fluorohippuric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 4-Fluorohippuric acid during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving Peak Shape of this compound

Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and precision of quantitative analysis. The following table outlines common peak shape problems encountered during the HPLC analysis of this compound, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol (B1196071) Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1][2][3][4]- Use an end-capped column: Select a column where the residual silanol groups are deactivated. - Lower the mobile phase pH: Maintain the mobile phase pH at least 2 units below the pKa of this compound (the pKa of the parent compound, hippuric acid, is ~3.6; the fluorine atom is unlikely to shift this dramatically). An acidic mobile phase (pH 2.5-3.0) will suppress the ionization of both the analyte and the silanol groups, minimizing secondary interactions.[1][5][6] - Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and mask silanol interactions.[7]
Mobile Phase pH close to Analyte pKa: If the mobile phase pH is near the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, leading to broad or split peaks.[1][4][8][9]- Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. For this acidic compound, a pH of 2.5-3.0 is generally recommended.[1][5][6]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]- Reduce injection volume or sample concentration: Dilute the sample and re-inject.
Peak Fronting Sample Solvent/Mobile Phase Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.- Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase as the sample solvent.[1]
High Analyte Concentration: Very high concentrations can sometimes lead to fronting, especially if the solubility in the mobile phase is limited.[9]- Dilute the sample: Reduce the concentration of the analyte in the injected sample.
Broad Peaks Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1][10]- Minimize tubing length and internal diameter: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the connections as short as possible.
Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.- Optimize flow rate: Determine the optimal flow rate for the column dimensions and particle size.
Column Degradation: Loss of stationary phase or voids in the column packing can lead to a general loss of efficiency and broader peaks.[11][12]- Replace the column: If the column has been used extensively or under harsh conditions, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

A1: To achieve a good peak shape for this compound, it is crucial to control the mobile phase pH. Since it is an acidic compound, you should aim for a mobile phase pH that is at least 2 units below its pKa. The pKa of the parent compound, hippuric acid, is approximately 3.6. Therefore, a mobile phase pH in the range of 2.5 to 3.0 is recommended to ensure the compound is in its non-ionized form, which minimizes secondary interactions with the stationary phase and reduces peak tailing.[1][5][6]

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: A reversed-phase C18 column is a good starting point for the analysis of this compound. To minimize peak tailing due to silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column. These columns have a reduced number of active silanol sites, leading to more symmetrical peaks for acidic compounds.[2][12]

Q3: Can the choice of organic modifier in the mobile phase affect the peak shape?

A3: Yes, the organic modifier can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. It is advisable to start with acetonitrile and optimize the gradient or isocratic conditions to achieve the best separation and peak shape.

Q4: My peaks are still tailing even after adjusting the pH and using an end-capped column. What else can I do?

A4: If peak tailing persists, consider the following:

  • Increase the buffer strength: A higher buffer concentration (e.g., 25-50 mM) can improve pH control and mask residual silanol interactions.[7]

  • Check for column overload: Try diluting your sample and injecting a smaller volume.[2]

  • Inspect your HPLC system for extra-column dead volume: Ensure all tubing and connections are optimized to minimize band broadening.[1][10]

  • Consider a different stationary phase: If interactions with the silica (B1680970) backbone are still suspected, a column with a different stationary phase chemistry, such as a polymer-based or a phenyl column, could be beneficial.

Q5: How does temperature affect the analysis of this compound?

A5: Increasing the column temperature generally leads to a decrease in mobile phase viscosity, which can result in sharper peaks and shorter retention times. However, excessively high temperatures can affect the stability of the analyte or the column. A typical starting point is 30-40°C. It is important to maintain a consistent temperature for reproducible results.

Experimental Protocols

Exemplary HPLC Method for this compound

This protocol is a starting point for method development and may require optimization based on your specific instrumentation and sample matrix.

Parameter Condition
Column End-capped C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 230 nm
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 90:10 v/v) to match the initial gradient conditions.

Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with acid (e.g., Formic Acid) check_ph->adjust_ph No check_column Is an end-capped column being used? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_overload Is the column overloaded? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_buffer Is buffer concentration adequate (25-50 mM)? check_overload->check_buffer No dilute_sample->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No good_peak Symmetrical Peak Achieved check_buffer->good_peak Yes increase_buffer->good_peak

Caption: A logical workflow for troubleshooting peak tailing issues.

Relationship between Mobile Phase pH and Analyte/Silanol Ionization

G Impact of Mobile Phase pH on Ionization State cluster_0 Low pH (e.g., 2.5-3.0) cluster_1 High pH (e.g., > 5.0) low_ph_analyte This compound (Non-ionized) low_ph_silanol Silanol Groups (Protonated, Neutral) high_ph_analyte 4-Fluorohippurate (Ionized, Negative Charge) low_ph_result Minimal Interaction Good Peak Shape high_ph_silanol Silanol Groups (Deprotonated, Negative Charge) high_ph_result Repulsive & Secondary Interactions Peak Tailing/Distortion

References

Degradation products of 4-Fluorohippuric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and troubleshooting experiments involving 4-Fluorohippuric acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a fluorinated derivative of hippuric acid. It is notably identified as a major metabolite of the drug Flupirtine (B1215404), a non-opioid analgesic.[1][2] In research, it is often used as a reference standard in metabolic studies and for analytical method development.

Q2: What are the expected degradation products of this compound in aqueous solution?

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond. This reaction yields 4-Fluorobenzoic acid and glycine. This is analogous to the hydrolysis of hippuric acid, which breaks down into benzoic acid and glycine.[3]

Q3: What conditions can accelerate the degradation of this compound?

Degradation can be accelerated by:

  • Strong acidic or basic conditions: These conditions catalyze the hydrolysis of the amide linkage.

  • Elevated temperatures: Increased temperature provides the energy needed to overcome the activation energy of the hydrolysis reaction.

  • Presence of enzymes: Esterases and other hydrolases can enzymatically cleave the amide bond.[1][2]

Q4: How can I monitor the degradation of this compound in my experiments?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation.[4] A stability-indicating method should be developed to separate the parent this compound from its potential degradation products, 4-Fluorobenzoic acid and glycine.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Problem: When analyzing a solution of this compound by HPLC, unexpected peaks are observed, suggesting the presence of impurities or degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation 1. Verify Sample pH: Ensure the pH of your sample solution is near neutral if you want to minimize hydrolysis. 2. Control Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protect them from light. Prepare fresh working solutions daily. 3. Check for Contamination: Ensure all solvents and reagents are of high purity and free from contamination that could catalyze degradation.
Mobile Phase Issues 1. Mobile Phase pH: The pH of the mobile phase can influence the retention times and peak shapes of both the parent compound and its degradation products. Ensure consistent pH preparation. 2. Mobile Phase Degradation: Prepare fresh mobile phase daily to avoid changes in composition or pH over time.
Column Issues 1. Column Contamination: Flush the column with a strong solvent to remove any retained compounds from previous analyses. 2. Column Degradation: If the peak shape is poor (e.g., tailing or fronting), the column may be degrading. Replace the column if necessary.
Issue 2: Poor Recovery of this compound

Problem: The concentration of this compound is lower than expected in your analytical run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Adsorption to Surfaces 1. Vial Selection: Use silanized or low-adsorption vials to minimize the loss of the analyte to the container surface. 2. Solvent Effects: Ensure the analyte is fully dissolved and stable in the chosen solvent.
Degradation During Sample Preparation 1. Minimize Processing Time: Process samples as quickly as possible to reduce the time for potential degradation. 2. Maintain Low Temperature: Keep samples on ice or in a cooling block during preparation steps.
Inaccurate Standard Preparation 1. Verify Standard Purity: Use a well-characterized reference standard for this compound. 2. Accurate Weighing and Dilution: Ensure precise weighing and accurate dilutions when preparing standard solutions.

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

Objective: To evaluate the stability of this compound under specific pH and temperature conditions.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate buffers (pH 3, 7, and 9)

  • HPLC system with UV detector

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Temperature-controlled incubator

Method:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.

  • Preparation of Test Solutions: Dilute the stock solution with the respective pH buffers to a final concentration of 100 µg/mL.

  • Incubation: Store the test solutions in tightly sealed vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Analyze the samples immediately by RP-HPLC.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Hypothetical Degradation of this compound at 40°C

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
298.599.895.2
496.899.590.1
893.298.980.5
1290.198.271.3
2481.596.552.8

Visualizations

cluster_workflow Experimental Workflow for Stability Analysis prep Sample Preparation (Stock and Test Solutions) incubate Incubation (Controlled pH and Temperature) prep->incubate Introduce Stress Conditions sample Time-Point Sampling incubate->sample Collect Aliquots Over Time analyze HPLC Analysis sample->analyze Quantify Analyte and Degradants data Data Interpretation analyze->data Assess Stability

Caption: Workflow for assessing the stability of this compound.

cluster_products Degradation Products FHA This compound FBA 4-Fluorobenzoic Acid FHA->FBA Hydrolysis (H₂O, H⁺/OH⁻) Gly Glycine FHA->Gly Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Overcoming Poor Ionization of 4-Fluorohippuric Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor ionization of 4-Fluorohippuric acid (4-FHA) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why does this compound (4-FHA) ionize poorly in my mass spectrometer?

A1: this compound is an acidic molecule, and like many small acidic analytes, its ionization efficiency can be sensitive to the experimental conditions. Poor ionization is often due to suboptimal mobile phase composition (pH and organic modifiers), inappropriate ionization source parameters, or the selection of an unsuitable ionization mode. For acidic compounds like 4-FHA, negative ion mode Electrospray Ionization (ESI) is typically the preferred method.

Q2: What is the recommended starting point for analyzing 4-FHA by LC-MS?

A2: For initial analysis of this compound, we recommend starting with reversed-phase liquid chromatography coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in negative ion mode. A common starting mobile phase is a gradient of acetonitrile (B52724) in water with a weak acid modifier, such as 0.1% acetic acid.

Q3: Should I use positive or negative ion mode for 4-FHA analysis?

A3: Given that this compound is a carboxylic acid, it is expected to readily deprotonate to form a negative ion [M-H]⁻. Therefore, negative ion mode is strongly recommended for optimal sensitivity.[1][2] While positive ion adducts (e.g., [M+Na]⁺) might be observed, the deprotonated molecule in negative mode is generally the most abundant and reliable species for quantification.

Q4: Can matrix effects from my sample (e.g., urine, plasma) affect the ionization of 4-FHA?

A4: Yes, complex biological matrices can significantly suppress the ionization of 4-FHA. It is crucial to employ effective sample preparation techniques to minimize matrix effects. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Simple dilution of the sample can also be an effective strategy to reduce matrix-based ion suppression.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in Negative Ion ESI

This is a common issue that can often be resolved by systematically optimizing the mobile phase and ion source parameters.

Troubleshooting_Workflow cluster_0 Initial Check cluster_1 Mobile Phase Optimization cluster_2 Ion Source Parameter Optimization cluster_3 Advanced Troubleshooting start Low/No Signal for 4-FHA check_mode Confirm Negative Ion Mode start->check_mode check_tuning Check Instrument Tuning & Calibration check_mode->check_tuning optimize_ph Optimize Mobile Phase pH (Test pH 3, 4, 5) check_tuning->optimize_ph optimize_modifier Evaluate Mobile Phase Modifiers (e.g., Acetic Acid vs. Ammonium Acetate) optimize_ph->optimize_modifier optimize_organic Assess Organic Solvent (Acetonitrile vs. Methanol) optimize_modifier->optimize_organic optimize_voltage Optimize Capillary/Spray Voltage optimize_organic->optimize_voltage optimize_temp Optimize Desolvation Temperature optimize_voltage->optimize_temp optimize_gas Optimize Nebulizer & Desolvation Gas Flow optimize_temp->optimize_gas consider_alternative Consider Alternative Ionization (e.g., APCI) optimize_gas->consider_alternative review_prep Review Sample Preparation (for matrix effects) consider_alternative->review_prep end Signal Improved review_prep->end Ionization_Pathway cluster_0 This compound (Neutral) cluster_1 Negative Ion ESI mol F-Ph-C(=O)NH-CH2-COOH ion [F-Ph-C(=O)NH-CH2-COO]⁻ mol->ion Deprotonation proton H⁺

References

Technical Support Center: Analysis of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 4-Fluorohippuric acid, particularly concerning co-elution with interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a metabolite of the non-opioid analgesic drug flupirtine (B1215404).[1][2] Its accurate quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolism studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) profile of flupirtine.

Q2: What are the common analytical techniques used for the determination of this compound?

A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological samples.

Q3: What are the potential interfering compounds that can co-elute with this compound?

A3: Potential interfering compounds primarily include other metabolites of flupirtine, such as the N-acetylated metabolite (D-13223), mercapturic acid derivatives, and glucuronide conjugates.[3][5] Endogenous compounds present in biological samples (e.g., plasma, urine) can also cause interference. The simultaneous analysis of the basic parent drug (flupirtine) and its acidic metabolites can be particularly challenging.[3]

Q4: How can I confirm if I have a co-elution problem?

A4: Co-elution can be identified by poor peak shape (e.g., tailing, fronting, or shoulders), and inconsistent analytical results. With a Diode Array Detector (DAD), peak purity analysis can be performed. In LC-MS/MS, monitoring multiple ion transitions for the analyte and potential interferences can help identify co-eluting species.

Troubleshooting Guide: Co-elution Issues with this compound

This guide provides a systematic approach to diagnosing and resolving co-elution problems during the analysis of this compound.

Problem: Poor peak shape or suspected co-elution in the chromatogram of this compound.

Below is a troubleshooting workflow to address this issue:

Caption: Troubleshooting workflow for co-elution issues.

Detailed Troubleshooting Steps:

Step 1: Verify System Performance

  • Action: Inject a standard solution of this compound.

  • Check: Assess peak shape, retention time stability, and system backpressure.

  • Interpretation: If the peak shape is poor with a pure standard, the issue may lie with the column or the HPLC system itself. Consider replacing the column or performing system maintenance.

Step 2: Chromatographic Method Optimization

If the system is performing as expected, the issue is likely due to the analytical method's inability to resolve this compound from interfering compounds.

  • 2a. Modify the Mobile Phase Gradient:

    • Rationale: A shallower gradient can increase the separation between closely eluting compounds.

    • Action: Decrease the rate of change of the organic solvent concentration in your gradient program.

  • 2b. Adjust Mobile Phase pH:

    • Rationale: The retention of acidic compounds like this compound is highly dependent on the mobile phase pH.

    • Action: Adjust the pH of the aqueous mobile phase. A lower pH (e.g., using formic acid) will typically increase the retention of acidic analytes on a C18 column.

  • 2c. Change the Organic Modifier:

    • Rationale: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation.

    • Action: If using acetonitrile, try substituting it with methanol in the mobile phase.

  • 2d. Select a Different Stationary Phase:

    • Rationale: If mobile phase optimization is insufficient, a different column chemistry may be required.

    • Action: Consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.

Step 3: Enhance Sample Preparation

  • Rationale: A more rigorous sample cleanup can remove interfering matrix components and some metabolites.

  • Action:

    • Solid Phase Extraction (SPE): Develop an SPE method to selectively isolate this compound.

    • Liquid-Liquid Extraction (LLE): Optimize the pH and organic solvent for LLE to improve the removal of interferences.

Experimental Protocols

Representative LC-MS/MS Method for this compound in Human Plasma

This protocol is a representative method based on common practices for the analysis of similar acidic metabolites.

Experimental_Workflow sample_collection 1. Plasma Sample Collection protein_precipitation 2. Protein Precipitation (Acetonitrile with Internal Standard) sample_collection->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant_transfer 4. Supernatant Transfer centrifugation->supernatant_transfer evaporation 5. Evaporation to Dryness supernatant_transfer->evaporation reconstitution 6. Reconstitution (in Mobile Phase A) evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Sample preparation and analysis workflow.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d2).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear gradient to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.1-5.0 min: Return to 10% B and equilibrate

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Illustrative):

    • This compound: Q1 196.1 -> Q3 77.1

    • Internal Standard (this compound-d2): Q1 198.1 -> Q3 77.1

Data Presentation

The following tables provide illustrative data for the retention times and mass-to-charge ratios of this compound and potential interfering compounds under the representative LC-MS/MS conditions described above.

Table 1: Illustrative Retention Times on a C18 Column

CompoundExpected Retention Time (min)Potential for Co-elution
This compound ~ 2.5 -
Flupirtine~ 3.2Low
D-13223 (N-acetylated metabolite)~ 2.8Moderate
Mercapturic Acid Derivatives~ 2.2High
Endogenous Plasma Component 1~ 2.5High
Endogenous Plasma Component 2~ 2.9Low

Table 2: Illustrative Mass-to-Charge Ratios (m/z) in Negative Ion Mode

CompoundPrecursor Ion (Q1)Product Ion (Q3)
This compound 196.1 77.1
Flupirtine303.1 (in positive mode)-
D-13223345.1 (in positive mode)-
Mercapturic Acid DerivativesVariableVariable
Potential Endogenous Interference196.1Variable

Note: The quantitative data presented in these tables are illustrative and may vary depending on the specific experimental conditions, instrumentation, and biological matrix. Method validation is essential to confirm the actual retention times and mass transitions.

References

Technical Support Center: 4-Fluorohippuric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of 4-Fluorohippuric acid (4-FHA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in 4-FHA analysis can originate from various sources, broadly categorized as system-related, sample-related, and solvent/reagent-related.

  • System-Related:

    • Carryover: Residual 4-FHA from a previous high-concentration sample adsorbing to surfaces in the autosampler (needle, valve, tubing) or the analytical column.[1][2][3]

    • Leachables: Compounds migrating from system components like tubing, seals, and solvent bottles into the mobile phase.[4]

    • Ion Source Contamination: Accumulation of non-volatile salts and sample components in the mass spectrometer's ion source.

  • Sample-Related:

    • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of 4-FHA, leading to inaccurate quantification.

    • Sample Preparation: Contaminants can be introduced from collection tubes, pipette tips, and extraction solvents.

  • Solvent/Reagent-Related:

    • Mobile Phase: Impurities in solvents, water, or additives (e.g., formic acid, ammonium (B1175870) acetate) can introduce background noise and ghost peaks.[5]

    • Glassware: Improperly cleaned glassware can be a significant source of contamination.

Q2: What is "carryover" and how can I determine if it's affecting my 4-FHA analysis?

A2: Carryover is the appearance of a small peak at the retention time of 4-FHA in a blank injection immediately following a high-concentration sample. To confirm carryover, inject a blank solvent after your highest calibrator. According to regulatory guidelines, the response of any carryover peak should not exceed 20% of the response of the Lower Limit of Quantitation (LLOQ) standard.[6]

Q3: I'm observing peak tailing for my this compound peak. What could be the cause?

A3: Peak tailing for acidic compounds like 4-FHA is often due to secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the acidic proton of 4-FHA, causing tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of 4-FHA, both the ionized and non-ionized forms will be present, which can lead to peak distortion.

  • Column Contamination: Accumulation of matrix components on the column frit or stationary phase can also cause peak tailing.

Q4: What is the pKa of this compound and why is it important?

Knowing the pKa is crucial for mobile phase optimization. To ensure sharp, symmetrical peaks and minimize secondary interactions, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the pKa of the analyte. For 4-FHA, a mobile phase pH of around 2.0-2.5 would be a good starting point.

Section 2: Troubleshooting Guides

This section provides systematic approaches to identify and resolve common contamination issues.

Troubleshooting Carryover

Problem: A significant peak for 4-FHA is observed in a blank injection following a high-concentration sample.

Troubleshooting Workflow:

Carryover_Troubleshooting start High Carryover Detected autosampler Isolate Autosampler as Source (Inject blank without column) start->autosampler column Isolate Column as Source (Install new column) autosampler->column Contamination absent wash_solvent Optimize Wash Solvents autosampler->wash_solvent Contamination persists column_wash Implement Stronger Column Wash column->column_wash Contamination persists with new column end Carryover Resolved column->end Contamination resolved wash_protocol Optimize Wash Protocol wash_solvent->wash_protocol wash_protocol->end passivation Consider System Passivation column_wash->passivation passivation->end

Caption: A logical workflow for troubleshooting carryover issues.

Detailed Steps:

  • Isolate the Source:

    • Autosampler vs. Column: Replace the analytical column with a zero-dead-volume union and inject a blank. If the carryover peak is still present, the autosampler is the primary source. If it disappears, the column is the likely culprit.

  • Addressing Autosampler Carryover:

    • Optimize Wash Solvents: The wash solvent should be strong enough to dissolve 4-FHA. Since 4-FHA is a polar acidic compound, a good starting point for a wash solution is a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to ensure the analyte is in its more soluble ionized form.

    • Optimize Wash Protocol: Increase the volume and/or number of needle washes. Employing a pre-injection and post-injection wash can be more effective.

  • Addressing Column Carryover:

    • Implement a Stronger Column Wash: After each analytical run, flush the column with a high percentage of organic solvent to remove strongly retained compounds. For stubborn contamination, a more rigorous cleaning protocol may be necessary (see Section 3).

Troubleshooting Ghost Peaks

Problem: Extraneous peaks appear in the chromatogram, even in blank injections, that do not correspond to the analyte of interest.

Troubleshooting Workflow:

Ghost_Peak_Troubleshooting start Ghost Peaks Observed mobile_phase Check Mobile Phase (Prepare fresh solvents and additives) start->mobile_phase system_flush Perform System Flush mobile_phase->system_flush Peaks persist end Ghost Peaks Eliminated mobile_phase->end Peaks resolved sample_prep Investigate Sample Preparation (Analyze solvent blanks) system_flush->sample_prep vials_septa Check Vials and Septa sample_prep->vials_septa Peaks persist vials_septa->end

Caption: A systematic approach to identifying the source of ghost peaks.

Detailed Steps:

  • Mobile Phase Check: Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives from a new bottle. Contaminants in the mobile phase are a common cause of ghost peaks.[5]

  • System Flush: If fresh mobile phase does not resolve the issue, perform a systematic flush of the entire LC system (see Section 3).

  • Sample Preparation Blank: Prepare a "mock" sample by going through the entire sample preparation procedure with only the solvents and reagents used. This will help identify if the contamination is introduced during sample processing.

  • Vials and Septa: Analyze a blank solvent from a new, previously unopened vial with a new septum to rule out contamination from these sources.

Section 3: Experimental Protocols

General System and Column Cleaning Protocol

This protocol is a general guideline and can be adapted based on the suspected contaminant.

Materials:

  • HPLC-grade or LC-MS grade water

  • HPLC-grade or LC-MS grade isopropanol

  • HPLC-grade or LC-MS grade acetonitrile

  • HPLC-grade or LC-MS grade methanol

  • 0.1% Formic acid solution (optional, for acidic contaminants)

  • 0.1% Ammonium hydroxide (B78521) solution (optional, for basic contaminants)

Procedure:

  • Disconnect the Column: Remove the analytical column and replace it with a union.

  • Flush the System: Flush the entire LC system (pump, autosampler, tubing) sequentially with the following solvents for at least 30 minutes each at a flow rate of 1-2 mL/min:

    • Isopropanol

    • Methanol

    • Acetonitrile

    • Water

  • Column Cleaning (if necessary):

    • Reverse Flush: If the column manufacturer allows, reverse the column direction.

    • Solvent Sequence: Flush the column with a series of solvents of decreasing and then increasing polarity. A typical sequence for a C18 column is:

      • 95:5 Water:Acetonitrile (to remove buffers)

      • Methanol

      • Acetonitrile

      • Isopropanol (a strong solvent for many organic contaminants)

      • Acetonitrile

      • Methanol

      • 95:5 Water:Acetonitrile

    • Acid/Base Wash (for ionic contaminants): If you suspect ionic contaminants, you can include a wash with a weak acid or base. For 4-FHA, an acidic wash might be beneficial. A common procedure is to wash with 0.1% formic acid in water, followed by a thorough water wash to remove the acid before introducing organic solvents.

  • Re-equilibration: After cleaning, re-install the column in the correct flow direction and equilibrate with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

Optimizing Autosampler Wash

Objective: To find the most effective wash solvent and protocol to minimize carryover of 4-FHA.

Procedure:

  • Prepare a High-Concentration Standard: Prepare a solution of 4-FHA at a concentration at least 100-fold higher than your LLOQ.

  • Initial Carryover Assessment:

    • Inject the high-concentration standard.

    • Immediately follow with three blank injections using your standard method.

    • Quantify the 4-FHA peak in the first blank injection.

  • Test Different Wash Solvents: Prepare a series of wash solutions with varying compositions. For 4-FHA, consider the following:

    • Solvent A: 50:50 Acetonitrile:Water

    • Solvent B: 50:50 Methanol:Water

    • Solvent C: 50:50 Acetonitrile:Water with 0.1% Formic Acid

    • Solvent D: 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide

  • Evaluate Wash Solvent Efficacy: For each wash solvent, repeat the carryover assessment (steps 2a-2c), ensuring the autosampler is programmed to use the test wash solvent.

  • Optimize Wash Volume and Cycles: Once the most effective wash solvent is identified, experiment with increasing the wash volume and the number of wash cycles (e.g., from one to three cycles) to see if carryover can be further reduced.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data relevant to contamination issues in 4-FHA analysis.

Table 1: Regulatory Guidance on Carryover Limits

ParameterAcceptance CriteriaReference
CarryoverThe response in a blank sample following the highest calibration standard should be ≤ 20% of the response of the LLOQ.FDA Bioanalytical Method Validation Guidance

Table 2: Predicted pKa Values of this compound and Related Compounds

CompoundPredicted pKaReference
p-Methylhippuric acid3.74[9]
p-Hydroxyhippuric acid3.24[10]
This compound (estimated) 3.0 - 4.0

Table 3: Example of Wash Solvent Efficacy for Carryover Reduction of a Polar Acidic Compound

Wash SolventCarryover (% of LLOQ)
50:50 Acetonitrile:Water35%
50:50 Methanol:Water42%
50:50 Acetonitrile:Water + 0.1% Formic Acid15%
50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide< 5%

Note: This is example data and the optimal wash solvent for 4-FHA should be determined experimentally.

Section 5: Signaling Pathways and Workflows

The following diagrams illustrate logical relationships and workflows for troubleshooting contamination issues.

Contamination_Source_Identification Contamination Contamination Observed Systematic_Checks Systematic Checks Contamination->Systematic_Checks Blank_Injection Inject Blank Solvent Systematic_Checks->Blank_Injection Fresh_Mobile_Phase Prepare Fresh Mobile Phase Blank_Injection->Fresh_Mobile_Phase Peak Persists Solved Source Identified Blank_Injection->Solved No Peak New_Vial_Septum Use New Vial and Septum Fresh_Mobile_Phase->New_Vial_Septum Peak Persists Fresh_Mobile_Phase->Solved No Peak System_Flush Perform System Flush New_Vial_Septum->System_Flush Peak Persists New_Vial_Septum->Solved No Peak System_Flush->Solved No Peak

Caption: A decision tree for identifying the general source of contamination.

References

Technical Support Center: 4-Fluorohippuric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for 4-Fluorohippuric acid (4-FHA) analysis, particularly in biological matrices like urine using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for this compound in urine?

A1: While a specific validated range for this compound is not widely published, a typical starting point for structurally similar compounds like hippuric acid in urine is in the low µg/mL to high µg/mL range. For example, a range of 1-1000 µg/mL is often used for hippuric acid.[1] The optimal range for your assay should be determined during method development and validation, ensuring it covers the expected concentrations in your study samples.

Q2: What is an appropriate internal standard (IS) for 4-FHA analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-¹³C₆ or this compound-D₅. SIL-IS have nearly identical chemical and physical properties to the analyte, which helps to accurately compensate for matrix effects and variability during sample preparation.[2][3][4] If a SIL-IS is not commercially available, a structural analog may be used, but it requires more rigorous validation to ensure it behaves similarly to 4-FHA during extraction and ionization.

Q3: How can I minimize matrix effects when analyzing 4-FHA in urine?

A3: Urine is a complex matrix that can cause significant ion suppression or enhancement in LC-MS/MS analysis.[5] To minimize these effects, several strategies can be employed:

  • Sample Dilution: A simple and effective method is to dilute the urine sample, which reduces the concentration of interfering matrix components.[5]

  • Protein Precipitation: For urine samples with high protein content, precipitation with a solvent like acetonitrile (B52724) can help clean up the sample.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte. Mixed-mode or polymeric reversed-phase cartridges are often good starting points for acidic compounds like 4-FHA.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate 4-FHA from the urine matrix.

Q4: What are the acceptance criteria for a calibration curve?

A4: According to regulatory guidelines (e.g., FDA, EMA), a calibration curve should meet the following general criteria:

  • A correlation coefficient (r²) of ≥ 0.99 is generally expected.

  • The calibration standards should have an accuracy of within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[6]

  • At least 75% of the non-zero calibration standards should meet the accuracy criteria, including the LLOQ and the highest concentration standard.

Troubleshooting Guides

Problem 1: Poor Linearity (r² < 0.99)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Standard Preparation - Prepare fresh calibration standards from a new stock solution.- Verify the purity and correct weighing of the reference standard.- Ensure accurate serial dilutions and use calibrated pipettes.
Analyte Instability - Investigate the stability of 4-FHA in the solvent used for standards. Some compounds can degrade at room temperature.- Prepare standards fresh before each run if stability is a concern.[7]
Detector Saturation - If the curve flattens at high concentrations, the detector may be saturated.- Reduce the injection volume or dilute the high-concentration standards.- Extend the calibration range to include lower concentrations if necessary.
Matrix Effects - If using matrix-matched calibrators, the variability in the matrix between different lots can affect linearity.- Implement a more effective sample cleanup procedure (e.g., SPE, LLE) to reduce matrix components.
Instrumental Issues - Clean the MS source and check for vacuum issues.- Inspect and clean/replace the GC inlet liner if applicable.[3]
Problem 2: High Variability in Quality Control (QC) Samples

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing, evaporation, reconstitution).- Automate sample preparation steps where possible to improve reproducibility.
Internal Standard (IS) Issues - Verify that the IS is added consistently to all samples and standards.- Check for IS stability in the sample matrix.- If using an analog IS, its extraction recovery and ionization efficiency may differ significantly from the analyte in some samples. Consider switching to a SIL-IS.[2][3]
Sample Inhomogeneity - Ensure urine samples are thoroughly mixed before aliquoting.
Instrument Performance - Check for fluctuations in instrument response by injecting a standard solution multiple times.- Perform system suitability tests before each run.
Problem 3: Low Signal or Poor Sensitivity (High LLOQ)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal MS/MS Parameters - Optimize MRM transitions, collision energy, and other MS parameters for 4-FHA and its IS.- Infuse a standard solution of 4-FHA to maximize the signal response.
Inefficient Ionization - Adjust the mobile phase composition (e.g., pH, organic solvent content) to improve ionization efficiency. Formic acid is commonly added for positive ion mode, and ammonium (B1175870) hydroxide (B78521) for negative ion mode.- Clean the electrospray probe.
Poor Extraction Recovery - Optimize the sample preparation method (e.g., SPE sorbent, wash, and elution solvents) to maximize the recovery of 4-FHA.
Ion Suppression - Improve sample cleanup to remove co-eluting matrix components that suppress the 4-FHA signal.- Adjust the chromatography to separate 4-FHA from the suppression zone.

Quantitative Data Summary

The following table summarizes typical parameters for the analysis of hippuric acid, a close structural analog of 4-FHA. These values can serve as a starting point for method development for 4-FHA.

ParameterTypical Value/RangeReference
Calibration Curve Range (Urine) 1 - 1000 µg/mL[1]
Lower Limit of Quantification (LLOQ) 0.07 - 4 µg/mL (method dependent)[1][8]
Correlation Coefficient (r²) ≥ 0.99[6]
Accuracy (Calibrators & QCs) 85-115% (80-120% for LLOQ)[6]
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)[6]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and QC Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or 50:50 methanol:water).

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare working standards at various concentrations.

  • Calibration Standards: Spike blank urine with the working standard solutions to achieve the desired calibration concentrations. A typical calibration curve consists of a blank (matrix with IS), a zero sample (matrix without analyte or IS), and 6-8 non-zero concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in blank urine at a minimum of three concentration levels: low, medium, and high.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw urine samples and centrifuge to remove particulates. Dilute an aliquot of the urine sample (e.g., 1:1) with an acidic solution (e.g., 0.1% formic acid in water). Add the internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 4-FHA and IS from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a small amount of ammonia (B1221849) for acidic compounds).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Linearity in 4-FHA Calibration Curve start Poor Linearity (r² < 0.99) check_standards Are calibration standards freshly and accurately prepared? start->check_standards prepare_new Prepare fresh standards. Verify calculations and dilutions. check_standards->prepare_new No check_instrument Are instrumental factors optimal? check_standards->check_instrument Yes end_good Linearity Improved prepare_new->end_good instrument_maintenance Clean MS source. Check for leaks. Replace column/liner. check_instrument->instrument_maintenance No check_matrix Are matrix effects significant? check_instrument->check_matrix Yes instrument_maintenance->end_good improve_cleanup Improve sample cleanup (SPE/LLE). Use matrix-matched calibrators. check_matrix->improve_cleanup Yes check_saturation Is the detector saturated? check_matrix->check_saturation No improve_cleanup->end_good dilute_high_std Dilute high concentration standards. Adjust calibration range. check_saturation->dilute_high_std Yes check_saturation->end_good No dilute_high_std->end_good

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental_Workflow LC-MS/MS Analysis Workflow for 4-FHA in Urine start Urine Sample Collection add_is Add Internal Standard (IS) start->add_is sample_prep Sample Preparation (e.g., SPE or LLE) add_is->sample_prep evap_recon Evaporation and Reconstitution sample_prep->evap_recon lc_ms_analysis LC-MS/MS Analysis evap_recon->lc_ms_analysis data_processing Data Processing (Integration, Calibration) lc_ms_analysis->data_processing quantification Quantification of 4-FHA data_processing->quantification

References

Technical Support Center: Analysis of 4-Fluorohippuric Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorohippuric acid in urine samples. Our goal is to help you mitigate ion suppression and ensure accurate, reproducible results in your LC-MS/MS analyses.

Troubleshooting Guides

Ion suppression is a common challenge when analyzing analytes in complex biological matrices like urine. This phenomenon, primarily occurring in the electrospray ionization (ESI) source, can lead to reduced analyte signal, poor sensitivity, and inaccurate quantification. The primary causes include competition for ionization with co-eluting matrix components, and changes in the physical properties of the ESI droplets caused by non-volatile matrix components.

Below is a summary of common sample preparation techniques to reduce ion suppression for acidic compounds like this compound in urine.

Comparison of Sample Preparation Techniques
Method Principle Reported Recovery (%) Matrix Effect Reduction Advantages Disadvantages
Dilute-and-Shoot Reduces the concentration of matrix components by diluting the sample with a suitable solvent.>95% (Analyte dependent)Variable, often insufficient for complex matrices.Simple, fast, and inexpensive.May not be suitable for trace-level analysis due to analyte dilution. Significant ion suppression can persist.[1]
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).85-100%Moderate. Removes proteins but many other matrix components remain.Relatively simple and fast.Can still result in significant ion suppression from phospholipids (B1166683) and other small molecules.
Liquid-Liquid Extraction (LLE) Partitions the analyte of interest from the aqueous urine sample into an immiscible organic solvent based on its physicochemical properties.77.4% (for a panel of organic acids)[2][3]Good. Removes many polar interfering compounds.Cost-effective and can provide clean extracts.[2][3]Can be labor-intensive, time-consuming, and may use large volumes of organic solvents.[4]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a small volume of solvent.84.1% (for a panel of organic acids)[2][3]Excellent. Provides very clean extracts by selectively isolating the analyte.High recovery and excellent removal of interferences. Can be automated.Can be more expensive and requires method development to optimize the sorbent and elution conditions.

Note: The quantitative data presented are based on studies of hippuric acid and other urinary organic acids, serving as a proxy for this compound due to the lack of specific published data. Actual performance may vary.

Experimental Protocols

Here are detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are generally effective for reducing ion suppression for acidic compounds in urine.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for extracting acidic compounds from urine.[2][3][5]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 5 minutes to pellet any particulate matter.

  • Acidification:

    • Pipette 1 mL of the urine supernatant into a clean 15 mL glass tube.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Acidify the urine to a pH of approximately 2-3 by adding 100 µL of 1 M HCl. Vortex to mix. Acidic conditions ensure that this compound is in its neutral form, facilitating its extraction into an organic solvent.[5]

  • Extraction:

    • Add 5 mL of ethyl acetate (B1210297) to the acidified urine sample.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on methods for extracting hippuric acid derivatives from urine using a mixed-mode anion exchange SPE cartridge.[6]

  • Cartridge Conditioning:

    • Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Dilute 0.5 mL of centrifuged urine with 0.5 mL of 2% formic acid in water.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Troubleshooting Workflow for Ion Suppression

If you are experiencing low signal intensity, poor reproducibility, or a loss of sensitivity for this compound, follow this troubleshooting workflow.

IonSuppressionTroubleshooting start Start: Low Signal/Poor Reproducibility for this compound check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response is Stable and High check_is->is_ok Yes is_low IS Response is Low or Variable check_is->is_low No matrix_effect Evaluate Matrix Effect: Perform post-column infusion or compare pre- vs. post-extraction spike is_ok->matrix_effect Suggests Matrix Effect on Analyte system_issue Troubleshoot LC-MS System: - Check for leaks - Clean ion source - Verify mobile phase composition is_low->system_issue Indicates a Systemic Issue suppression_confirmed Implement Strategy to Reduce Ion Suppression matrix_effect->suppression_confirmed Suppression Confirmed dilute dilute suppression_confirmed->dilute Option 1 extraction extraction suppression_confirmed->extraction Option 2 chromatography chromatography suppression_confirmed->chromatography Option 3 d_and_s Dilute-and-Shoot: Dilute urine 1:10 or higher with initial mobile phase. dilute->d_and_s re_evaluate1 Evaluate Signal and Reproducibility d_and_s->re_evaluate1 Re-analyze success End: Method Optimized re_evaluate1->success Issue Resolved extraction_method Implement Extraction: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) extraction->extraction_method re_evaluate2 Evaluate Signal and Reproducibility extraction_method->re_evaluate2 Re-analyze re_evaluate2->success Issue Resolved chrom_optimization Optimize Chromatography: - Use a smaller particle size column (UPLC) - Adjust gradient to better separate analyte from matrix components chromatography->chrom_optimization re_evaluate3 Evaluate Signal and Reproducibility chrom_optimization->re_evaluate3 Re-analyze re_evaluate3->success Issue Resolved

Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis in urine?

A1: Ion suppression is a type of matrix effect where the signal of the target analyte (this compound) is reduced due to the presence of other components in the urine sample. This occurs in the ion source of the mass spectrometer, where co-eluting matrix components compete for ionization, leading to a decrease in the number of analyte ions that reach the detector. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. Urine is a particularly complex matrix containing high concentrations of salts, urea, and other endogenous compounds that can cause significant ion suppression.

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method is to perform a post-column infusion experiment. In this setup, a standard solution of this compound is continuously infused into the LC flow after the analytical column. When a blank urine extract is injected, any dip in the constant signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[7]

Q3: Is 'dilute-and-shoot' a good method for reducing ion suppression for this compound?

A3: While 'dilute-and-shoot' is the simplest and quickest sample preparation method, its effectiveness depends on the required sensitivity of the assay. Diluting the urine sample reduces the concentration of interfering matrix components, but it also dilutes the this compound.[1] If trace-level detection is required, this method may not provide sufficient sensitivity. For more complex urine matrices, significant ion suppression can still occur even after dilution.

Q4: Which is better for cleaning up urine samples for this compound analysis: LLE or SPE?

A4: Both LLE and SPE are effective at reducing ion suppression by removing interfering matrix components. SPE often provides cleaner extracts and higher analyte recovery compared to LLE.[2][3] However, SPE can be more costly and requires more extensive method development. LLE is a cost-effective alternative that can also yield good results.[2][3] The choice between the two often depends on the specific requirements of the assay, available resources, and desired sample throughput.

Q5: Can I use an atmospheric pressure chemical ionization (APCI) source instead of ESI to reduce ion suppression?

A5: APCI is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase. However, the choice of ionization source depends on the physicochemical properties of the analyte. ESI is typically more suitable for polar and thermally labile compounds like this compound. While switching to APCI might reduce ion suppression, it could also result in a lower overall signal for your analyte.

Q6: How does the choice of internal standard affect the compensation for ion suppression?

A6: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 13C- or 15N-labeled this compound). A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate correction of the analyte signal, as the ratio of the analyte to the internal standard remains constant even if both signals are suppressed.

Mechanism of Ion Suppression in ESI

The following diagram illustrates the key mechanisms of ion suppression in an electrospray ionization source when analyzing complex samples like urine.

IonSuppressionMechanism cluster_source ESI Droplet cluster_process Ionization Process cluster_outcome Outcome analyte This compound (Analyte) competition Competition for Charge and Surface Access matrix Matrix Components (Salts, Urea, etc.) evaporation Solvent Evaporation competition->evaporation High matrix concentration - Increases viscosity - Increases surface tension gas_phase Gas Phase Ion Formation evaporation->gas_phase Incomplete desolvation reduces ion release suppressed_signal Reduced Analyte Signal (Ion Suppression) gas_phase->suppressed_signal Fewer analyte ions reach the gas phase ms_detector Mass Spectrometer Detector suppressed_signal->ms_detector

Mechanism of ion suppression in the ESI source.

References

Validation & Comparative

Validation of 4-Fluorohippuric Acid as a Flupirtine Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener.[1] Due to its unique mechanism of action and potential for hepatotoxicity, monitoring its metabolism in patients is crucial for ensuring safety and efficacy.[2][3] Biomarkers of drug exposure are essential tools in clinical pharmacology and drug development for assessing compliance, studying pharmacokinetics, and understanding drug-induced toxicity. This guide provides a comprehensive validation and comparison of 4-Fluorohippuric acid as a urinary biomarker for flupirtine against other potential analytes.

Flupirtine Metabolism

Flupirtine undergoes extensive metabolism in the liver, leading to the formation of two primary metabolites: this compound and an N-acetylated analogue, D13223.[4][5][6] The metabolic process involves hydrolysis of the carbamate (B1207046) group, oxidative degradation of the fluorobenzyl side chain, and subsequent acetylation or conjugation.[2]

The N-acetylated metabolite, D13223, is pharmacologically active, retaining approximately 20-30% of the analgesic potency of the parent drug, flupirtine.[1][4][6] In contrast, this compound is formed via oxidative degradation. These primary metabolites can be further oxidized and then conjugated with glycine (B1666218) before excretion.[4] A significant portion of the administered flupirtine dose, around 72%, is excreted in the urine as the parent drug and its metabolites.[4][7]

Flupirtine_Metabolism cluster_0 Hepatic Metabolism cluster_1 Excretion Flupirtine Flupirtine Hydrolysis Hydrolysis (Carboxylesterase) Flupirtine->Hydrolysis Step 1a Oxidation Oxidative Degradation (Peroxidase Enzymes) Flupirtine->Oxidation Step 1b Acetylation Acetylation (NAT1, NAT2) Hydrolysis->Acetylation Step 2a Metabolite_4FHA This compound Oxidation->Metabolite_4FHA Metabolite_D13223 D13223 (Active Metabolite) Acetylation->Metabolite_D13223 Urine Urinary Excretion Metabolite_D13223->Urine Metabolite_4FHA->Urine

Caption: Metabolic pathway of Flupirtine to its primary metabolites.

Biomarker Comparison: this compound vs. Alternatives

An ideal biomarker should be specific to the exposure, easily detectable, and its concentration should correlate with the dose of the parent drug. Here, we compare the primary urinary biomarkers for flupirtine exposure.

FeatureFlupirtine (Parent Drug)This compoundD13223 (N-acetylated Metabolite)
Biomarker Type Parent DrugMetaboliteActive Metabolite
Pharmacological Activity HighGenerally considered inactive[4]Active (20-30% of Flupirtine)[4][5]
Metabolic Step N/AProduct of oxidative degradationProduct of hydrolysis and acetylation[2]
Specificity to Flupirtine HighHighHigh
Suitability Suitable for direct exposure but may have lower concentrations in urine compared to metabolites.Excellent. As a major, specific downstream product, its presence confirms not just exposure but also metabolic processing of the drug.Good. Its presence confirms metabolism, but its own pharmacological activity complicates direct correlation to parent drug dose without considering its own clearance and effect.

Experimental Protocols

The quantitative analysis of this compound and other flupirtine-related compounds in biological matrices like urine or plasma is typically performed using chromatographic techniques coupled with mass spectrometry.

Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound.

  • Sample Collection and Preparation:

    • Collect 24-hour urine samples from subjects.

    • To an aliquot (e.g., 1.0 mL) of urine, add an internal standard (e.g., an isotopically labeled version of the analyte) to correct for extraction variability.

    • Perform a sample clean-up step. This can be a simple protein precipitation with a solvent like acetonitrile (B52724) or a more specific Solid-Phase Extraction (SPE) for higher purity.[8]

    • Centrifuge the sample to pellet any precipitates and transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Separation (LC):

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Use a reverse-phase column (e.g., C18 or C8) to separate this compound from other urinary components.[9][10]

    • The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient to ensure good peak separation.

  • Detection and Quantification (MS/MS):

    • The eluent from the HPLC column is directed into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[7]

    • Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection Spiking 2. Internal Standard Spiking Urine_Sample->Spiking Extraction 3. Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LC 5. LC Separation Evaporation->LC MS 6. MS/MS Detection (MRM) LC->MS Quant 7. Quantification vs. Standard Curve MS->Quant Report 8. Report Concentration Quant->Report

Caption: General workflow for biomarker quantification using LC-MS/MS.

Summary

This compound is a valid and reliable biomarker for monitoring flupirtine exposure. It is a major metabolite, highly specific to the parent drug, and its inactive nature simplifies pharmacokinetic analysis compared to the active metabolite D13223. Standard analytical techniques such as LC-MS/MS provide the necessary sensitivity and specificity for its accurate quantification in urine, making it an excellent choice for clinical and research applications.

References

A Comparative Analysis of 4-Fluorohippuric Acid and Other Flupirtine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Understanding the pharmacological and toxicological profiles of these metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This guide provides a detailed comparison of 4-Fluorohippuric acid with other major flupirtine metabolites, including the pharmacologically active N-acetylated metabolite (D13223) and mercapturic acid derivatives. The information presented is supported by experimental data to aid researchers and drug development professionals in their understanding of flupirtine's metabolic fate.

Metabolic Pathways of Flupirtine

Flupirtine is primarily metabolized in the liver through two main pathways: hydrolysis and subsequent acetylation, and oxidative degradation. The hydrolysis of the carbamate (B1207046) group, followed by N-acetylation, results in the formation of the active metabolite D13223.[1] Oxidative degradation of the p-fluorobenzyl moiety leads to the formation of p-fluorobenzoic acid, which is then conjugated with glycine (B1666218) to form this compound.[1] Additionally, reactive quinone diimine intermediates can be formed, which are subsequently conjugated with glutathione (B108866) to produce mercapturic acid derivatives.[2]

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolysis_Acetylation Hydrolysis & Acetylation Flupirtine->Hydrolysis_Acetylation Oxidative_Degradation Oxidative Degradation & Glycine Conjugation Flupirtine->Oxidative_Degradation Quinone_Diimine_Formation Oxidative Metabolism (Quinone Diimine Intermediate) Flupirtine->Quinone_Diimine_Formation D13223 D13223 (Active Metabolite) Hydrolysis_Acetylation->D13223 Fluorohippuric_Acid This compound (Inactive Metabolite) Oxidative_Degradation->Fluorohippuric_Acid GSH_Conjugation Glutathione Conjugation Quinone_Diimine_Formation->GSH_Conjugation Mercapturic_Acid_Derivatives Mercapturic Acid Derivatives GSH_Conjugation->Mercapturic_Acid_Derivatives

Caption: Metabolic pathways of flupirtine.

Quantitative Comparison of Flupirtine and its Metabolites

The following tables summarize the available quantitative data for flupirtine and its major metabolites. This information is essential for understanding their relative abundance and potential contribution to the overall pharmacological and toxicological profile of flupirtine.

Table 1: Pharmacokinetic Parameters of Flupirtine and its Active Metabolite D13223 in Human Plasma (after a single 100 mg oral dose)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)
Flupirtine7731.64335
D132231504.01850

Data from a bioequivalence study in healthy volunteers.

Table 2: Urinary Excretion of Flupirtine and its Metabolites

Compound/MetabolitePercentage of Dose Excreted in Urine
Unchanged Flupirtine & D13223~15% of bioavailable dose
This compound~20% of the dose
Mercapturic Acid Derivatives~8-12% of bioavailable dose

Comparative Analysis of Metabolite Profiles

This compound
  • Formation: this compound is a product of the oxidative degradation of the p-fluorobenzyl group of flupirtine, followed by conjugation with glycine.[1]

  • Pharmacological Activity: It is considered to be a pharmacologically inactive metabolite.[1]

  • Toxicity: Specific toxicological data for this compound is limited. However, its formation represents a detoxification pathway.

D13223 (N-acetylated metabolite)
  • Formation: This metabolite is formed through hydrolysis of the carbamate moiety of flupirtine, followed by N-acetylation.[1]

  • Pharmacological Activity: D13223 is an active metabolite, possessing 20-30% of the analgesic potency of the parent drug, flupirtine.[3][4]

  • Toxicity: D13223 is oxidized to a much lesser extent than flupirtine, suggesting a lower potential for the formation of reactive quinone diimine intermediates and potentially lower hepatotoxicity.[5]

Mercapturic Acid Derivatives
  • Formation: These metabolites are formed from the conjugation of reactive quinone diimine intermediates with glutathione.[2] Their presence in urine is an indicator of the formation of these potentially toxic intermediates.[2]

  • Pharmacological Activity: They are considered to be detoxification products and are not expected to have significant pharmacological activity.

  • Toxicity: The formation of the precursor, quinone diimines, is associated with the hepatotoxicity observed with flupirtine.[2] Therefore, the extent of mercapturic acid derivative formation can be an indirect marker of the potential for liver injury.

Experimental Protocols

Quantification of Flupirtine and its Metabolites in Human Plasma and Urine by LC-MS/MS

This section outlines a general experimental workflow for the simultaneous quantification of flupirtine, D13223, and this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma/Urine Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometric Detection (MRM mode) Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Methodological Parameters:

  • Sample Preparation:

    • To 200 µL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog of flupirtine).

    • Precipitate proteins by adding 800 µL of acetonitrile (B52724).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[7]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[8]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential of flupirtine and its metabolites to cause cell death, providing an indication of their relative toxicity.

Experimental Workflow:

MTT_Assay_Workflow Cell_Seeding Seed HepG2 cells in a 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat cells with varying concentrations of Flupirtine and its metabolites Incubation_24h->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizing_Agent Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizing_Agent Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizing_Agent->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability

Caption: Workflow for MTT cytotoxicity assay.

Key Steps:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in 96-well plates.

  • Treatment: Cells are exposed to various concentrations of flupirtine, this compound, D13223, and a vehicle control.

  • MTT Addition: After an incubation period (e.g., 24-48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control-treated cells.

Conclusion

The metabolic profile of flupirtine is complex, involving the formation of both active and inactive metabolites. This compound is a major, yet inactive, metabolite, representing a significant elimination pathway. In contrast, the N-acetylated metabolite, D13223, retains a portion of the parent drug's analgesic activity. The formation of mercapturic acid derivatives, while a detoxification process, indicates the generation of potentially hepatotoxic quinone diimine intermediates. A thorough understanding of the quantitative and qualitative differences between these metabolites is paramount for a complete risk-benefit assessment of flupirtine and for the development of safer analgesic alternatives. The provided experimental protocols offer a framework for researchers to further investigate the properties of these compounds.

References

Comparative Analysis of 4-Fluorohippuric Acid: A Metabolite Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the biological activity of metabolites is crucial for assessing the efficacy and safety of parent compounds. This guide provides a comparative analysis of 4-Fluorohippuric acid, primarily recognized as a metabolite of the non-opioid analgesic flupirtine (B1215404), against its non-fluorinated analog, hippuric acid. While initial interest may lie in the direct biological activity of this compound, current scientific literature points towards its role as a biologically inactive endpoint of flupirtine metabolism.[1] This guide will objectively present the available data, or lack thereof, for this compound and contrast it with the known biological activities of hippuric acid, supported by experimental data and detailed protocols.

Executive Summary
  • This compound: Predominantly identified as a major, yet biologically inactive, metabolite of the analgesic drug flupirtine.[1] Its formation is a result of the metabolic breakdown of flupirtine.

  • Hippuric Acid: A well-studied endogenous metabolite that exhibits biological activity, notably pro-inflammatory effects through the TLR-MyD88 signaling pathway.[2]

  • Comparative Insight: The comparison between these two molecules offers valuable insights into how structural modifications, such as fluorination, can significantly alter biological activity. This is a critical consideration in drug design and development.

Data Presentation: A Comparative Overview

Due to the classification of this compound as an inactive metabolite, there is a significant lack of quantitative data regarding its direct biological activity. The following table, therefore, focuses on the established biological activities of hippuric acid, which can serve as a benchmark for future studies aiming to confirm the inert nature of its fluorinated counterpart.

Table 1: Comparison of Biological Activity

Biological ActivityHippuric AcidThis compound
Pro-inflammatory Activity Potentiates M1-like macrophage polarization (LPS + IFNγ)[2]Data not available; presumed inactive
Signaling Pathway Enhances pro-inflammatory responses via TLR-MyD88 signaling[2]Data not available; presumed inactive
Metabolic Origin Conjugate of benzoic acid and glycine[3][4]Metabolite of flupirtine[1][5]

Visualizing the Metabolic and Signaling Pathways

To provide a clearer understanding of the context in which this compound is formed and how its analog, hippuric acid, exerts its effects, the following diagrams illustrate the relevant pathways.

cluster_flupirtine Flupirtine Metabolism Flupirtine Flupirtine Hydrolysis Hydrolysis Flupirtine->Hydrolysis Esterases Oxidative_Metabolism Oxidative_Metabolism Flupirtine->Oxidative_Metabolism CYP450 (minor) Descarboethoxyflupirtine Descarboethoxyflupirtine Hydrolysis->Descarboethoxyflupirtine Acetylation Acetylation Descarboethoxyflupirtine->Acetylation N-acetyltransferases D13223 D13223 Acetylation->D13223 4-Fluorobenzylamine 4-Fluorobenzylamine Oxidative_Metabolism->4-Fluorobenzylamine Further_Metabolism Further_Metabolism 4-Fluorobenzylamine->Further_Metabolism Glycine Conjugation 4-Fluorohippuric_acid 4-Fluorohippuric_acid Further_Metabolism->4-Fluorohippuric_acid

Caption: Metabolic pathway of flupirtine leading to the formation of this compound.

cluster_hippuric_acid Hippuric Acid Pro-inflammatory Signaling Hippuric_acid Hippuric_acid TLR TLR Hippuric_acid->TLR Potentiates MyD88 MyD88 TLR->MyD88 Downstream_Signaling Downstream_Signaling MyD88->Downstream_Signaling Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Downstream_Signaling->Pro_inflammatory_Cytokines Increased Production

Caption: Pro-inflammatory signaling pathway potentiated by hippuric acid.

Experimental Protocols for Activity Confirmation

To empirically validate the presumed biological inactivity of this compound, a comparative study with hippuric acid as a positive control is recommended. The following are detailed methodologies for key experiments.

Macrophage Polarization Assay
  • Objective: To determine if this compound influences macrophage polarization, using hippuric acid as a known potentiator of M1 polarization.

  • Cell Line: Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1.

  • Methodology:

    • Culture BMDMs or differentiated THP-1 cells.

    • Treat cells with one of the following conditions:

      • Vehicle control (e.g., DMSO).

      • LPS (100 ng/mL) + IFNγ (20 ng/mL) to induce M1 polarization.

      • Hippuric acid (e.g., 10, 50, 100 µM) + LPS + IFNγ.

      • This compound (e.g., 10, 50, 100 µM) + LPS + IFNγ.

    • Incubate for 24 hours.

    • Analyze M1 macrophage markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arg1) by flow cytometry or qPCR.

    • Measure pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion in the supernatant by ELISA.

  • Expected Outcome: Hippuric acid co-treatment will enhance M1 markers and cytokine production compared to LPS/IFNγ alone. This compound is expected to show no significant difference from the LPS/IFNγ control, indicating a lack of activity.

TLR-MyD88 Signaling Pathway Activation Assay
  • Objective: To investigate if this compound activates or modulates the TLR-MyD88 signaling pathway.

  • Cell Line: HEK293 cells stably expressing a specific TLR (e.g., TLR4) and an NF-κB-luciferase reporter gene.

  • Methodology:

    • Seed the reporter cells in a 96-well plate.

    • Treat cells with:

      • Vehicle control.

      • TLR agonist (e.g., LPS for TLR4).

      • Hippuric acid + TLR agonist.

      • This compound + TLR agonist.

    • Incubate for 6-8 hours.

    • Lyse the cells and measure luciferase activity as an indicator of NF-κB activation.

  • Expected Outcome: The TLR agonist will induce a strong luciferase signal. Hippuric acid will potentiate this signal. This compound is not expected to significantly alter the agonist-induced signal.

Experimental Workflow Visualization

The logical flow for a comprehensive study to confirm the biological inactivity of this compound is depicted below.

cluster_workflow Experimental Workflow for Activity Confirmation Start Start Cell_Culture Cell_Culture Start->Cell_Culture Prepare Cells Treatment Treatment Cell_Culture->Treatment Apply Compounds Macrophage_Polarization_Assay Macrophage_Polarization_Assay Treatment->Macrophage_Polarization_Assay TLR_Signaling_Assay TLR_Signaling_Assay Treatment->TLR_Signaling_Assay Data_Analysis Data_Analysis Macrophage_Polarization_Assay->Data_Analysis TLR_Signaling_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Compare Results

Caption: Workflow for comparing the biological activity of this compound and hippuric acid.

Conclusion

The available evidence strongly suggests that this compound is a biologically inactive metabolite of flupirtine. In contrast, its non-fluorinated analog, hippuric acid, demonstrates clear pro-inflammatory properties. This comparative guide highlights the importance of not assuming biological activity for metabolites, even those with close structural similarity to active compounds. The provided experimental protocols offer a robust framework for formally confirming the inert nature of this compound, which would be a valuable contribution to the understanding of flupirtine's metabolic profile and the structure-activity relationships of hippuric acid derivatives. For drug development professionals, this underscores the critical need for thorough metabolite profiling and activity screening to ensure a comprehensive understanding of a drug candidate's in vivo behavior.

References

Potential Cross-Reactivity of 4-Fluorohippuric Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Fluorohippuric acid in immunoassays. Direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is limited. Therefore, this document focuses on providing a framework for understanding potential interferences based on the principles of immunoassay technology and data from structurally similar compounds, primarily hippuric acid.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a known metabolite of the analgesic drug flupirtine (B1215404).[1][2] Its presence in biological samples can be an indicator of flupirtine administration. Immunoassays are widely used for the detection of small molecules in biological fluids due to their high sensitivity and throughput. However, a common challenge with immunoassays is the potential for cross-reactivity, where the antibodies in the assay bind to molecules that are structurally similar to the target analyte, leading to inaccurate quantification or false-positive results.

Given the structural similarity of this compound to other endogenous and xenobiotic compounds, particularly hippuric acid (a biomarker for toluene (B28343) exposure), understanding its potential for cross-reactivity is crucial for the accurate interpretation of immunoassay results in clinical and research settings.[3][4]

Comparative Analysis of Potential Cross-Reactivity

Antibodies developed for hippuric acid immunoassays are designed to recognize the benzoyl-glycine core structure. The addition of a fluorine atom at the para position of the benzene (B151609) ring in this compound introduces an electronic and minor steric change that could influence antibody binding. The degree of cross-reactivity will depend on the specificity of the antibody used in a particular assay.

Table 1: Potential Cross-Reactivity of this compound in a Hypothetical Hippuric Acid Immunoassay

CompoundStructure% Cross-Reactivity (Hypothetical)Rationale
Hippuric Acid Benzoyl-glycine100%Target analyte
This compound 4-Fluoro-benzoyl-glycineHigh to ModerateHigh structural similarity to hippuric acid. The small, electronegative fluorine atom may have a variable impact on antibody binding depending on the antibody's paratope.
Methylhippuric Acids Methyl-benzoyl-glycineLow to ModerateA monoclonal antibody for hippuric acid showed less reactivity to methylhippuric acids compared to polyclonal antibodies, suggesting that substitutions on the benzene ring can reduce binding affinity.[5]
Benzoic Acid -LowLacks the glycine (B1666218) moiety, which is a key recognition element for anti-hippuric acid antibodies.
Glycine -NegligibleLacks the benzoyl group, a critical part of the epitope.

Disclaimer: The cross-reactivity percentages in this table are hypothetical and intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for the detection of small molecules like hippuric acid and potentially this compound.[3][5][6]

Competitive ELISA Protocol for Small Molecule Quantification

1. Coating:

  • Microtiter plates are coated with a conjugate of the target analyte (or a derivative) and a carrier protein (e.g., Hippuric Acid-BSA).
  • The plate is incubated overnight at 4°C.
  • The coating solution is removed, and the plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites.
  • The plate is incubated for 1-2 hours at room temperature.
  • The blocking buffer is removed, and the plate is washed.

3. Competitive Reaction:

  • Standards, controls, and unknown samples are mixed with a specific primary antibody (e.g., anti-Hippuric Acid antibody).
  • This mixture is added to the coated wells.
  • The plate is incubated for 1-2 hours at room temperature, allowing the free analyte in the sample and the coated analyte to compete for binding to the primary antibody.

4. Detection:

  • The plate is washed to remove unbound antibodies and analytes.
  • A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well.
  • The plate is incubated for 1 hour at room temperature.
  • The plate is washed again to remove the unbound secondary antibody.

5. Signal Generation and Measurement:

  • A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound secondary antibody will convert the substrate, producing a color change.
  • The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
  • The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
  • The concentration of the analyte in the unknown samples is determined by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizing Immunoassay Principles

The following diagrams illustrate the fundamental concepts of competitive immunoassays and cross-reactivity.

Competitive_Immunoassay_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_signal 4. Signal Generation Coating Microtiter Well Coated with Analyte-Protein Conjugate Sample Sample containing Analyte (and potential Cross-Reactants) Well Sample->Well Antibody Primary Antibody Antibody->Well Detection Addition of Enzyme-Labeled Secondary Antibody Signal Addition of Substrate (Color Development) Cross_Reactivity_Concept cluster_analyte High Signal (Low Analyte Concentration) cluster_cross_reactant Low Signal (High Analyte/Cross-Reactant Concentration) Antibody1 Ab CoatedAnalyte1 Coated Analyte Antibody1->CoatedAnalyte1 Binding Analyte1 Analyte Antibody2 Ab Analyte2 Analyte Antibody2->Analyte2 Binding CrossReactant Cross-Reactant (e.g., 4-FHA) Antibody2->CrossReactant Cross-Reactivity CoatedAnalyte2 Coated Analyte

References

A Comparative Analysis of 4-Fluorohippuric Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of 4-Fluorohippuric acid (4-FHA), a key metabolite of the non-opioid analgesic flupirtine (B1215404). The selection of an appropriate quantification method is critical for accurate pharmacokinetic, toxicokinetic, and biomarker studies. This document outlines the performance characteristics and experimental protocols of established and potential methods, including Supercritical Fluid Chromatography (SFC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in making informed decisions.

Executive Summary

The quantification of this compound in biological matrices is most prominently documented using chromatography-mass spectrometry techniques. A validated Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) method has been reported, demonstrating good performance in terms of speed and efficiency. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) also presents a robust and sensitive approach, with established methods for the parent drug and its metabolites. While Gas Chromatography-Mass Spectrometry (GC-MS) is a feasible option, it necessitates a derivatization step to enhance the volatility of 4-FHA, and specific validated methods are less readily available in the literature. Currently, there is no evidence of commercially available ELISA kits specifically for the quantification of this compound.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the available quantitative data for the different analytical methods for this compound. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Analytical MethodAnalyte(s)MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (% Error)Reference
SFC-MS Flupirtine, D-13223, 4-FHAHuman UrineNot explicitly stated for 4-FHANot explicitly stated for 4-FHANot explicitly stated for 4-FHANot explicitly stated for 4-FHA[Hofstetter et al., 2019]
LC-MS/MS Flupirtine and metabolitesSerum, Urine, Feces0.5-500 ng/mL (Serum), 20-5000 ng/mL (Urine, Feces) for Flupirtine & D-132230.5 ng/mL (Serum), 5.0-20 ng/mL (Urine, Feces) for Flupirtine & D-132231.2-13.4%-16.9 to 11.2%[Scheuch et al., 2014][1]
GC-MS Hippuric Acid (structurally similar)Urine5-70 µg/mL1.0-2.5 µg/mLNot specifiedNot specified[De Carvalho et al., 1991][2][3]
ELISA Not Available------

Note: The data for the LC-MS/MS method primarily pertains to flupirtine and its active metabolite D-13223, as specific data for 4-FHA was not detailed in the referenced study[1]. The GC-MS data is for the analogous, non-fluorinated compound, hippuric acid, and serves as an estimation of potential performance for 4-FHA.

Experimental Protocols

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

This method allows for the simultaneous quantification of flupirtine and its acidic and basic metabolites[4].

Sample Preparation:

  • To 100 µL of human urine, add an internal standard.

  • Perform a protein precipitation step using an organic solvent (e.g., acetonitrile).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

SFC-MS Conditions:

  • Column: Polysaccharide-based stationary phase

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol (B129727) with an additive).

  • Detection: Single quadrupole mass spectrometer.

  • Analysis Time: Approximately 7.5 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used and highly sensitive method for the quantification of drugs and their metabolites in biological fluids[1].

Sample Preparation (Liquid-Liquid Extraction):

  • To a specific volume of the biological matrix (serum, urine, or feces homogenate), add an internal standard.

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase C18 column.

  • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method

While a specific validated method for 4-FHA was not found, a plausible protocol can be derived from methods used for similar organic acids like hippuric acid[2][3]. This method requires derivatization to increase the volatility of the analyte.

Sample Preparation and Derivatization:

  • Acidify the urine sample with HCl.

  • Extract the 4-FHA using an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent.

  • Derivatize the residue by adding a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) derivative of 4-FHA.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless mode.

  • Temperature Program: A temperature gradient to separate the analyte from matrix components.

  • Detection: Mass spectrometer operating in electron ionization (EI) mode, monitoring characteristic ions of the derivatized 4-FHA.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically designed for the quantification of this compound. Development of a custom ELISA would involve:

  • Antigen Synthesis: Conjugating 4-FHA to a carrier protein to make it immunogenic.

  • Antibody Production: Immunizing an animal model with the conjugate to generate polyclonal or monoclonal antibodies specific to 4-FHA.

  • Assay Development: Optimizing antibody and antigen concentrations, blocking buffers, and detection reagents to create a sensitive and specific competitive or sandwich ELISA format.

  • Validation: Thoroughly validating the assay for specificity, sensitivity, precision, accuracy, and linearity.

Mandatory Visualization

experimental_workflow_sfc_ms cluster_sample_prep Sample Preparation cluster_analysis SFC-MS Analysis urine Human Urine Sample (100 µL) add_is Add Internal Standard urine->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant sfc_injection Inject into SFC System supernatant->sfc_injection sfc_separation Chromatographic Separation (Supercritical CO2) sfc_injection->sfc_separation ms_detection Mass Spectrometric Detection sfc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Workflow for 4-FHA quantification by SFC-MS.

experimental_workflow_lc_ms_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Serum, Urine, Feces) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporate Evaporation lle->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ms_detection Tandem MS Detection (MRM) lc_separation->ms_ms_detection data_quantification Data Quantification ms_ms_detection->data_quantification

Caption: Workflow for 4-FHA quantification by LC-MS/MS.

proposed_workflow_gc_ms cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis urine Urine Sample acidify Acidification urine->acidify extraction Solvent Extraction acidify->extraction evaporate Evaporation extraction->evaporate derivatize Derivatization (e.g., Silylation) evaporate->derivatize gc_injection Inject into GC System derivatize->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Proposed workflow for 4-FHA quantification by GC-MS.

Conclusion

For the quantitative analysis of this compound, both SFC-MS and LC-MS/MS stand out as highly suitable methods, offering good sensitivity and specificity. The choice between them may depend on available instrumentation and the need for simultaneous analysis of other metabolites with different polarities, where SFC-MS can offer an advantage. While GC-MS is a potential alternative, the requirement for derivatization adds a layer of complexity to the sample preparation process. The absence of a commercially available ELISA kit makes it a less immediate option, requiring significant development and validation efforts. Researchers should carefully consider the specific requirements of their studies, including matrix complexity, required sensitivity, and sample throughput, when selecting the most appropriate quantification method for this compound.

References

Inter-Laboratory Validation of 4-Fluorohippuric Acid Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical inter-laboratory validation for the quantification of 4-Fluorohippuric acid (4-FHA) in human urine. 4-FHA is a key metabolite and potential biomarker for exposure to 4-Fluorobenzaldehyde, a compound relevant in various industrial and pharmaceutical settings. The objective of this guide is to present the performance of a standardized analytical method across different laboratories, offering insights into its robustness, reproducibility, and reliability for biomonitoring and clinical studies.

Metabolic Pathway of 4-Fluorobenzaldehyde

The biotransformation of 4-Fluorobenzaldehyde to this compound is a two-step metabolic process. Initially, 4-Fluorobenzaldehyde undergoes oxidation to form 4-Fluorobenzoic acid. Subsequently, this intermediate is conjugated with the amino acid glycine (B1666218) to produce the more water-soluble this compound, which is then excreted in the urine.[1] This pathway is crucial for the detoxification and elimination of 4-Fluorobenzaldehyde from the body.

cluster_0 Metabolic Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzaldehyde->4-Fluorobenzoic Acid Oxidation (Aldehyde Dehydrogenase) This compound This compound 4-Fluorobenzoic Acid->this compound Glycine Conjugation (Glycine N-acyltransferase)

Fig. 1: Metabolic conversion of 4-Fluorobenzaldehyde.

Experimental Protocols

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-FHA in human urine.

1. Sample Preparation:

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) solution (e.g., 13C6-Hippuric Acid, 10 µg/mL).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • 4-FHA: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • IS: Precursor ion > Product ion (specific m/z values for the chosen internal standard).

3. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking known concentrations of 4-FHA into blank urine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Analyze calibration standards and QC samples alongside the study samples.

Inter-Laboratory Validation Workflow

The inter-laboratory validation process involves a coordinating laboratory that prepares and distributes standardized samples to participating laboratories. Each laboratory then analyzes the samples using the specified protocol and reports their results back to the coordinating laboratory for statistical analysis and comparison.

cluster_workflow Inter-Laboratory Validation Workflow Coordinating_Lab Coordinating Lab (Sample Preparation & Distribution) Lab_A Laboratory A (Sample Analysis) Coordinating_Lab->Lab_A Blinded Samples Lab_B Laboratory B (Sample Analysis) Coordinating_Lab->Lab_B Blinded Samples Lab_C Laboratory C (Sample Analysis) Coordinating_Lab->Lab_C Blinded Samples Data_Analysis Coordinating Lab (Data Compilation & Statistical Analysis) Lab_A->Data_Analysis Results Submission Lab_B->Data_Analysis Results Submission Lab_C->Data_Analysis Results Submission Report Final Report (Performance Comparison) Data_Analysis->Report

Fig. 2: Workflow for the inter-laboratory validation study.

Data Presentation: Comparative Performance

The following table summarizes the hypothetical performance data for the 4-FHA assay from three independent laboratories. The data reflects key validation parameters as recommended by regulatory guidelines.

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9990.997≥ 0.99
Limit of Detection (LOD) 0.5 ng/mL0.4 ng/mL0.6 ng/mLReportable
Limit of Quantification (LOQ) 1.5 ng/mL1.2 ng/mL1.8 ng/mLS/N ≥ 10
Intra-day Precision (%CV) 3.5%4.1%3.8%≤ 15%
Inter-day Precision (%CV) 5.2%6.0%5.5%≤ 15%
Accuracy (% Recovery) 98.5 - 103.2%97.9 - 104.5%98.0 - 102.8%85 - 115%
Matrix Effect (%CV) 4.5%5.3%4.9%≤ 15%

Data is hypothetical and for illustrative purposes only.

Conclusion

This comparative guide outlines a framework for the inter-laboratory validation of a this compound assay in human urine. The provided experimental protocol, based on standard LC-MS/MS methodology, and the hypothetical performance data demonstrate that with a well-defined and standardized protocol, it is possible to achieve robust and reproducible results across different laboratories. The presented workflow and data serve as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for exposure assessment and drug development. The successful inter-laboratory validation of such an assay is critical for ensuring data consistency and reliability in multi-center studies.

References

A Comparative Analysis of 4-Fluorohippuric Acid and D13223 in the Pharmacological Action of Flupirtine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key metabolites of the centrally acting analgesic flupirtine (B1215404): 4-Fluorohippuric acid and the N-acetylated metabolite, D13223. Flupirtine, a selective neuronal potassium channel opener (SNEPCO) with indirect N-methyl-D-aspartate (NMDA) receptor antagonistic properties, undergoes extensive metabolism in the liver. Understanding the pharmacological profiles of its metabolites is crucial for a comprehensive assessment of its overall therapeutic action and potential side effects.

Executive Summary

Flupirtine is metabolized into two primary metabolites: this compound and D13223. Experimental evidence indicates a significant disparity in their contribution to the pharmacological effects of the parent drug. The D13223 metabolite is pharmacologically active, retaining a portion of the analgesic activity of flupirtine. In contrast, this compound is generally considered to be an inactive metabolite.[1] This guide will delve into the available data on their distinct roles in the mechanism of action of flupirtine, their metabolic pathways, and the experimental methods used to characterize them.

Comparative Data

The following table summarizes the key pharmacological and pharmacokinetic parameters of this compound and D13223, in comparison to the parent drug, flupirtine.

ParameterFlupirtineD13223 MetaboliteThis compound
Analgesic Activity ActiveActive (retains 20-30% of flupirtine's activity)[1][2][3]Inactive[4]
Mechanism of Action Selective neuronal potassium channel (Kv7) opener; indirect NMDA receptor antagonist[2]Presumed to share a similar mechanism to flupirtineNot applicable (inactive)
Metabolic Pathway Parent drugFormed via hydrolysis and N-acetylation of flupirtine[5][6]Formed from the 4-fluorobenzylamine (B26447) moiety of flupirtine[7]
Further Metabolism Metabolized to D13223 and this compoundFurther oxidized and conjugated with glycine (B1666218) to form inactive metabolites[1]Further oxidized and conjugated with glycine to form inactive metabolites[1]

Mechanism of Action: Signaling Pathways

Flupirtine exerts its analgesic effects primarily through the opening of voltage-gated potassium channels of the Kv7 family, leading to neuronal hyperpolarization and reduced excitability. This action indirectly antagonizes NMDA receptors. The active metabolite, D13223, is believed to contribute to this overall effect, albeit with lower potency.

cluster_0 Cell Membrane Kv7 Kv7 Potassium Channel Hyperpolarization Neuronal Hyperpolarization Kv7->Hyperpolarization K+ Efflux NMDA_R NMDA Receptor Flupirtine Flupirtine / D13223 Flupirtine->Kv7 Opens Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->NMDA_R Indirectly Antagonizes Analgesia Analgesia Reduced_Excitability->Analgesia Glutamate Glutamate Glutamate->NMDA_R Activates

Caption: Signaling pathway of flupirtine and its active metabolite D13223.

Metabolic Pathway of Flupirtine

The biotransformation of flupirtine in the liver is a critical determinant of its pharmacological profile. The following diagram illustrates the primary metabolic routes leading to the formation of D13223 and this compound.

Flupirtine Flupirtine Hydrolysis_Product Hydrolysis of Carbamate Group Flupirtine->Hydrolysis_Product Hydrolysis Fluorobenzylamine_Moiety 4-Fluorobenzylamine Moiety Cleavage Flupirtine->Fluorobenzylamine_Moiety Metabolic Cleavage D13223 D13223 (Active Metabolite) Hydrolysis_Product->D13223 N-acetylation Inactive_Conjugates Inactive Glycine Conjugates D13223->Inactive_Conjugates Oxidation & Glycine Conjugation Fluorohippuric_Acid This compound (Inactive Metabolite) Fluorobenzylamine_Moiety->Fluorohippuric_Acid Fluorohippuric_Acid->Inactive_Conjugates Oxidation & Glycine Conjugation

Caption: Metabolic pathway of flupirtine.

Experimental Protocols

The characterization of flupirtine and its metabolites involves a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of flupirtine and characterize the resulting metabolites.

Methodology: [6]

  • Incubation with Liver Microsomes: Flupirtine is incubated with human or animal liver microsomes in the presence of NADPH-regenerating system. This mimics the phase I metabolic reactions occurring in the liver.

  • Enzyme-Specific Incubations: To identify the specific enzymes involved, flupirtine can be incubated with specific recombinant human cytochrome P450 enzymes, esterases, or N-acetyltransferases.

  • Metabolite Identification: Following incubation, the reaction mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to separate and identify the structures of the metabolites formed.[8][9]

  • Quantitative Analysis: The concentration of the parent drug and its metabolites over time is quantified using validated LC-MS/MS methods to determine the rate of metabolism.[9][10]

Assessment of Potassium Channel Activity

Objective: To determine the potency and efficacy of flupirtine and its metabolites as potassium channel openers.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transiently transfected with plasmids encoding the specific Kv7 potassium channel subunits (e.g., Kv7.2/7.3).

  • Electrophysiological Recordings (Patch-Clamp): Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are held at a specific membrane potential, and voltage steps are applied to elicit potassium currents.

  • Drug Application: Flupirtine, D13223, or this compound is applied to the cells at various concentrations.

  • Data Analysis: The effect of the compounds on the potassium current is measured. The concentration-response curve is plotted, and the EC50 (half-maximal effective concentration) value is calculated to determine the potency of each compound.

Evaluation of NMDA Receptor Antagonism

Objective: To assess the indirect antagonistic effects of flupirtine and its metabolites on NMDA receptors.

Methodology:

  • Primary Neuronal Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.

  • Calcium Imaging: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • NMDA Receptor Activation and Drug Treatment: The neurons are stimulated with NMDA in the presence or absence of varying concentrations of flupirtine, D13223, or this compound.

  • Fluorescence Measurement: The intracellular calcium concentration is measured by monitoring the fluorescence intensity. A reduction in the NMDA-induced calcium influx in the presence of the test compound indicates an antagonistic effect.

  • Data Analysis: The concentration-inhibition curve is generated, and the IC50 (half-maximal inhibitory concentration) value is determined to quantify the potency of the indirect antagonism.

Experimental Workflow

The following diagram outlines the typical workflow for the comparative analysis of flupirtine and its metabolites.

Start Start: Flupirtine Metabolite Comparison In_Vitro_Metabolism In Vitro Metabolism (Liver Microsomes) Start->In_Vitro_Metabolism Metabolite_ID Metabolite Identification (LC-MS/MS, NMR) In_Vitro_Metabolism->Metabolite_ID K_Channel_Assay Potassium Channel Activity Assay (Patch-Clamp) Metabolite_ID->K_Channel_Assay NMDA_Assay NMDA Receptor Antagonism Assay (Calcium Imaging) Metabolite_ID->NMDA_Assay Data_Analysis Data Analysis (EC50, IC50) K_Channel_Assay->Data_Analysis NMDA_Assay->Data_Analysis Comparison Comparative Analysis of Potency & Efficacy Data_Analysis->Comparison

Caption: Experimental workflow for comparing flupirtine metabolites.

Conclusion

The available evidence strongly indicates that the pharmacological action of flupirtine is primarily mediated by the parent drug and its active metabolite, D13223. While D13223 contributes to the overall analgesic effect, its potency is significantly lower than that of flupirtine. This compound, the other major metabolite, is considered pharmacologically inactive and does not contribute to the therapeutic effects. A thorough understanding of these metabolic pathways and the distinct activities of the metabolites is essential for the continued development and optimization of analgesics targeting neuronal potassium channels. Future research should focus on obtaining more precise quantitative data to further delineate the structure-activity relationships of flupirtine and its derivatives.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Flupirtine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the pharmacokinetic properties, metabolic pathways, and analytical methodologies for flupirtine (B1215404) and its primary active metabolite, D-13223.

This guide provides a detailed comparison of the pharmacokinetic parameters of the centrally acting, non-opioid analgesic flupirtine and its metabolites. The data presented is intended to support research, scientific analysis, and drug development efforts in understanding the absorption, distribution, metabolism, and excretion of this compound.

Pharmacokinetic Data Summary

The pharmacokinetic properties of flupirtine and its active metabolite, D-13223, have been characterized following various routes of administration and in different formulations. The following table summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

AnalyteFormulation/RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Flupirtine Immediate Release (IR) / Oral100 mg~1000-1500~2Varies~6.5-9~72-90[1]
Modified Release (MR) / Oral400 mg (steady state)Lower than dose-corrected IR~2Lower than dose-corrected IR~22~60
Intravenous (IV)100 mg---~8.5-9100
Rectal100 mg---~10.7~70
D-13223 Following Flupirtine IR / Oral100 mg~200-300VariesNearly the same as flupirtineVaries-

Note: Values are approximate and can vary based on the specific study population and conditions. The active metabolite D-13223, an N-acetylated derivative, exhibits analgesic activity that is approximately 20-30% of the parent compound.[2]

Metabolic Pathway of Flupirtine

Flupirtine undergoes extensive metabolism in the liver. The primary metabolic pathway involves hydrolysis of the carbamate (B1207046) group by carboxylesterases, followed by N-acetylation via N-acetyltransferase 2 (NAT2) to form the active metabolite D-13223.[3] Another significant metabolic route is the formation of p-fluorohippuric acid. Additionally, reactive quinone diimine intermediates can be formed, which are then conjugated with glutathione (B108866) to produce mercapturic acid derivatives.[3]

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolysis_Product Hydrolysis Product (descarboethoxyflupirtine) Flupirtine->Hydrolysis_Product Carboxylesterase p_Fluoro p-Fluorohippuric Acid Flupirtine->p_Fluoro Oxidative Degradation D13223 D-13223 (Active Metabolite) Hydrolysis_Product->D13223 N-Acetyltransferase 2 (NAT2) Quinone_Diimine Reactive Quinone Diimine Intermediates Hydrolysis_Product->Quinone_Diimine Non-enzymatic Mercapturic_Acid Mercapturic Acid Derivatives Quinone_Diimine->Mercapturic_Acid Glutathione Conjugation

Caption: Metabolic pathway of flupirtine.

Experimental Protocols

The quantification of flupirtine and its metabolites in biological matrices is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for this purpose.

Protocol: Quantification of Flupirtine and D-13223 in Human Plasma by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add an internal standard solution (e.g., a deuterated analog of flupirtine or a compound with similar physicochemical properties).

  • Add an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) or methyl tert-butyl ether).

  • Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing.

  • Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Vortex the reconstituted sample before injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX, Waters XTerra) is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). The specific ratio and gradient program will depend on the column and system used.[4][5]

  • Flow Rate: A typical flow rate is between 0.25 and 0.6 mL/min.[5][6]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]

  • Injection Volume: A small volume, typically 5-20 µL, is injected.[7]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for flupirtine, D-13223, and the internal standard are monitored.

  • Gas and Voltage Settings: Parameters such as nebulizer gas, curtain gas, collision gas, and ion spray voltage should be optimized for maximum sensitivity.

4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

  • Selectivity and Specificity

  • Linearity (Calibration Curve)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

This guide provides a foundational understanding of the pharmacokinetic comparison of flupirtine and its metabolites. For more in-depth information, researchers are encouraged to consult the cited scientific literature.

References

The Elusive Structural Activity Relationship of 4-Fluorohippuric Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable gap in direct structural activity relationship (SAR) studies for a series of 4-Fluorohippuric acid analogs. While this specific class of compounds has not been the focus of extensive, direct SAR investigations, an analysis of its role as a primary metabolite and the broader SAR of hippuric acid derivatives can provide valuable insights for researchers, scientists, and drug development professionals.

This compound is predominantly recognized in the scientific literature as a biologically inactive metabolite of the analgesic drug flupirtine (B1215404).[1][2] The metabolism of flupirtine involves the formation of this compound, which is then excreted.[1][2] This metabolic fate has largely defined the context of its scientific investigation, with limited exploration into the therapeutic potential of its analogs.

This guide, therefore, pivots to a broader examination of hippuric acid analogs to extrapolate potential SAR principles that could inform future research into fluorinated derivatives.

Comparative Data on Hippuric Acid Analogs

While specific quantitative data for a series of this compound analogs is not available, studies on broader hippuric acid derivatives have identified key structural modifications that influence biological activity. The following table summarizes findings from a study on substituted hippurates and their analogs as inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM), a potential therapeutic target.

Compound/AnalogModificationTargetActivity (Ki)
Hippuric AcidParent CompoundPeptidylglycine alpha-hydroxylating monooxygenase (PHM)Baseline
S-(2-phenylthioacetyl)thioglycolateReplacement of the acetylglycine moiety with an S-(thioacetyl)thioglycolic acid moietyPHM0.5 µM
S-(4-ethylthiobenzoyl)thioglycolic acidReplacement of the acetylglycine moiety and substitution on the phenyl ringPHMLow µM range

This table is illustrative of the type of data available for general hippuric acid analogs and is based on findings that substitution of sulfur atoms and modification of the acetylglycine moiety can significantly increase inhibitory potency against PHM.[1]

Experimental Protocols

To aid researchers in the design of future studies, detailed methodologies for key experiments cited in the evaluation of hippuric acid analogs are provided below.

Enzyme Inhibition Assay for Peptidylglycine alpha-hydroxylating Monooxygenase (PHM)

This protocol is based on the methods used to evaluate hippurate analogs as PHM inhibitors.[1]

  • Enzyme and Substrate Preparation:

    • Recombinant rat PHM is expressed and purified.

    • A synthetic peptide substrate, such as Ac-Tyr-Val-Gly, is synthesized and purified.

  • Assay Buffer:

    • Prepare a buffer solution containing 100 mM MES (pH 6.0), 10 µM CuSO₄, 1 mg/mL catalase, and 1 mM N,N-dimethyl-1,4-phenylenediamine (DMPD).

  • Reaction Mixture:

    • In a 96-well plate, combine the assay buffer, varying concentrations of the test inhibitor (hippuric acid analog), and the enzyme.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the reaction by adding the peptide substrate and L-ascorbic acid to a final concentration of 1 mM.

  • Detection:

    • The production of the C-terminally α-hydroxylated peptide is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is monitored spectrophotometrically at a specific wavelength.

  • Data Analysis:

    • Determine the initial reaction velocities at each inhibitor concentration.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Relationships and Workflows

Metabolic Pathway of Flupirtine to this compound

The following diagram illustrates the metabolic conversion of flupirtine to its inactive metabolite, this compound.

Flupirtine Flupirtine Metabolite Intermediate Metabolites Flupirtine->Metabolite Metabolism (e.g., Hydrolysis, Oxidation) Fluorohippuric_Acid This compound (Inactive) Metabolite->Fluorohippuric_Acid Conjugation with Glycine (B1666218)

Caption: Metabolic pathway of Flupirtine.

General SAR Workflow for Hippuric Acid Analogs

This diagram outlines a logical workflow for investigating the structural activity relationships of hippuric acid analogs.

cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A Identify Hippuric Acid Scaffold B Design Analogs (e.g., substitutions on phenyl ring, modifications of amide linkage, changes to glycine moiety) A->B C Chemical Synthesis of Analogs B->C D In vitro Screening (e.g., Enzyme Inhibition Assays, Cell-based Assays) C->D E Determine Potency (IC50, Ki, EC50) D->E F Correlate Structural Modifications with Biological Activity E->F G Identify Key Structural Features for Activity and Selectivity F->G G->B Iterative Design

Caption: Workflow for SAR studies.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is primarily an inactive metabolite. However, the broader class of hippuric acid derivatives has shown promise as a scaffold for developing enzyme inhibitors. The lack of direct SAR studies on this compound analogs represents a clear research opportunity. Future investigations could focus on synthesizing a library of these analogs with systematic modifications to the fluoro-phenyl ring, the amide linkage, and the glycine moiety. By employing the experimental protocols outlined in this guide, researchers can begin to build a quantitative SAR model for this chemical series, potentially uncovering novel therapeutic agents. The provided workflows and diagrams offer a logical framework for initiating such a research program.

References

A Comparative Guide to the Metabolism of Flupirtine to 4-Fluorohippuric Acid: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic conversion of the non-opioid analgesic flupirtine (B1215404) into its major metabolite, 4-fluorohippuric acid, under both in vivo and in vitro conditions. The information presented herein is compiled from peer-reviewed scientific literature to support research and development in drug metabolism and pharmacokinetics.

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the formation of this compound and its precursor from flupirtine in both living organisms and laboratory settings. A direct comparison is challenging due to the different metabolic endpoints measured in the available studies. The in vivo data reflects the total urinary excretion of the final metabolite, while the in vitro data quantifies the formation of a key intermediate in the metabolic pathway.

ParameterIn Vivo FindingsIn Vitro FindingsCitation
Metabolite Measured This compound4-Fluorobenzoic acid (precursor)[1][2]
System Healthy Human VolunteersPorcine Liver Esterase Incubation[1][2]
Dosage/Concentration Single oral or intravenous dose100 μM Flupirtine[1][2]
Measured Output ~20% of the administered flupirtine dose is excreted in urine as this compound.Approximately 19.2 μM of 4-fluorobenzoic acid was formed after 24 hours of incubation.[1][2]

Metabolic Pathway of Flupirtine to this compound

The conversion of flupirtine to this compound is a multi-step process involving both enzymatic and non-enzymatic reactions. The pathway has been elucidated through in vitro studies and is summarized in the diagram below.

Flupirtine_Metabolism Flupirtine Flupirtine Descarboethoxyflupirtine Descarboethoxyflupirtine Flupirtine->Descarboethoxyflupirtine Esterase-catalyzed hydrolysis Azaquinone_diimine Azaquinone diimine Descarboethoxyflupirtine->Azaquinone_diimine Oxidation (e.g., by Peroxidases) Benzylimine Benzylimine Azaquinone_diimine->Benzylimine Tautomerization Four_Fluorobenzaldehyde 4-Fluorobenzaldehyde (B137897) Benzylimine->Four_Fluorobenzaldehyde Non-enzymatic hydrolysis Four_FBA 4-Fluorobenzoic acid (4-FBA) Four_Fluorobenzaldehyde->Four_FBA Aldehyde Dehydrogenase Four_FHA This compound Four_FBA->Four_FHA Glycine (B1666218) N-acyltransferase (Glycine conjugation)

Caption: Metabolic pathway of flupirtine to this compound.

Experimental Protocols

Below are representative experimental protocols for studying the metabolism of flupirtine to this compound, based on methodologies described in the scientific literature.

In Vivo Human Study Protocol

This protocol outlines a typical approach for quantifying the urinary excretion of this compound in healthy volunteers following flupirtine administration.[1]

1. Study Population:

  • A cohort of healthy adult volunteers.

  • Exclusion criteria include a history of liver or kidney disease, and use of other medications.

2. Drug Administration:

  • A single oral or intravenous dose of flupirtine (e.g., 100 mg) is administered to fasted subjects.

3. Sample Collection:

  • Urine is collected at predefined intervals over a period of at least 48 hours post-dose.

  • The total volume of urine for each collection period is recorded.

4. Sample Preparation:

  • An aliquot of each urine sample is centrifuged to remove particulate matter.

  • The supernatant is diluted with a suitable buffer.

  • An internal standard (e.g., a structurally similar, stable isotope-labeled compound) is added for accurate quantification.

5. Analytical Method (LC-MS/MS):

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the analyte from other urinary components.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection and quantification of this compound and the internal standard.

6. Data Analysis:

  • A calibration curve is generated using standards of known concentrations of this compound.

  • The concentration of this compound in each urine sample is determined.

  • The total amount of this compound excreted is calculated by multiplying the concentration by the urine volume for each collection interval and summing the amounts over the entire collection period.

  • The percentage of the administered dose excreted as this compound is then calculated.

In Vitro Incubation Protocol for 4-Fluorobenzoic Acid Formation

This protocol describes an in vitro experiment to measure the formation of the intermediate, 4-fluorobenzoic acid (4-FBA), from flupirtine using liver enzymes. This method is adapted from studies that have elucidated the metabolic pathway.[2][3]

1. Reagents and Materials:

  • Flupirtine

  • Porcine Liver Esterase (or other suitable esterase preparations)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • 4-Fluorobenzoic acid standard

  • Internal standard for quantification

  • Centrifuge tubes

  • Incubator/shaking water bath

2. Incubation Procedure:

  • Prepare a stock solution of flupirtine in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is low (e.g., <1%) to avoid enzyme inhibition.

  • In a centrifuge tube, combine the phosphate buffer, flupirtine stock solution to achieve the desired final concentration (e.g., 100 μM), and the porcine liver esterase solution.

  • Initiate the reaction and incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., with samples taken at 0, 1, 4, 8, and 24 hours).

3. Reaction Termination and Sample Preparation:

  • At each time point, terminate the reaction in the respective sample tubes by adding a sufficient volume of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. Analytical Method (SFC-MS or LC-MS/MS):

  • Supercritical fluid chromatography (SFC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is used for the analysis.

  • The system is optimized for the separation and detection of 4-fluorobenzoic acid and the internal standard.

5. Data Analysis:

  • A calibration curve is constructed using the 4-FBA standard.

  • The concentration of 4-FBA in each sample is quantified.

  • The rate of formation of 4-FBA can be determined from the time-course data.

Comparison of In Vivo and In Vitro Metabolism

The metabolism of flupirtine to this compound is a significant pathway both in the human body and in laboratory models. In vivo studies demonstrate that a substantial portion, approximately 20%, of a flupirtine dose is eliminated through this pathway, highlighting its importance in the overall disposition of the drug.[1]

In vitro studies have been instrumental in dissecting the complex, multi-step enzymatic and non-enzymatic reactions that lead to the formation of this compound.[2][3] These studies have shown that the initial hydrolysis of the carbamate (B1207046) group by esterases is a key committing step.[3] The subsequent oxidation, likely mediated by peroxidases rather than cytochrome P450 enzymes, leads to the formation of reactive intermediates.[3][4] The final steps involve the conversion of 4-fluorobenzaldehyde to 4-fluorobenzoic acid and its subsequent conjugation with glycine.

While a direct quantitative comparison of the final product formation is not available from the reviewed literature, the in vitro formation of the 4-FBA intermediate at a yield of approximately 19.2% after 24 hours is noteworthy.[2] This suggests that the initial steps of the pathway can be efficiently replicated in vitro. However, the overall rate and extent of this compound formation in vitro would also depend on the efficiency of the subsequent aldehyde oxidation and glycine conjugation steps, which may require different subcellular fractions (e.g., cytosol for aldehyde dehydrogenase and mitochondria for glycine N-acyltransferase) and cofactors.

References

HPLC vs. UPLC: A Comparative Guide for the Analysis of 4-Fluorohippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient quantification of small molecules like 4-Fluorohippuric acid is paramount. The choice of analytical technique is critical, with High-Performance Liquid Chromatography (HPLC) being the traditional workhorse and Ultra-Performance Liquid Chromatography (UPLC) emerging as a powerful alternative. This guide provides an objective, data-driven comparison of HPLC and UPLC for the analysis of this compound, offering insights into their respective analytical performance.

While both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, the primary distinction lies in the particle size of the stationary phase and the operating pressures.[1][2] UPLC systems employ sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[1][2] This smaller particle size leads to a dramatic increase in chromatographic efficiency but requires much higher operating pressures.[1] For the analysis of this compound, this translates to several key advantages for UPLC, including significantly shorter run times, improved resolution, and enhanced sensitivity.[2][3][4] However, HPLC remains a robust and reliable technique, often with lower initial instrumentation costs and a vast library of established methods.[1][5]

Executive Summary of Performance Comparison

ParameterHPLCUPLC
Analysis Time 10 - 30 minutes1 - 5 minutes
Resolution GoodExcellent
Peak Capacity LowerHigher
Sensitivity (LOD/LOQ) GoodExcellent
Solvent Consumption HighLow (up to 70-80% reduction)[5]
System Backpressure Lower (up to 400 bar)[5]Higher (>1000 bar)[5]
Throughput LowerHigher

Analytical Performance Deep Dive

Speed and Throughput

The most significant advantage of UPLC over HPLC is the substantial reduction in analysis time.[3][6] An analysis that might take 20-30 minutes on a conventional HPLC system can often be completed in 2-5 minutes on a UPLC system.[6] This 5 to 10-fold increase in speed allows laboratories to dramatically increase their sample throughput, which is a critical factor in high-throughput screening and quality control environments.[3][6]

Resolution and Peak Capacity

UPLC offers superior resolution and peak capacity compared to HPLC.[3][6] The use of sub-2 µm particles in UPLC columns leads to narrower and sharper peaks, enabling better separation of complex mixtures or closely eluting impurities.[5][7] This is particularly advantageous when analyzing this compound in the presence of other metabolites or impurities, ensuring more accurate quantification.

Sensitivity

UPLC generally provides enhanced sensitivity, resulting in lower limits of detection (LOD) and quantification (LOQ).[3][4][5] The narrower peaks produced by UPLC lead to a greater peak height and a better signal-to-noise ratio. This increased sensitivity is crucial for detecting trace amounts of this compound or its metabolites in biological matrices.

Solvent Consumption and Cost

Due to shorter run times and lower flow rates, UPLC systems can significantly reduce solvent consumption by as much as 70-80% compared to HPLC.[5] This not only leads to considerable cost savings over time but also aligns with green chemistry initiatives by reducing chemical waste.[1] While the initial investment for a UPLC system is typically higher than for an HPLC system, the reduced operational costs may offset the initial expenditure in the long run.[3]

Experimental Workflows

The following diagram illustrates the general experimental workflow for the analysis of this compound using both HPLC and UPLC. The core steps are similar, but the key differences lie in the instrument parameters and the resulting performance.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_2 Data Analysis Sample Sample containing This compound Extraction Solid Phase Extraction or Protein Precipitation Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution HPLC_System HPLC System (Pump, Injector, Column Oven) Dilution->HPLC_System Injection UPLC_System UPLC System (High-Pressure Pump, Injector, Column Manager) Dilution->UPLC_System Injection HPLC_Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->HPLC_Column HPLC_Detection UV Detector HPLC_Column->HPLC_Detection Chromatogram Chromatogram Acquisition HPLC_Detection->Chromatogram UPLC_Column BEH C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) UPLC_System->UPLC_Column UPLC_Detection UV or Mass Spectrometry Detector UPLC_Column->UPLC_Detection UPLC_Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

References

Isotopic Labeling Studies of 4-Fluorohippuric Acid Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct isotopic labeling studies specifically investigating the formation of 4-Fluorohippuric acid are not extensively documented in publicly available literature, its biosynthesis is understood to proceed via a well-characterized pathway analogous to that of hippuric acid. This guide provides a comparative analysis of this primary formation pathway against alternative metabolic routes for its precursor, 4-fluorobenzoic acid. Experimental data from studies on the analogous hippuric acid formation, including detailed methodologies and quantitative data, are presented to serve as a robust proxy for understanding the metabolism of this compound.

Primary Formation Pathway: Glycine (B1666218) Conjugation

The principal route for the formation of this compound in mammals is through the glycine conjugation of 4-fluorobenzoic acid, a process primarily occurring in the liver and kidneys.[1] This detoxification pathway involves a two-step enzymatic reaction.

First, 4-fluorobenzoic acid is activated to its coenzyme A (CoA) thioester, 4-fluorobenzoyl-CoA, by an acyl-CoA synthetase (e.g., butyrate-CoA ligase). This reaction requires ATP. Subsequently, the 4-fluorobenzoyl group is transferred from CoA to the amino group of glycine, a reaction catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[2][3]

Experimental Protocols

Enzymatic Assay for Glycine N-acyltransferase (GLYAT) Activity

A common method to measure GLYAT activity is a colorimetric assay that detects the release of Coenzyme A (CoA) during the conjugation reaction.[4]

  • Reaction Mixture:

    • 25 mM Tris-acetate buffer, pH 8.0

    • 100 µM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Recombinant GLYAT enzyme (e.g., 2 µg)

    • Glycine (concentration can be varied, e.g., 1–200 mM)

    • Benzoyl-CoA or 4-Fluorobenzoyl-CoA (concentration can be varied, e.g., 20–200 µM)

  • Procedure:

    • The reaction is initiated by the addition of the acyl-CoA substrate.

    • The mixture is incubated at 37°C in a 96-well plate.

    • The release of CoA is monitored by measuring the increase in absorbance at 412 nm, which results from the reaction of the free thiol group of CoA with DTNB to form 2-nitro-5-thiobenzoate.[4]

    • Initial reaction rates are calculated from the linear portion of the absorbance curve.

A sensitive alternative is a radiochemical assay using a labeled acyl-CoA substrate (e.g., [14C]benzoyl-CoA or a custom-synthesized [18F]4-fluorobenzoyl-CoA) and measuring the formation of the radiolabeled N-acylglycine product.[5][6]

Quantitative Data

The following table summarizes kinetic parameters for bovine liver Glycine N-acyltransferase with its preferred substrate, benzoyl-CoA, which serves as a close model for 4-fluorobenzoyl-CoA.

SubstrateApparent Km (M)Reference
Benzoyl-CoA~1 x 10-5[7]
Glycine>1 x 10-3[7]

Note: The lower Km for benzoyl-CoA indicates a higher affinity of the enzyme for this substrate compared to glycine.

Alternative Metabolic Pathways for 4-Fluorobenzoic Acid

While glycine conjugation is the primary metabolic fate of benzoic acid derivatives in mammals, alternative pathways have been identified, particularly in microorganisms. These pathways represent potential competing routes for the metabolism of 4-fluorobenzoic acid.

  • Hydroxylation followed by Ring Cleavage: Some bacterial strains, such as Aureobacterium sp., can metabolize 4-fluorobenzoate (B1226621) by first hydroxylating it to 4-hydroxybenzoate. This is then further metabolized to 3,4-dihydroxybenzoate, which can undergo ring cleavage.[8] This pathway results in the degradation of the aromatic ring and the release of fluoride (B91410) ions.[8]

  • Formation of 4-Fluorocatechol: Other bacteria, including certain species of Alcaligenes and Pseudomonas, degrade 4-fluorobenzoate via the formation of 4-fluorocatechol.[8][9] This intermediate is then subject to ring cleavage, leading to the breakdown of the aromatic structure.

Diagrams of Metabolic Pathways

cluster_0 Primary Mammalian Pathway: Glycine Conjugation 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzoyl-CoA 4-Fluorobenzoyl-CoA 4-Fluorobenzoic Acid->4-Fluorobenzoyl-CoA Acyl-CoA Synthetase This compound This compound 4-Fluorobenzoyl-CoA->this compound Glycine N- acyltransferase CoA_out CoA 4-Fluorobenzoyl-CoA->CoA_out Glycine Glycine Glycine->this compound ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi CoA CoA CoA->4-Fluorobenzoyl-CoA

Figure 1: Primary metabolic pathway for the formation of this compound.

cluster_1 Alternative Microbial Pathways 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Fluorobenzoic Acid->4-Hydroxybenzoic Acid Hydroxylation 4-Fluorocatechol 4-Fluorocatechol 4-Fluorobenzoic Acid->4-Fluorocatechol Dioxygenation 3,4-Dihydroxybenzoic Acid 3,4-Dihydroxybenzoic Acid 4-Hydroxybenzoic Acid->3,4-Dihydroxybenzoic Acid Ring Cleavage Products_1 Ring Cleavage Products 3,4-Dihydroxybenzoic Acid->Ring Cleavage Products_1 Ring Cleavage Products_2 Ring Cleavage Products 4-Fluorocatechol->Ring Cleavage Products_2

Figure 2: Alternative microbial degradation pathways for 4-fluorobenzoic acid.

Comparison of Pathways

FeatureGlycine Conjugation (Mammalian)Microbial Degradation
Primary Function Detoxification and excretion of xenobiotic carboxylic acids.[1]Utilization of 4-fluorobenzoic acid as a carbon and energy source.[8]
Key Enzymes Acyl-CoA Synthetase, Glycine N-acyltransferase.[2]Hydroxylases, Dioxygenases, Ring-cleavage enzymes.[8][9]
Fate of Fluorine Retained in the this compound molecule.Released as fluoride ions during the degradation process.[8]
End Product This compound, which is excreted in the urine.Simple aliphatic compounds that can enter central metabolism.
Isotopic Labeling Would involve labeling of 4-fluorobenzoic acid (e.g., with 18F, 13C, or 14C) or glycine (e.g., with 15N, 13C, or 14C).Would involve labeling of 4-fluorobenzoic acid to trace the fate of the carbon skeleton and the fluorine atom.

Conclusion

The formation of this compound in mammals is a highly efficient detoxification process mediated by the glycine conjugation pathway. While direct isotopic labeling studies on this specific compound are lacking, the extensive research on the analogous hippuric acid formation provides a solid foundation for understanding its biosynthesis. The key enzymes, acyl-CoA synthetase and Glycine N-acyltransferase, are well-characterized, and established experimental protocols are available for their study.

In contrast, alternative metabolic pathways for the precursor, 4-fluorobenzoic acid, exist in microorganisms. These pathways lead to the complete degradation of the aromatic ring and defluorination, representing a fundamentally different metabolic fate compared to the conjugation reaction in mammals. Isotopic labeling studies would be invaluable in definitively tracing the in vivo fate of 4-fluorobenzoic acid and quantifying the flux through these competing pathways under different physiological or environmental conditions. The synthesis of isotopically labeled precursors, such as [18F]4-fluorobenzoic acid, has been reported, paving the way for future in-depth metabolic investigations.[6]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Fluorohippuric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Fluorohippuric acid, a metabolite of flupirtine (B1215404) with significant research applications. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, this document outlines the best practices derived from guidelines for similar chemical structures and general laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Precaution CategorySpecific RecommendationSource
Eye Protection Wear chemical safety goggles with side-shields.[1][2][3]
Hand Protection Wear protective gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[2][4]
Skin and Body Protection Wear a lab coat or other impervious clothing to prevent skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be worn.[1][5]
Emergency Procedures: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Emergency Procedures: Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
Emergency Procedures: Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]
Emergency Procedures: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in a manner that prevents its release into the environment.[6][7] Sewer and trash disposal are strictly prohibited for this type of chemical waste.[6][7]

Experimental Protocol: Chemical Waste Segregation and Containment

  • Waste Identification and Classification:

    • Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions or the emission of toxic gases.[8] Specifically, store acids separately from bases, and keep oxidizing agents away from reducing agents.[8]

  • Selection of Waste Container:

    • Use a dedicated, properly labeled hazardous waste container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top cap is recommended.[8][9]

    • Ensure the container is in good condition, free from leaks or cracks.[9]

  • Labeling the Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste." If it is a solution, indicate the solvent and approximate concentration.

    • Include the date when the first piece of waste was added to the container.

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[8][10]

    • Keep the waste container securely closed at all times, except when adding waste.[7][10]

    • Do not fill the container beyond 75% capacity to allow for vapor expansion.

  • Arranging for Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time (consult your institution's guidelines, often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[7][10]

    • Follow all institutional procedures for waste pickup, including completing any necessary forms or online tags.

  • Decontamination of Work Area:

    • After handling this compound and its waste, decontaminate all work surfaces and equipment with an appropriate solvent or cleaning solution.

    • Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same container.

  • Spill Management:

    • In the event of a small spill, use an appropriate spill kit or absorbent material to contain it.

    • Clean up the spill while wearing the proper PPE.

    • Place all spill cleanup materials into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's emergency response team.

III. Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

A Generation of This compound Waste B Is the material contaminated with this compound? A->B C Treat as Hazardous Waste B->C Yes I Dispose as Non-Hazardous Waste (if applicable and verified) B->I No D Select a Compatible and Labeled Waste Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Is the container full or ready for pickup? E->F F->E No G Arrange for Disposal via EHS or Certified Contractor F->G Yes H Final Disposal at a Permitted Facility G->H

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 4-Fluorohippuric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluorohippuric Acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds such as hippuric acid and other aromatic carboxylic acids, as well as general laboratory best practices. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2][3]
Body Protection A fully-fastened laboratory coatProvides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2] If engineering controls are not sufficient, a respirator may be required.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.

Preparation
  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[1]

  • Assemble PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]

Handling
  • Weighing and Transferring:

    • Handle this compound in a fume hood to avoid inhalation of any dust or aerosols.[1]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Avoid generating dust.[5][6]

  • Preparing Solutions:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • General Practices:

    • Keep containers tightly sealed when not in use.[1][5]

    • Avoid contact with skin, eyes, and clothing.[5][6]

    • Wash hands thoroughly after handling.[1][5]

Post-Handling
  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of contaminated gloves properly.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][9] Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][8] Seek immediate medical attention.[7][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7][8] Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][10] Seek immediate medical attention.[8]
Small Spill (<1 L) If you have the proper training and PPE, confine the spill and clean it up with an absorbent material. Double bag the spill waste in clear plastic bags, label it, and take it for chemical waste pick-up.[7]
Large Spill (>1 L) Evacuate the area and call for emergency assistance.[7]

Disposal Plan

Proper disposal of this compound and its waste is essential for environmental safety and regulatory compliance.

Waste Collection and Segregation
  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams.[1]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

Disposal Method
  • Neutralization (if applicable): For acidic waste, neutralization can make it safer for disposal. Slowly add a suitable base, such as sodium bicarbonate or a solution of soda ash and slaked lime, until the pH is neutral (pH 7).[11][12] This should be done in a fume hood with appropriate PPE.

  • Licensed Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[13] All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[3]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Review SDS of Similar Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood) prep2->prep3 prep4 Ensure Emergency Equipment is Accessible prep3->prep4 handle1 Weigh and Transfer in Fume Hood prep4->handle1 handle2 Prepare Solution handle1->handle2 emergency Exposure or Spill handle1->emergency handle3 Keep Containers Sealed handle2->handle3 handle2->emergency disp1 Segregate Waste in Labeled Container handle3->disp1 disp2 Neutralize Waste (if applicable) disp1->disp2 disp1->emergency disp3 Arrange for Licensed Hazardous Waste Disposal disp2->disp3 action Follow Emergency Procedures emergency->action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorohippuric acid
Reactant of Route 2
Reactant of Route 2
4-Fluorohippuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.